molecular formula C6H10N4 B189450 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine CAS No. 148777-81-5

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B189450
CAS No.: 148777-81-5
M. Wt: 138.17 g/mol
InChI Key: VWBODHFJPJQOQK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a bicyclic heterocyclic compound of significant interest in scientific research, featuring fused pyrazole and partially saturated pyrimidine rings. This structure combines hydrogen-bonding capability, conferred by the amine group, with conformational flexibility from the tetrahydropyrimidine ring, establishing it as a versatile and valuable scaffold in medicinal chemistry and drug discovery . The compound's core serves as a key building block for the synthesis of more complex molecules. Its derivatives have been investigated for a range of pharmacological activities. Notably, this scaffold has been studied as a protein kinase inhibitor, and closely related tetrahydropyrimidine compounds have demonstrated promising biological activities, including antimicrobial and anticancer effects in scientific research . Furthermore, recent research on analogous structures has explored their potential as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus . The presence of the amine group at the 3-position provides a reactive handle for further functionalization, allowing researchers to explore diverse structure-activity relationships and optimize properties for specific targets . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSUUQOHRQRALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595631
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148777-81-5
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine: Physicochemical Properties and Drug Development Insights

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine nucleus represents a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional architecture and rich chemical functionality have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of a key exemplar of this class, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. Beyond a simple datasheet, this document is intended to serve as a technical resource for researchers, scientists, and drug development professionals. We will delve into not only the fundamental characteristics of this molecule but also the experimental rationale and methodologies required to assess such compounds, thereby providing a robust framework for its application in drug discovery programs. The pyrazolo[1,5-a]pyrimidine scaffold is noted for its role in developing treatments for a range of conditions, highlighting its significance in the field.[1][2][3][4]

Molecular Identity and Structural Elucidation

A foundational understanding of a compound begins with its precise chemical identity. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a bicyclic heteroaromatic amine. Its structure, which consists of a fused pyrazole and a partially saturated pyrimidine ring, is the source of its distinct chemical properties and biological activities.

Caption: 2D Chemical Structure of the molecule.

Table 1: Core Molecular Identifiers

IdentifierValueSource
Molecular Formula C₆H₁₀N₄Calculated
Molecular Weight 138.17 g/mol Calculated
CAS Number Not available-
Canonical SMILES C1CN=C2N(C1)N=CC2NCalculated
InChI Key Not available-

Physicochemical Properties: A Quantitative Analysis

The journey of a drug molecule from administration to its site of action is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, a combination of calculated, and estimated values based on structurally similar compounds, are presented below.

Table 2: Summary of Physicochemical Properties

PropertyValue (Estimated/Calculated)Significance in Drug Discovery
Melting Point (°C) >300 (for a related triazolo derivative)[6]Influences solubility, stability, and formulation development.
Boiling Point (°C) >300 (decomposes, for a related triazolo derivative)[7]Relevant for purification and stability at high temperatures.
Water Solubility Moderately soluble (pyrrolidine group enhances solubility)[7]Crucial for bioavailability and formulation of aqueous dosage forms.
logP (Octanol-Water Partition Coefficient) 1.2304 (for a dimethylated analog)A key indicator of lipophilicity, affecting membrane permeability and absorption.
pKa (Acid Dissociation Constant) Basic pKa estimated to be in the range of 5-7Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Topological Polar Surface Area (TPSA) 55.87 Ų (for a dimethylated analog)Predicts drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 2Influences solubility and binding to target proteins.
Hydrogen Bond Acceptors 4Influences solubility and binding to target proteins.
Rotatable Bonds 0Relates to conformational flexibility and binding entropy.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, calculated and estimated values must be validated through experimental determination. The following section outlines standard, high-throughput protocols for key physicochemical properties, providing a practical guide for laboratory assessment.

Workflow for Physicochemical Property Determination

G cluster_0 Compound Acquisition and Preparation cluster_1 Property Determination cluster_2 Data Analysis and Interpretation a Synthesis and Purification b Structural Verification (NMR, MS) a->b c Stock Solution Preparation b->c d Solubility Assay c->d e logP Determination c->e f pKa Measurement c->f g Melting Point Analysis c->g h Data Compilation d->h e->h f->h g->h i ADME Profile Prediction h->i j Structure-Property Relationship Analysis h->j

Caption: Experimental workflow for physicochemical characterization.

Determination of Aqueous Solubility

Principle: The thermodynamic solubility of a compound in an aqueous buffer is determined by measuring the concentration of the compound in a saturated solution.

Methodology:

  • Preparation of Saturated Solutions: Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using known concentrations of the compound to quantify the solubility from the analytical signal.

Determination of logP (Octanol-Water Partition Coefficient)

Principle: The shake-flask method is the traditional and most reliable method for determining the logP value. It involves partitioning the compound between n-octanol and water and measuring the concentration in each phase at equilibrium.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be established.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa

Principle: Potentiometric titration is a common method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added.

Methodology:

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Acquisition: Record the pH at regular volume increments of the added titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.

Synthesis and Reactivity

The synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold can be achieved through various synthetic routes. A common approach involves the condensation of a 3-aminopyrazole derivative with a suitable three-carbon synthon. The reactivity of the 3-amino group allows for further derivatization to explore structure-activity relationships (SAR). For example, acylation, sulfonylation, and alkylation reactions can be performed at this position.[8]

General_Synthesis A 3-Aminopyrazole Derivative C Condensation/Cyclization A->C B Three-Carbon Synthon (e.g., α,β-unsaturated carbonyl) B->C D 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Core C->D E Functional Group Interconversion (at 3-amino position) D->E F Diverse Analogs E->F

Sources

Spectroscopic Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities.[1][2][3] The introduction of an amino group at the 3-position creates a key building block, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, which is of significant interest to researchers in drug discovery and development. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a compound with limited published, consolidated spectroscopic data, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis for researchers. The methodologies detailed herein are designed to be self-validating, ensuring reliable and reproducible results.

Molecular Structure and Numbering

A clear understanding of the molecule's structure is paramount for the interpretation of its spectroscopic data. The numbering convention for the bicyclic system is crucial for assigning NMR signals.

cluster_nmr NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup 1H Acquisition 1H Acquisition Instrument Setup->1H Acquisition 13C Acquisition 13C Acquisition Instrument Setup->13C Acquisition Data Processing Data Processing 1H Acquisition->Data Processing 13C Acquisition->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is expected to show characteristic absorption bands for the N-H and C-N bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H stretch (amine)3400-3300 (asymmetric) 3330-3250 (symmetric)MediumTwo bands are expected for a primary amine. [4]
N-H bend (amine)1650-1580MediumCharacteristic for primary amines. [4]
C-H stretch (aliphatic)2950-2850Medium to StrongFrom the methylene groups in the tetrahydropyrimidine ring.
C=C and C=N stretch1600-1450Medium to StrongAromatic ring stretching vibrations.
C-N stretch1335-1250MediumAromatic amine C-N stretch. [4]
N-H wag (amine)910-665Broad, StrongCharacteristic for primary and secondary amines. [4]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Molecular Ion: For 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine (C₆H₉N₅), the expected exact mass of the molecular ion [M+H]⁺ is approximately 152.0936 g/mol .

Predicted Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) can be used. Under ESI, the [M+H]⁺ ion will be prominent. Fragmentation is likely to occur through the loss of small neutral molecules or radicals from the tetrahydropyrimidine ring.

M+H+ (m/z 152) M+H+ (m/z 152) Loss of NH3 Loss of NH3 (m/z 135) M+H+ (m/z 152)->Loss of NH3 Loss of C2H4 Loss of C2H4 (m/z 124) M+H+ (m/z 152)->Loss of C2H4 Further Fragmentation Further Fragmentation Loss of NH3->Further Fragmentation Loss of C2H4->Further Fragmentation

Caption: A plausible fragmentation pathway in mass spectrometry.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation (ESI):

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and any other significant fragment ions. For high-resolution mass spectrometry (HRMS), the measured exact mass can be used to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS, and are supported by data from closely related, structurally verified compounds. This comprehensive analysis provides researchers and drug development professionals with a reliable framework for the identification and characterization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. The detailed experimental protocols offer a clear path to obtaining high-quality, reproducible data, which is essential for advancing research in this important area of medicinal chemistry.

References

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PMC. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

Sources

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical monograph on 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine , designed for researchers in medicinal chemistry and drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4]

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a fused bicyclic heterocyclic amine. It serves as a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and viral protein modulators. Unlike its fully aromatic counterpart, the partially saturated pyrimidine ring imparts distinct conformational properties and solubility profiles, making it a versatile "Fsp3-rich" building block.

Core Data Table
PropertySpecification
CAS Number (Free Base) 148777-81-5
CAS Number (HCl Salt) 1262772-00-8
IUPAC Name 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
SMILES NC1=C2N(CCC2)N=C1
InChI Key UXSRKCBNIAWEBT-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (typically supplied as HCl salt)
Solubility Soluble in DMSO, Methanol, Water (as salt)
pKa (Calculated) ~4.5 (Pyrazolo-N), ~9.0 (Primary Amine)
Structural Visualization

The molecule consists of a 5-membered pyrazole ring fused to a 6-membered saturated tetrahydropyrimidine ring. The bridgehead nitrogen (N1) is planar, while the saturated ring carbons (C5, C6, C7) adopt a puckered conformation, influencing the vector of substituents at the C3-amine position.

Structure N1 N (Bridge) N2 N N1->N2 C3 C3 N2->C3 Double Bond NH2 NH2 C3->NH2 C3a C3a (Bridge) C3->C3a C3a->N1 Double Bond N4 NH C3a->N4 C5 CH2 N4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 C7->N1

Figure 1: Connectivity graph of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine core. Note the saturation at positions 5, 6, and 7.[1]

Synthetic Routes & Methodology

The synthesis of this scaffold typically avoids direct hydrogenation of the fully aromatic amine due to potential over-reduction or ring opening. The most robust industrial route involves the construction of the nitro-precursor followed by controlled reduction.

Primary Route: Nitro-Precursor Reduction

This method, adapted from patent literature (US5380340A), ensures regiochemical purity and high yield.

Step 1: Synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Reagents: 3-nitro-1H-pyrazole, 1,3-dibromopropane, K₂CO₃, DMF.

  • Mechanism: Double nucleophilic substitution. The pyrazole nitrogen attacks the alkyl halide, followed by intramolecular cyclization.

  • Protocol:

    • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in DMF.

    • Add K₂CO₃ (2.5 eq) and 1,3-dibromopropane (1.1 eq).

    • Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.[2]

    • Workup: Pour into ice water, filter the precipitate, wash with hexane.

Step 2: Catalytic Hydrogenation to Target Amine
  • Reagents: H₂ (50 bar), 10% Pd/C, Methanol.

  • Protocol:

    • Suspend the nitro-intermediate (0.6 g) in Methanol (130 mL).

    • Add 10% Pd/C catalyst (0.1 g).

    • Hydrogenate in an autoclave at 25°C under 50 bar H₂ pressure for 48 hours.

    • Purification: Filter catalyst over Celite. Treat filtrate with methanolic HCl to precipitate the trihydrochloride salt.

    • Yield: ~85-90%.

Synthesis Start 3-Nitro-1H-pyrazole + 1,3-Dibromopropane Step1 Cyclization (K2CO3, DMF, 80°C) Start->Step1 Inter 3-Nitro-4,5,6,7-tetrahydro pyrazolo[1,5-a]pyrimidine Step1->Inter Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 Final Target Amine (HCl Salt) Step2->Final

Figure 2: Two-step synthetic pathway via nitro-reduction.

Medicinal Chemistry Applications

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine scaffold is a privileged structure in drug discovery, offering a unique balance of hydrogen bond donors/acceptors and a defined 3D geometry.

Kinase Inhibition (CDK2, TRKA, PI3K)

The C3-amine serves as a critical "hinge binder." In ATP-competitive inhibitors, the exocyclic amine often forms hydrogen bonds with the hinge region of the kinase (e.g., Glu81/Leu83 in CDK2).

  • Mechanism: The scaffold mimics the adenine ring of ATP but with a saturated ring that projects substituents into the solvent-exposed or ribose-binding pockets, improving selectivity over flat aromatic inhibitors.

  • Key Insight: The tetrahydro-ring reduces planarity, often improving solubility and reducing "crystal packing" forces that limit oral bioavailability.

Hepatitis B Virus (HBV) Modulation

Derivatives of this scaffold act as Core Protein Allosteric Modulators (CpAMs) .[3]

  • Action: They bind to the dimer-dimer interface of the HBV core protein, inducing aberrant capsid assembly or destabilizing the capsid, thereby preventing viral replication.

  • SAR Note: Substitution at the N4 or C7 position is critical for optimizing hydrophobic interactions within the CpAM binding pocket.

Anti-Infectives (TB & HIV)
  • Tuberculosis: 3,5-diphenyl derivatives inhibit mycobacterial ATP synthase.[4]

  • HIV: Substituted carboxamides of this core act as HIV-1 Integrase inhibitors, where the pyrazolo-pyrimidine nitrogen chelate the catalytic magnesium ions.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are standard.

MethodExpected Signature
¹H NMR (DMSO-d₆) δ 1.98 (m, 2H, C6-H), 3.25 (t, 2H, C7-H), 4.05 (t, 2H, C5-H), 5.20 (s, 2H, NH₂), 7.30 (s, 1H, C2-H). Note: Amine protons may shift/broaden.
LC-MS (ESI+) [M+H]⁺ = 139.1 . Fragmentation often shows loss of NH₃ (M-17).
HPLC Purity C18 Column, Acetonitrile/Water (0.1% TFA). Retention time is typically early due to polarity.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation; the HCl salt is stable.

  • Handling: Use a fume hood. Avoid dust formation. In case of contact, rinse with PEG-400 or water immediately.

References

  • Preparation of Pyrazolo[1,5-a]pyrimidine Derivatives . US Patent 5,380,340A. (1995). Link

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus . Journal of Medicinal Chemistry, 66(20), 14116-14132.[3] (2023).[2][3] Link[3]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases . Molecules, 29(24), 5912. (2024). Link

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of Pyrazolo[1,5-a]pyrimidin-7-Amines . Pharmaceuticals, 15(9), 1124. (2022).[5][4] Link

  • PubChem Compound Summary for CID 55284769 . National Center for Biotechnology Information. Link

Sources

Synthesis and characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Authored by a Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including potential as anti-tubercular agents and kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route and detailed characterization of a key derivative, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the synthesis and analysis of this important molecular scaffold.

Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrimidine Core

The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a class of compounds with significant therapeutic potential.[3] The partially saturated 4,5,6,7-tetrahydro derivatives offer a three-dimensional structure that can be advantageous for binding to biological targets. The introduction of an amino group at the 3-position provides a key functional handle for further derivatization and for establishing crucial interactions within a biological binding site. Derivatives of this core have been investigated for a variety of applications, from anticancer agents to treatments for infectious diseases.[4][5] This guide outlines a robust and logical synthetic pathway to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine can be logically approached in a three-step sequence, starting with the formation of a key 3-aminopyrazole intermediate, followed by the construction of the pyrazolo[1,5-a]pyrimidine core, and concluding with the reduction of the pyrimidine ring.

Synthetic_Pathway cluster_0 Step 1: Synthesis of 3-Aminopyrazole cluster_1 Step 2: Pyrazolo[1,5-a]pyrimidine Formation cluster_2 Step 3: Selective Reduction Malononitrile Malononitrile 3_Aminopyrazole 3-Amino-1H-pyrazole Malononitrile->3_Aminopyrazole Ethanol, Reflux Hydrazine Hydrazine Hydrazine->3_Aminopyrazole Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidin-3-amine 3_Aminopyrazole->Pyrazolo_pyrimidine Reactant Malondialdehyde_bis Malondialdehyde bis(dimethyl acetal) Malondialdehyde_bis->Pyrazolo_pyrimidine Acidic Condensation Final_Product 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidin-3-amine Pyrazolo_pyrimidine->Final_Product Reactant Reducing_Agent NaBH4 or Catalytic Hydrogenation Reducing_Agent->Final_Product

Caption: Proposed synthetic pathway for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine.

Step 1: Synthesis of 3-Amino-1H-pyrazole

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically begins with a 3-aminopyrazole precursor.[6] A well-established method for the synthesis of 3-amino-1H-pyrazole is the condensation of a β-ketonitrile with hydrazine. For the parent 3-amino-1H-pyrazole, the reaction of malononitrile with hydrazine hydrate provides a direct and efficient route.

  • Rationale: This cyclocondensation reaction is a classic and reliable method for the formation of the pyrazole ring. The choice of malononitrile and hydrazine hydrate as starting materials is based on their commercial availability and the high yields typically obtained for this transformation.

Step 2: Construction of the Pyrazolo[1,5-a]pyrimidine Ring

With the 3-amino-1H-pyrazole in hand, the next step is the annulation of the pyrimidine ring. This is commonly achieved through the reaction of the aminopyrazole with a 1,3-dielectrophile.[5] The reaction with malondialdehyde or a protected equivalent, such as malondialdehyde bis(dimethyl acetal), under acidic conditions will yield the desired pyrazolo[1,5-a]pyrimidin-3-amine.

  • Rationale: The exocyclic amino group and the endocyclic N1 nitrogen of the 3-amino-1H-pyrazole act as the dinucleophile, attacking the two electrophilic carbonyl carbons of the malondialdehyde (or its acetal precursor after in situ hydrolysis). This reaction builds the six-membered pyrimidine ring fused to the pyrazole core.[7]

Step 3: Selective Reduction of the Pyrimidine Ring

The final step is the selective reduction of the pyrimidine ring of pyrazolo[1,5-a]pyrimidin-3-amine to afford the target 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. The pyrazole ring is generally more resistant to reduction than the pyrimidine ring, allowing for selective dearomatization.[8] This can be achieved through catalytic hydrogenation or with the use of complex metal hydrides like sodium borohydride.[9]

  • Rationale: Catalytic hydrogenation offers a clean and efficient method for this reduction. Alternatively, sodium borohydride provides a milder and often more accessible method for achieving the desired transformation. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the starting materials.

Synthesis of 3-Amino-1H-pyrazole
  • To a solution of malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-amino-1H-pyrazole.

Synthesis of Pyrazolo[1,5-a]pyrimidin-3-amine
  • Dissolve 3-amino-1H-pyrazole (1.0 eq) in a mixture of water and a suitable alcohol (e.g., ethanol).

  • Add malondialdehyde bis(dimethyl acetal) (1.2 eq) to the solution.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid) to facilitate the reaction.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
  • Dissolve pyrazolo[1,5-a]pyrimidin-3-amine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add sodium borohydride (NaBH4) (3.0-5.0 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

A thorough characterization is essential to confirm the structure and purity of the final compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Final_Product Purified Product NMR 1H & 13C NMR Final_Product->NMR MS Mass Spectrometry (HRMS) Final_Product->MS IR Infrared Spectroscopy Final_Product->IR MP Melting Point Final_Product->MP Chromatography HPLC/TLC Final_Product->Chromatography Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Confirms Connectivity MS->Structure_Confirmation Confirms Molecular Formula IR->Structure_Confirmation Confirms Functional Groups Purity_Assessment Purity_Assessment MP->Purity_Assessment Indicates Purity Chromatography->Purity_Assessment Quantifies Purity

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the target compound.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrazole and the tetrahydropyrimidine rings. The aromatic protons on the pyrazole ring will appear in the downfield region, while the aliphatic protons of the tetrahydropyrimidine ring will be in the upfield region. The NH2 protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will complement the proton data, showing signals for the aromatic carbons of the pyrazole ring and the aliphatic carbons of the tetrahydropyrimidine ring.

Predicted NMR Data ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrazole CH~7.5-8.0 (d)~135-145
Pyrazole CH~6.0-6.5 (d)~90-100
Pyrazole C-NH2-~140-150
Pyrimidine CH2 (C5)~3.0-3.5 (t)~40-50
Pyrimidine CH2 (C6)~1.8-2.2 (m)~20-30
Pyrimidine CH2 (C7)~3.8-4.2 (t)~45-55
NH2Broad singlet-

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.[8][10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

  • Expected Mass: For C6H9N5, the expected exact mass for the [M+H]⁺ ion would be approximately 152.0931.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • Expected Peaks:

    • N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹

    • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

    • N-H bend (amine): Around 1600-1650 cm⁻¹

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. The proposed multi-step synthesis is based on well-established and reliable chemical transformations. The detailed characterization plan ensures the unambiguous confirmation of the target structure and its purity. This information should serve as a valuable resource for researchers working on the development of novel therapeutics based on the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • Hoang, T. T., et al. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. ACS Omega, 3(7), 7845–7856. [Link]

  • O'Connor, R., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. European Journal of Medicinal Chemistry, 105, 114-129. [Link]

  • Ghorab, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(47), 32909-32932. [Link]

  • Zhang, Y., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12586–12595. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2020). Recent advances in aminopyrazoles synthesis and functionalization. Molecules, 25(15), 3487. [Link]

  • Hao, Y., et al. (2023). Highly Enantioselective Rh-catalyzed Asymmetric Reductive Dearomatization of Multi-nitrogen Polycyclic Pyrazolo[1,5-a]pyrimidines. Organic Letters, 25(1), 133-138. [Link]

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 214-224. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2012(5), 1-13. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3169. [Link]

  • Kumar, A., & Aggarwal, N. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1537-1567. [Link]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 16(12), 10443-10453. [Link]

  • dos Santos, T., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Archives. [Link]

  • Zhidkova, E. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6586. [Link]

  • Faghih, Z., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]

  • Hassan, A. S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • O'Connor, R., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. European Journal of Medicinal Chemistry, 105, 114-129. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • Hassan, A. S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • Cilibrizzi, A., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 28(7), 3051. [Link]

  • Reddy, C. R., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • El-Damasy, A. K., et al. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]

Sources

Biological Screening of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine: A Technical Guide for Target Validation and Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Rationale

The development of highly selective small-molecule inhibitors requires privileged scaffolds capable of mimicking endogenous ligands while maintaining favorable physicochemical properties. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine core has emerged as a highly versatile framework in modern medicinal chemistry, particularly in oncology and infectious diseases[1].

Unlike its fully aromatic precursor, the partial saturation (tetrahydro reduction) of the pyrimidine ring introduces


 hybridized carbons. This structural shift fundamentally alters the 3D conformation of the molecule, increasing its fraction of 

carbons (

). Higher

correlates with improved aqueous solubility, reduced non-specific protein binding, and enhanced clinical success rates[2].

Biologically, this scaffold acts primarily as an ATP-competitive inhibitor. The pyrazole nitrogen and the primary amine at position 3 serve as critical hydrogen bond donors and acceptors, forming highly stable interactions with the hinge region of various kinases (e.g., CDK1/2, TrkA)[3][4]. Furthermore, phenotypic high-throughput screening (HTS) has identified this scaffold as a potent antitubercular agent, demonstrating significant in vivo efficacy against Mycobacterium tuberculosis (Mtb)[5].

Mechanism Scaffold 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidin-3-amine ATP ATP Binding Pocket Scaffold->ATP Competitive Binding Kinase Target Kinase (e.g., CDK2 / TrkA) Signaling Downstream Signaling (Rb Phosphorylation) Kinase->Signaling Inhibits ATP->Kinase Blocks Activation Outcome Cell Cycle Arrest / Apoptosis Signaling->Outcome Induces

Fig 1. Mechanism of action for tetrahydropyrazolo[1,5-a]pyrimidine kinase inhibitors.

The Biological Screening Cascade

To systematically evaluate derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, a highly structured, self-validating screening cascade must be employed. The causality behind this workflow is rooted in attrition management: biochemical assays (Phase 1) rapidly filter out non-binders, while phenotypic assays (Phase 2) ensure that the compounds can penetrate cell membranes and engage their targets in a complex biological matrix without inducing off-target cytotoxicity.

Cascade Phase1 Phase 1: Biochemical Screening TR-FRET Kinase Assay Phase2 Phase 2: Phenotypic Screening Whole-Cell Viability (REMA/MTT) Phase1->Phase2 IC50 < 100 nM Z'-factor > 0.6 Phase3 Phase 3: DMPK & ADME/Tox Microsomal Stability & CYP Profiling Phase2->Phase3 Cellular Efficacy Confirmed Low Cytotoxicity Lead Lead Candidate Selection Phase3->Lead High Bioavailability Low Clearance

Fig 2. Three-phase biological screening cascade ensuring self-validating lead optimization.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is statistically robust and biologically relevant.

Protocol A: TR-FRET Biochemical Kinase Assay (Targeting CDK2/TrkA)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it eliminates false positives caused by compound autofluorescence or light scattering. It directly measures the displacement of a fluorescent tracer from the kinase ATP-binding pocket by the pyrazolopyrimidine derivative[1][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant kinase (e.g., CDK2/Cyclin E) and the Europium-labeled anti-tag antibody.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter liquid handling.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the kinase solution to the wells. Incubate for 30 minutes at room temperature. Rationale: This allows slow-binding inhibitors to reach equilibrium with the target before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a master mix containing the fluorescent tracer and ATP (at its predetermined

    
     value).
    
  • Detection: Incubate for 1 hour, then read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Measure emission at 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/615).

Self-Validation Mechanism (Z'-Factor): Every assay plate must include 16 wells of a positive control (Staurosporine, 10 µM, representing 100% inhibition) and 16 wells of a negative control (DMSO vehicle, representing 0% inhibition). The assay is only validated if the


-factor is 

. This mathematical validation proves that the assay window is wide enough and the variance is low enough to trust the calculated

values.
Protocol B: Phenotypic Anti-Mycobacterial Screening (REMA)

Causality: Because this scaffold has shown profound antitubercular activity[5], whole-cell phenotypic screening is necessary. The Resazurin Microtiter Assay (REMA) is utilized because it relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by living cells, providing a direct, quantifiable measure of M. tuberculosis viability.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase (

    
     of 0.6–0.8) is reached.
    
  • Assay Assembly: In a 96-well plate, dispense 100 µL of the bacterial suspension (

    
     CFU/mL) into wells containing serial dilutions of the synthesized carboxamide derivatives[7].
    
  • Incubation: Seal the plates and incubate at 37°C for 7 days. Rationale: Mtb is a slow-growing pathogen; a 7-day incubation ensures sufficient replication cycles for the drug to exert its bactericidal or bacteriostatic effect.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence (Excitation 530 nm / Emission 590 nm). Calculate the Minimum Inhibitory Concentration (

    
    ).
    

Self-Validation Mechanism (Selectivity Index): A compound that kills Mtb is useless if it also kills human cells. Therefore, parallel cytotoxicity assays must be run on human lung fibroblasts (WI-38) using an MTT assay[8]. The system self-validates by calculating the Selectivity Index (


). An 

confirms that the biological activity is pathogen-specific, validating the compound for in vivo DMPK studies.

Quantitative Data & SAR Synthesis

Extensive Structure-Activity Relationship (SAR) studies have demonstrated that functionalizing the C3-amine and altering the stereochemistry at the C5/C7 positions of the tetrahydropyrazolo[1,5-a]pyrimidine core drastically dictates target selectivity and potency[3][7].

Table 1: Representative Biological Activity of Scaffold Derivatives

Target / AssayRepresentative DerivativePotency (

/ MIC)
Key Structural FeatureRef
TrkA Kinase Compound 8/91.7 nMPicolinamide at C3 position[3]
CDK2 Kinase Compound 21c18 nMTriazole substitution[6]
CDK1 Kinase Compound 7a161.2 nM2,4-dimethoxyphenyl-amino[8]
M. tuberculosis Compound 90.15 µM(5R,7S) stereochemistry[5]

Data Synthesis Insight: The introduction of a carboxamide or picolinamide group at the C3-amine position significantly enhances nanomolar potency against Trk and CDK kinases by optimizing hydrogen bonding with the kinase hinge region[3][6]. Conversely, for antitubercular activity, the absolute stereochemistry of the tetrahydro ring (specifically the 5R,7S configuration) is the paramount driver of whole-cell efficacy, likely due to specific binding requirements of mycobacterial cell wall transporters like MmpL3[5][7].

Conclusion

The biological screening of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivatives requires a rigorous, multi-tiered approach. By leveraging the sp3-rich nature of the scaffold and employing self-validating biochemical and phenotypic assays, researchers can efficiently navigate the hit-to-lead optimization process. Future development should focus on utilizing these established protocols to fine-tune the ADME/Tox profiles of these compounds, paving the way for next-generation targeted therapeutics.

References

  • Source: nih.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Source: nih.
  • Source: rsc.
  • Source: doi.
  • Source: acs.
  • (PDF)
  • (5R,7S)

Sources

Solubility and Stability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of active pharmaceutical ingredients (APIs) not as a static checklist, but as a dynamic system governed by structural thermodynamics. The compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a highly versatile fused bicyclic scaffold. It has gained significant traction in medicinal chemistry, particularly in the design of potent protein kinase inhibitors (such as IRAK4 inhibitors)[1] and novel anti-parasitic agents targeting Wolbachia for the treatment of filariasis[2].

However, unlocking the therapeutic potential of this scaffold requires a rigorous understanding of its solubility and stability profiles. This guide deconstructs the structural causality behind the molecule's behavior and provides self-validating protocols for its characterization.

Physicochemical Profiling & Structural Causality

The core of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring[3]. The saturation of the pyrimidine ring (positions 4, 5, 6, and 7) introduces an aliphatic secondary amine character to the system, while the pyrazole ring hosts a primary amine at position 3.

This dual-amine functionality is the thermodynamic driver for the molecule's behavior in solution. The electron-rich nature of the pyrazole amine dictates its degradation liabilities, while the basicity of the saturated pyrimidine ring dictates its solubility dynamics.

Key Physicochemical Parameters
ParameterValue / CharacteristicStructural Causality & Impact
Molecular Formula C₆H₁₀N₄ (Free Base)Low molecular weight (138.17 g/mol ) provides excellent ligand efficiency for tight kinase binding pockets.
Physical State Crystalline SolidHigh crystal lattice energy in the free base restricts spontaneous aqueous dissolution.
Salt Forms HCl, DihydrochlorideProtonation of the secondary amine drastically lowers lattice energy, enhancing aqueous solubility[4].
Chemical Stability Sensitive to OxidationThe electron-rich 3-amine is prone to N-oxidation and dimerization; requires inert storage[5].
Storage Conditions 2-8°C, Dry, DarkMitigates thermal and photolytic degradation pathways, preserving the primary amine[4].

Stability and Degradation Pathways

Aminopyrazoles are notoriously susceptible to oxidative degradation. The primary amine at position 3 acts as a potent nucleophile. When exposed to light, atmospheric oxygen, or trace transition metals, it readily undergoes oxidation to form N-oxides or azo dimers[2]. Conversely, the saturated pyrimidine ring is generally robust but can undergo hydrolytic cleavage (ring-opening) under extreme pH stress or elevated temperatures[5].

DegradationPathway Core 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidin-3-amine Oxidation Oxidative Degradation (N-Oxide / Azo Dimers) Core->Oxidation O2, Light, Metals (Targets 3-Amine) Hydrolysis Ring-Opening (Amide/Amine Cleavage) Core->Hydrolysis Extreme pH / Heat (Targets Pyrimidine) Salt Stable Salt Form (HCl / Dihydrochloride) Core->Salt Controlled Salt Formation (Enhances Stability)

Figure 1: Mechanistic degradation pathways and stabilization logic for the core.

Protocol: Self-Validating Stability-Indicating Assay (Forced Degradation)

To accurately profile these liabilities, we must employ an orthogonal, self-validating analytical approach. Relying solely on UV-absorption can lead to false negatives if degradants lack a chromophore.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a chemically inert, MS-compatible solvent (e.g., Acetonitrile/Water 50:50).

  • Stress Conditions (ICH Q1A/Q1B Standards):

    • Oxidative: Add 3% H₂O₂, incubate at 25°C for 24 hours.

    • Acidic/Basic: Add 0.1N HCl or 0.1N NaOH, heat to 60°C for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours of UV/Vis light.

  • Quenching: Immediately neutralize acid/base samples with equimolar counter-reagents to halt degradation prior to injection.

  • Orthogonal Analysis: Inject samples into an LC-HRMS (High-Resolution Mass Spectrometry) system equipped with a Photodiode Array (PDA) detector.

  • Causality & Validation (Mass Balance): Calculate the mass balance by ensuring the sum of the remaining parent peak area and all degradant peak areas equals ~100% of the initial control. Use HRMS to definitively assign degradation mechanisms (e.g., a +16 Da mass shift confirms N-oxidation) rather than relying on ambiguous retention time shifts.

Solubility Dynamics and Optimization

The free base of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine exhibits limited aqueous solubility due to the hydrophobic nature of the bicyclic core and strong intermolecular hydrogen bonding in the solid state. However, the secondary amine in the tetrahydropyrimidine ring is highly basic. By formulating the compound as a dihydrochloride salt, we protonate this amine, which drastically lowers the crystal lattice energy and enhances thermodynamic solubility through favorable ion-dipole interactions with water[4].

SolubilityProtocol Step1 1. Solid Dispensing (Excess API in Buffer) Step2 2. Equilibration (Shake-flask, 24-48h, 37°C) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV / LC-MS/MS) Step3->Step4 Step5 5. Solid State Triage (XRPD for form change) Step3->Step5 Analyze residual solid

Figure 2: Self-validating thermodynamic solubility assessment workflow.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to supersaturation. To determine the true thermodynamic driving forces, use the following rigorous protocol:

  • Preparation: Weigh an excess amount (e.g., 5 mg) of the compound into tightly sealed glass vials.

  • Buffer Addition: Add 1 mL of target aqueous media (e.g., Simulated Gastric Fluid pH 1.2, PBS pH 7.4).

  • Equilibration: Incubate at 37°C on an orbital shaker at 300 rpm for 24 to 48 hours. Causality: This extended timeframe ensures the system overcomes kinetic trapping and reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes. Causality: High-speed centrifugation is critical to force sub-micron colloidal aggregates into the pellet; failing to do so will falsely elevate the quantified solubility.

  • Quantification: Dilute the saturated supernatant appropriately and analyze via HPLC-UV against a pre-established calibration curve.

  • Solid-State Verification: Analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). Causality: If the salt form disproportionates into the free base during the assay, the measured solubility reflects the free base, not the formulated salt. XRPD confirms the solid-state integrity.

Formulation and Handling Best Practices

To maintain the integrity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine during laboratory handling and formulation:

  • Storage: Store strictly at 2-8°C in tightly sealed, desiccant-lined containers[4].

  • Atmosphere: For long-term storage of the free base, backfill containers with Argon or Nitrogen to prevent oxidative dimerization of the primary amine.

  • Light Protection: Utilize amber vials to mitigate photolytic degradation[5].

References

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors Source: OSTI URL:[Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis Source: ACS Publications URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

  • Safety Data Sheet - 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride Source: Angene Chemical URL:[Link]

Sources

X-ray Crystal Structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Analogs: Structural Insights into p38α MAP Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) pathway is a master orchestrator of cellular responses to inflammatory stimuli, directly regulating the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β. Consequently, p38α has been heavily pursued as a therapeutic target for chronic autoimmune and inflammatory diseases. Early-generation allosteric inhibitors, such as BIRB-796, demonstrated picomolar potency by binding to the "DFG-out" conformation of the kinase. However, these compounds suffered from severe clinical setbacks due to hepatotoxicity, which was mechanistically linked to the formation of reactive epoxide intermediates from their naphthalene moieties[1, 2].

To circumvent these toxicological liabilities while preserving high target affinity, structure-based drug design (SBDD) efforts pivoted toward novel, non-naphthalene scaffolds. This led to the discovery of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine class of inhibitors, most notably the clinical candidate AS1940477 . This whitepaper provides a comprehensive technical analysis of the X-ray crystallographic binding modes of these analogs, elucidating the causality behind their structure-activity relationships (SAR) and detailing the experimental workflows required for their validation [3].

Structural Biology & Binding Mechanism

The pyrazolo[1,5-a]pyrimidine motif is a fused, planar N-heterocyclic system widely recognized as a privileged scaffold in kinase drug discovery. When reduced to the 4,5,6,7-tetrahydro derivative, the scaffold acquires a specific


 character, introducing a degree of flexibility that optimizes its three-dimensional trajectory within the kinase active site [4].
Causality of Binding Interactions

X-ray crystallographic studies of p38α in complex with AS1940477 and its analogs reveal a highly coordinated binding mechanism that bridges the ATP-binding cleft and the adjacent hydrophobic pocket. The structural causality of this binding is defined by three critical interactions:

  • Hinge Region Hydrogen Bonding: The primary amine at the 3-position of the tetrahydropyrazolo[1,5-a]pyrimidine core is strictly required for potency. It acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region residue (specifically Met109 in p38α). This interaction firmly anchors the molecule within the ATP pocket, mimicking the binding of the adenine ring of ATP.

  • Water Coordination Network: The heterocyclic nitrogens of the pyrimidine ring and the primary amine directly coordinate a network of highly ordered water molecules within the active site. This solvent network bridges the inhibitor to the side-chain carbonyl groups of the enzyme, thermodynamically stabilizing the inhibitor-enzyme complex and reducing the entropic penalty of binding [3].

  • Hydrophobic Gatekeeper Interactions: Unlike BIRB-796, which utilizes a bulky naphthyl ring that pushes deep into the hydrophobic allosteric pocket, AS1940477 utilizes a 2-(2-methylphenyl)pyridazin-3(2H)-one moiety and a 4-fluorophenyl group. These substituents optimize van der Waals interactions with the hydrophobic pocket (interacting with residues like Thr106 and Leu104 ) without generating the hepatotoxic epoxide metabolites associated with naphthalene rings[1, 3].

G Stimulus Inflammatory Stimuli (TNF-α, IL-1β, Stress) MKK3_6 MKK3 / MKK6 (MAP2K) Stimulus->MKK3_6 p38 p38α MAP Kinase (Active State) MKK3_6->p38 Phosphorylation Substrates Downstream Targets (MAPKAP-K2, ATF2) p38->Substrates Inhibitor Tetrahydropyrazolo[1,5-a] pyrimidin-3-amine Analogs (e.g., AS1940477) Inhibitor->p38 Hinge Region Binding & Water Coordination Response Inflammatory Response (Cytokine Production) Substrates->Response

Figure 1: p38 MAPK signaling pathway and the specific intervention point of tetrahydropyrazolo[1,5-a]pyrimidin-3-amine analogs.

Structure-Activity Relationship (SAR) & Quantitative Data

The optimization of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine scaffold involved precise tuning of the peripheral substituents to maximize p38α affinity while minimizing off-target kinase binding and hepatotoxicity. The table below summarizes the quantitative impact of structural modifications on target affinity.

Table 1: SAR and Kinase Inhibition Profiling of Key p38α Inhibitors

Compound / AnalogScaffold CoreKey Substituentp38α IC₅₀ (nM)Hepatotoxicity RiskPrimary Binding Mode
BIRB-796 Pyrazole-UreaNaphthyl ring0.1High (Epoxide formation)DFG-out (Allosteric)
Compound 2a Pyrazolo[1,5-a]pyrimidineUnsubstituted45.0LowHinge-binding
AS1940477 Tetrahydropyrazolo[1,5-a]pyrimidine4-Fluorophenyl & Pyridazinone< 1.0LowHinge-binding + Water Network
Analog 4c Pyrazolo[1,5-a]pyrimidinep-Chlorophenyl12.5LowHinge-binding

Data synthesized from comparative crystallographic and biochemical profiling studies [1, 3]. AS1940477 demonstrates near-equivalent potency to BIRB-796 but with a vastly superior safety profile due to the elimination of the naphthyl moiety.

Experimental Protocols: Crystallography & Assay Validation

To ensure self-validating experimental integrity, the following protocols detail the generation of the X-ray crystal structures and the biochemical validation of these analogs.

Protocol A: Co-Crystallization of p38α with AS1940477

Rationale: Obtaining high-resolution diffraction data requires stabilizing the highly dynamic activation loop of p38α. Co-incubation prior to crystallization ensures the inhibitor locks the kinase into a uniform conformational state.

  • Protein Expression & Purification: Express unphosphorylated human p38α (residues 1-360) in E. coli BL21(DE3) cells. Purify using Ni-NTA affinity chromatography followed by size-exclusion chromatography (Superdex 200) in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 5 mM DTT.

  • Complex Formation: Concentrate the purified p38α to 10 mg/mL. Add AS1940477 (dissolved in 100% DMSO) to a final concentration of 1 mM (ensuring DMSO concentration remains <2% v/v). Incubate the mixture on ice for 2 hours to allow equilibrium binding.

  • Crystallization (Hanging-Drop Vapor Diffusion): Mix 1 μL of the protein-inhibitor complex with 1 μL of reservoir solution (0.1 M MES pH 6.0, 20% PEG 4000, 50 mM MgCl₂). Seal over 500 μL of reservoir solution and incubate at 20°C. Crystals typically appear within 3–5 days.

  • Data Collection & Refinement: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron light source (e.g., APS or ESRF). Solve the structure using molecular replacement (using a baseline p38α structure, e.g., PDB 1VK2 or 3LHJ, as a search model) and refine using REFMAC5.

G Protein p38α Expression & Purification Complex Ligand Co-incubation (AS1940477) Protein->Complex Crystal Hanging-Drop Vapor Diffusion Complex->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Structure Phase Replacement & Refinement Diffraction->Structure

Figure 2: Step-by-step X-ray crystallography workflow for resolving kinase-inhibitor complexes.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format to quantify the


 of the synthesized analogs, validating the structural observations.
  • Reagent Preparation: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the tetrahydropyrazolo[1,5-a]pyrimidin-3-amine analog in DMSO. Transfer 100 nL of each concentration to a 384-well assay plate.

  • Kinase Reaction: Add 5 μL of active p38α enzyme (final concentration 0.5 nM) and incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 μL of a substrate mixture containing ATP (at its

    
     value) and a biotinylated ATF2 peptide substrate.
    
  • Detection: After 60 minutes, terminate the reaction by adding 10 μL of stop buffer containing EDTA, a Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the

    
     using a four-parameter logistic regression model.
    

References

  • Asano, T., Yamazaki, H., Kasahara, C., et al. "Identification, Synthesis, and Biological Evaluation of 6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a Potent p38 MAP Kinase Inhibitor." Journal of Medicinal Chemistry, 2012.[Link]

  • Liu, S., et al. "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules, 2014.[Link]

  • Castillo, J.C., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules, 2021.[Link]

  • Goldstein, D.M., et al. "Selective p38α Inhibitors Clinically Evaluated for the Treatment of Chronic Inflammatory Disorders." Journal of Medicinal Chemistry, 2010.[Link]

Tautomeric Landscapes of Tetrahydropyrazolo[1,5-a]pyrimidine Systems: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold is an increasingly important structural motif in medicinal chemistry, recognized for its utility in developing novel therapeutics, including calcium-sensing receptor (CaSR) antagonists and Bruton's tyrosine kinase inhibitors.[1] The saturation of the pyrimidine ring introduces significant conformational flexibility and the potential for complex tautomeric equilibria, which can profoundly influence the physicochemical properties, target engagement, and overall efficacy of drug candidates. This guide provides an in-depth exploration of tautomerism within THPP systems, offering a framework for its characterization and strategic manipulation in drug design. We will delve into the structural nuances of potential tautomers, detail robust experimental and computational methodologies for their investigation, and discuss the critical implications for drug development professionals.

Introduction: The Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold and the Significance of Tautomerism

The fusion of a pyrazole and a partially saturated pyrimidine ring gives rise to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) core, a three-dimensional scaffold that has demonstrated considerable promise in the development of biologically active compounds.[1] Unlike its aromatic counterpart, the dearomatization of the pyrimidine ring introduces stereocenters and a non-planar geometry, which can be exploited for precise interactions with biological targets.[1]

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental phenomenon in organic chemistry with significant implications for drug discovery.[2] It is estimated that a substantial percentage of known drugs can exist as a mixture of tautomers. The different tautomeric forms of a molecule can exhibit distinct physicochemical properties, including:

  • Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Hydrogen Bonding Capabilities: Altering receptor-ligand interactions.

  • pKa Values: Influencing ionization state at physiological pH.

  • Molecular Shape and Conformation: Dictating binding affinity and selectivity.

Consequently, a thorough understanding and characterization of the tautomeric landscape of a drug candidate are paramount for successful drug development.

Potential Tautomeric Equilibria in Tetrahydropyrazolo[1,5-a]pyrimidine Systems

The non-aromatic nature of the tetrahydropyrimidine ring in the THPP scaffold allows for a variety of prototropic tautomeric equilibria, primarily involving imine-enamine and keto-enol (or amide-imidic acid) tautomerism, depending on the substitution pattern.

Imine-Enamine Tautomerism

In unsubstituted or alkyl-substituted THPP systems, the potential for imine-enamine tautomerism exists. This involves the migration of a proton from a carbon or nitrogen atom alpha to a C=N bond to the nitrogen atom, resulting in the formation of a C=C bond and an enamine moiety. The position of this equilibrium is influenced by factors such as the electronic nature of substituents and the solvent environment.

Diagram 1: Imine-Enamine Tautomerism in a Tetrahydropyrazolo[1,5-a]pyrimidine System

G cluster_0 Imine Tautomer cluster_1 Enamine Tautomer Imine Imine Enamine Enamine Imine->Enamine H+ shift G cluster_0 Keto (Amide) Tautomer cluster_1 Enol (Imidic Acid) Tautomer Keto Keto Enol Enol Keto->Enol H+ shift G cluster_Synthesis Synthesis & Purification cluster_Analysis Tautomer Analysis cluster_Interpretation Data Interpretation & Application Synthesis Synthesize THPP Derivative NMR NMR Spectroscopy (1D, 2D, VT) Synthesis->NMR Solution State XRay X-ray Crystallography Synthesis->XRay Solid State Computational Computational Modeling (DFT) Synthesis->Computational In Silico Equilibrium Determine Tautomeric Ratio & Dominant Forms NMR->Equilibrium XRay->Equilibrium Computational->Equilibrium Implications Assess Impact on Drug Properties (ADME, Target Binding) Equilibrium->Implications Structure-Property Relationship

Sources

A Technical Guide to Quantum Chemical Calculations for Pyrazolo[1,5-a]pyrimidine Derivatives: From Molecular Structure to Functional Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry

The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and versatile substitution points make it a "privileged scaffold" for designing molecules with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] These derivatives are being explored as potent inhibitors for crucial protein kinases like CDK2 and TRKA[3][4] and as selective cyclooxygenase (COX) inhibitors.[5] Beyond the realm of drug discovery, their unique electronic structure gives rise to fascinating photophysical properties, positioning them as emergent fluorophores for optical applications.[2][6][7]

Understanding the structure-property relationships that govern the function of these molecules is paramount for rational design. Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for researchers.[8] These in silico methods allow for the detailed exploration of molecular geometries, electronic structures, spectroscopic properties, and chemical reactivity at the atomic level.[9][10] This guide provides a comprehensive overview of the theoretical foundations and practical workflows for applying QC calculations to the study of pyrazolo[1,5-a]pyrimidine derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, present validated protocols, and demonstrate how to translate computational output into actionable chemical insights.

Part 1: The Computational Scientist's Toolkit: Core Methodologies

The successful application of QC calculations hinges on selecting the appropriate level of theory—a combination of a method and a basis set—that balances computational cost with accuracy. For organic molecules like pyrazolo[1,5-a]pyrimidines, DFT has emerged as the workhorse method due to its excellent accuracy-to-cost ratio.

Density Functional Theory (DFT): The Foundation

DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is computationally more tractable for the medium-to-large systems often encountered in drug discovery.

  • Choosing a Functional: The choice of the exchange-correlation functional is critical. For pyrazolo[1,5-a]pyrimidines, hybrid functionals are a popular and reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and has been shown to provide good results for the geometries and electronic properties of these systems.[9][11]

  • Selecting a Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost. Pople-style basis sets like 6-311+G(d,p) or 6-311++G(d,p) are frequently employed as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential non-covalent interactions.[9]

Time-Dependent DFT (TD-DFT): Unveiling Electronic Excitations

To understand the optical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores, one must investigate their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for this task.[12] It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption.[6] These calculations are crucial for explaining phenomena like intramolecular charge transfer (ICT), which is often responsible for the fluorescent properties of these compounds.[6][7]

Incorporating the Environment: Solvation Models

Reactions and spectroscopic measurements are typically performed in solution. The presence of a solvent can significantly influence the properties of a molecule. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for bulk solvent effects by representing the solvent as a continuous dielectric medium. This is essential for accurately predicting properties in a realistic chemical environment.[6]

Part 2: A Validated Computational Workflow

A robust and reproducible computational workflow is essential for generating reliable data. The following section outlines a step-by-step protocol for studying a novel pyrazolo[1,5-a]pyrimidine derivative.

Diagram: General Computational Workflow

Computational Workflow cluster_setup 1. Input Preparation cluster_core_calc 2. Quantum Chemical Calculation (DFT) cluster_analysis 3. Property Analysis & Interpretation mol_build Build 3D Structure (e.g., GaussView, Avogadro) pre_opt Initial Optimization (e.g., Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization & Frequencies (e.g., B3LYP/6-311+G(d,p)) pre_opt->geom_opt Submit Calculation validation Frequency Analysis (Confirm Minimum: No Imaginary Frequencies) geom_opt->validation electronic Electronic Properties (HOMO, LUMO, MEP, NBO) validation->electronic spectroscopic Spectroscopic Properties (TD-DFT for UV-Vis/Emission) validation->spectroscopic reactivity Reactivity Descriptors (Fukui Functions, Energy Gap) validation->reactivity docking Molecular Docking (Interaction with Target Protein) validation->docking result Correlate with Experimental Data electronic->result Data Synthesis spectroscopic->result reactivity->result docking->result

Caption: A typical workflow for the quantum chemical analysis of pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocol: Step-by-Step Calculation
  • Molecule Construction: Build the 3D structure of the pyrazolo[1,5-a]pyrimidine derivative using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization:

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Causality: This step is crucial because all subsequent electronic property calculations depend on an accurate molecular structure. An unoptimized or incorrect structure will yield meaningless results.

    • Method: DFT with the B3LYP functional and the 6-311+G(d,p) basis set is a robust starting point.[9][11] Include a solvation model (e.g., SCRF=(PCM,Solvent=Ethanol)) if calculations in solution are desired.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory used for optimization.

    • Self-Validation: This is a critical checkpoint. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a flawed optimization.

  • Electronic Structure Analysis:

    • From the optimized structure, calculate key electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and the energy required for electronic excitation.[13][14] A smaller gap generally implies higher reactivity.

    • Natural Bond Orbital (NBO) Analysis: Investigate charge distribution and intramolecular interactions, such as charge transfer.

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of interaction in drug-receptor binding.[5]

  • Spectroscopic Simulation (TD-DFT):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the first few (e.g., 5-10) singlet excited states.

    • Causality: This simulates the electronic transitions that occur upon absorption of light. The output provides the excitation energies (wavelengths) and oscillator strengths, which can be directly compared to an experimental UV-Vis spectrum to validate the computational model and assign electronic transitions.[6]

Part 3: Applications and Data Interpretation

Quantum chemical calculations provide a bridge between molecular structure and observable properties. Here, we explore key applications for pyrazolo[1,5-a]pyrimidine derivatives.

Elucidating Optical Properties

Studies have shown that the photophysical properties of pyrazolo[1,5-a]pyrimidines are highly tunable. TD-DFT calculations have been instrumental in explaining these observations. For instance, it has been demonstrated that placing electron-donating groups (EDGs) at position 7 of the fused ring enhances both absorption and emission intensities.[6]

  • Insight from HOMO/LUMO: Calculations reveal that for many fluorescent derivatives, the HOMO is localized on the pyrazolo[1,5-a]pyrimidine core and the EDG-substituted aryl ring, while the LUMO is primarily on the core. The HOMO→LUMO transition, therefore, has significant intramolecular charge transfer (ICT) character, which is a key mechanism for fluorescence.[6][7] Electron-withdrawing groups (EWGs), in contrast, can diminish this effect and lead to lower fluorescence quantum yields.

Diagram: Structure-Property Relationship in Fluorophores

Structure_Property cluster_properties Calculated Electronic Properties cluster_observable Observable Optical Properties substituent Substituent at C7 (e.g., -NMe2, -OMe, -Cl, -NO2) homo_lumo HOMO-LUMO Energy Gap (ΔE) substituent->homo_lumo Modulates ict Intramolecular Charge Transfer (ICT) Character substituent->ict Influences absorption Absorption Wavelength (λ_max) homo_lumo->absorption Correlates with emission Fluorescence Intensity (Φ_F) ict->emission Governs

Caption: Relationship between substituent, calculated electronic properties, and observed optical behavior.

Rationalizing Biological Activity in Drug Design

In drug discovery, DFT calculations complement molecular docking studies to provide a deeper understanding of ligand-receptor interactions.[4][5]

  • Binding and Reactivity: The HOMO-LUMO energy gap and MEP are particularly useful. A lower energy gap can indicate higher reactivity or polarizability, which may influence binding affinity.[14] The MEP map helps rationalize why specific parts of the molecule engage in hydrogen bonding or hydrophobic interactions within a protein's active site, guiding the design of derivatives with improved potency and selectivity.[3] For example, in the development of COX inhibitors, DFT and docking were used to explain the binding modes and selectivity of novel pyrazolo[1,5-a]pyrimidine derivatives.[5]

Quantitative Data Presentation

Summarizing computational data in a structured format is crucial for comparison and analysis.

Table 1: Calculated Electronic Properties of Substituted Pyrazolo[1,5-a]pyrimidines This table is a representative example based on trends observed in the literature.[13][14]

Compound IDSubstituent (at C7)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE, eV)Interpretation
PzP-OMe -OCH3 (EDG)-5.75-2.103.65Lower gap, higher reactivity, red-shifted absorption
PzP-H -H (Reference)-6.05-2.054.00Baseline
PzP-Cl -Cl (EWG)-6.20-2.253.95Moderate gap
PzP-NO2 -NO2 (Strong EWG)-6.50-2.803.70Lower gap, potential for different electronic transitions

Conclusion and Future Outlook

Quantum chemical calculations are a powerful, predictive tool that provides unparalleled insight into the electronic world of pyrazolo[1,5-a]pyrimidine derivatives. By carefully selecting methods like DFT and TD-DFT and following validated workflows, researchers can reliably predict molecular geometries, rationalize spectroscopic observations, and understand the electronic factors that drive biological activity. The synergy between computational prediction and experimental validation, as demonstrated in numerous studies, accelerates the design-synthesis-testing cycle.[4][5][6] As computational resources become more accessible and algorithms more sophisticated, the role of these in silico techniques will only grow, enabling the design of next-generation therapeutics and advanced materials based on this versatile chemical scaffold.[15]

References

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 39542–39552. Available at: [Link][6][7]

  • Abdelgawad, M. A., et al. (2023). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie, 356(2), e2200395. Available at: [Link][5]

  • Hassan, A. S., et al. (2021). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][3][5][6]triazine-3-carboxamide derivatives. Journal of the Iranian Chemical Society, 18, 2633–2651. Available at: [Link]

  • Lv, X., et al. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Journal of Molecular Modeling, 19(9), 3873–3890. Available at: [Link][3]

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. Available at: [Link][4]

  • Mohamed, H. S., & Ahmed, S. A. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews, 1(3), 183-232. Available at: [Link][9]

  • Hassan, A. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104243. Available at: [Link][13]

  • Shcherbakova, I. V., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7604. Available at: [Link][16]

  • Al-Ostoot, F. H., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(14), 9889-9904. Available at: [Link][15][17]

  • Hassan, A. S., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104351. Available at: [Link][14]

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. Available at: [Link]

  • Dixon, D. A., & Feller, D. (2006). Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. The Journal of Physical Chemistry A, 110(51), 13823–13835. Available at: [Link][18][19]

  • Macías, M. A., et al. (2012). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1012, 183-190. Available at: [Link][11]

  • Al-Ostoot, F. H., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available at: [Link]

  • Mohamed, H. S., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews, 4(1), 1-21. Available at: [Link][12]

  • Al-Suwaidan, I. A., et al. (2021). Molecular docking and DFT Study Of Some Pyrazolo[1,5a]pyrimidine Derivatives As CK2 Inhibitors. ResearchGate. Available at: [Link]

  • Glaser, R. (2001). Quantum Chemical Studies on the Reactivity of Electron-Rich Heterocycles: Benzofuroxans. Molecules, 6(12), 978-997. Available at: [Link][8]

  • Dixon, D. A., & Feller, D. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. Available at: [Link]

  • Al-Said, M. S., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 339-343. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103681. Available at: [Link][1]

  • POLIT, I. (2025). A review of quantum chemical methods for treating energetic molecules. ResearchGate. Available at: [Link]

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  • Tigreros, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6296. Available at: [Link][2]

Sources

A Senior Application Scientist's Guide to the Initial Bioactivity Assessment of Novel Pyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in drug discovery. Its rigid, planar structure and rich electronic properties make it an exceptional scaffold for interacting with a multitude of biological targets. This versatile framework is present in several marketed drugs, including the CDK inhibitor Dinaciclib and the Trk inhibitor Larotrectinib, highlighting its clinical significance.[1][2] The broad spectrum of reported biological activities—spanning from protein kinase inhibition in cancer to anti-inflammatory and antitubercular effects—cements its status as a "privileged scaffold".[3][4][5]

This guide provides a comprehensive, field-proven framework for conducting the initial bioactivity assessment of a newly synthesized library of pyrazolo[1,5-a]pyrimidine derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a strategic and logical approach to hit identification and validation, ensuring that your efforts are both efficient and scientifically rigorous. We will proceed from strategic target selection to robust primary and secondary assays, culminating in the foundational data package required for a successful hit-to-lead campaign.

Part 1: Strategic Target Selection - Focusing on High-Value Target Classes

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is both a blessing and a curse; it can interact with many targets, making focused screening essential.[3][6] Literature and clinical precedents strongly suggest that protein kinases are a high-value, high-probability target class for this scaffold.[3] Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Therefore, a logical and resource-effective starting point for a novel library is to screen against a panel of disease-relevant kinases.

Key kinase targets frequently modulated by pyrazolo[1,5-a]pyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Such as CDK2, crucial for cell cycle regulation.[2]

  • Receptor Tyrosine Kinases (RTKs): Including FLT3, RET, and Tropomyosin Receptor Kinases (Trks), which are often oncogenic drivers.[1][7][8]

  • Signaling Kinases: Such as B-Raf and MEK in the MAPK pathway.[3]

Our initial assessment will therefore focus on a representative kinase target to establish a baseline of activity before potentially broadening the screening campaign.

Part 2: The Bioactivity Assessment Workflow - A Step-by-Step Approach

A robust screening cascade is essential for minimizing false positives and ensuring that resources are focused on the most promising compounds. The following workflow provides a validated pathway from a primary screen to a confirmed cellular hit.

Bioactivity_Assessment_Workflow cluster_0 Biochemical Assessment cluster_1 Cellular Assessment A Primary Screen (e.g., ADP-Glo Kinase Assay) Single High Concentration B Hit Confirmation (Dose-Response Curve) A->B  Active (>50% Inhibition) C IC50 Determination B->C D Orthogonal Assay (e.g., TR-FRET or SPR) C->D  Potent (IC50 < 10 µM) E Cytotoxicity Assay (e.g., MTT/MTS) D->E  Confirmed Direct Binder F Cellular Target Engagement (e.g., NanoBRET) E->F  Non-Toxic at Active Concentration G Validated Cellular Hit F->G Hit_Triage_Logic start Primary Screen Hits (% Inhibition > 50%) ic50_det Determine IC50 in Biochemical Assay start->ic50_det potency_check Potent? (IC50 < 10 µM) ic50_det->potency_check ortho_assay Confirm in Orthogonal Assay (e.g., TR-FRET, SPR) potency_check->ortho_assay  Yes inactive_potency Deprioritize (Low Potency) potency_check->inactive_potency  No confirm_check Activity Confirmed? ortho_assay->confirm_check cyto_assay Assess Cytotoxicity (e.g., MTT) confirm_check->cyto_assay  Yes inactive_confirm Deprioritize (Assay Artifact) confirm_check->inactive_confirm  No cyto_check Therapeutic Window? (CC50 / IC50 > 10) cyto_assay->cyto_check validated_hit Validated Hit (Proceed to SAR) cyto_check->validated_hit  Yes inactive_cyto Deprioritize (Cytotoxic) cyto_check->inactive_cyto  No

Caption: Decision tree for hit validation and prioritization.

Part 5: The Imperative of Orthogonal Assays

Trustworthiness Pillar: A primary hit is merely a starting point. To eliminate false positives that may arise from assay-specific interference (e.g., compound fluorescence, non-specific inhibition), it is essential to confirm activity using an orthogonal assay. [9][10]An orthogonal assay measures the same biological endpoint but uses a different detection technology. [11][12] For a kinase inhibitor, if the primary screen was luminescence-based (ADP-Glo), suitable orthogonal assays include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A fluorescence-based method that is less susceptible to interference from colored compounds. [13]* Surface Plasmon Resonance (SPR): A biophysical, label-free technique that confirms direct physical binding of the compound to the target protein, providing affinity (Kᴅ) data. [10] Confirmation in an orthogonal assay significantly increases confidence that the compound's activity is genuine and target-specific. [9][14]

Part 6: Cellular Context - The Bridge to Physiological Relevance

A compound that is potent in a biochemical assay is of little value if it cannot function in a cellular environment.

Signaling Pathway Context

Understanding the target's role in cellular signaling is crucial for designing relevant cell-based assays. For example, if targeting an RTK like FLT3, a validated hit should inhibit its downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk RTK (e.g., FLT3) ras RAS rtk->ras inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->rtk raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription

Caption: Inhibition of a receptor tyrosine kinase (RTK) pathway.

A successful cellular assay would demonstrate that treatment with a pyrazolo[1,5-a]pyrimidine hit reduces the phosphorylation of downstream proteins like ERK, confirming on-target activity in a physiological system.

Conclusion and Forward Look

This guide outlines a robust, logical, and efficient strategy for the initial bioactivity assessment of novel pyrazolo[1,5-a]pyrimidine scaffolds. By focusing on high-value kinase targets, employing a rigorous screening cascade with validated protocols, and insisting on orthogonal confirmation, researchers can confidently identify high-quality hits. The output of this workflow—compounds with confirmed biochemical potency, direct target engagement, and a defined cellular activity window—provides a solid foundation for initiating structure-activity relationship (SAR) studies and advancing a project into the hit-to-lead and lead optimization stages.

References

  • Harbut, M. B., Vilchèze, C., Luo, X., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Sharma, P., S. Al-Hussain, S. A., & Singh, P. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Kumar, A., Khan, S., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Attia, M. H., Lasheen, D. S., Samir, N., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Wang, X., Liu, Y., Zhang, J., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Harbut, M. B., Vilchèze, C., Luo, X., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Cell Viability Assays. (2016). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • LIND, K., P. KOS, T., & M. S. JUKIC, M. (2022). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Kamal, A., Reddy, M. K., Kumar, G. B., et al. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & Hussein, M. A. (2017). Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]t[15][16][17]riazines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Scott, J. S., Degorce, S. L., Anjum, R., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sharma, P., Al-Hussain, S. A., & Singh, P. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved March 4, 2026, from [Link]

  • Wenzel, T., & Le-Ngoc, H. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. Retrieved March 4, 2026, from [Link]

  • Hit Identification. (n.d.). Vipergen. Retrieved March 4, 2026, from [Link]

  • Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved March 4, 2026, from [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., Gomaa, H. A. M., et al. (2022). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. Retrieved March 4, 2026, from [Link]

  • Al-Warhi, T., Sabt, A., Al-Ghorbani, M., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Gomaa, H. A. M., & El-Din, M. G. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved March 4, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, a valuable scaffold in medicinal chemistry, starting from the readily available 3-aminopyrazole. The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system due to its potent and selective inhibition of various protein kinases, making its derivatives, including the saturated analogs, of significant interest in drug discovery.[1] This guide outlines a robust and logical multi-step synthetic pathway, providing in-depth explanations for experimental choices and detailed protocols.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents.[1] The saturated 4,5,6,7-tetrahydro derivatives offer a three-dimensional structure that can provide improved stereochemical interactions with biological targets compared to their planar aromatic counterparts. The target molecule, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, combines this advantageous scaffold with a key amino functional group, which can serve as a crucial pharmacophoric element or a handle for further chemical modifications.

This guide details a synthetic strategy that proceeds through the formation of a dihydropyrazolo[1,5-a]pyrimidinone intermediate, followed by functional group manipulation and subsequent reduction to yield the final saturated amine.

Synthetic Strategy Overview

The proposed synthesis is a multi-step process designed for efficiency and adaptability. The overall workflow involves the initial construction of the pyrazolo[1,5-a]pyrimidine core via a cyclocondensation reaction, followed by functional group transformations to install the desired amine and finally, a reduction of the pyrimidine ring.

Synthetic_Workflow Start 3-Aminopyrazole Intermediate1 Intermediate A: 3-(3-Aminopyrazol-1-yl)propanamide Start->Intermediate1 Step 1: Michael Addition Intermediate2 Intermediate B: 4,5-Dihydropyrazolo[1,5-a]pyrimidin-7(6H)-one Intermediate1->Intermediate2 Step 2: Cyclization Intermediate3 Intermediate C: 7-Chloro-4,5-dihydropyrazolo[1,5-a]pyrimidine Intermediate2->Intermediate3 Step 3: Chlorination Intermediate4 Intermediate D: 4,5-Dihydropyrazolo[1,5-a]pyrimidin-7-amine Intermediate3->Intermediate4 Step 4: Amination FinalProduct Final Product: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Intermediate4->FinalProduct Step 5: Reduction

Caption: Proposed multi-step synthesis of the target compound.

Part 1: Synthesis of the Dihydropyrazolo[1,5-a]pyrimidinone Core

The initial phase focuses on constructing the bicyclic core. This is achieved through a Michael addition of 3-aminopyrazole to acrylamide, followed by an intramolecular cyclization.

Step 1: Synthesis of 3-(3-Aminopyrazol-1-yl)propanamide (Intermediate A)

Rationale: This step involves a Michael addition of the N1-nitrogen of 3-aminopyrazole to the electron-deficient double bond of acrylamide. The N1-position of the pyrazole ring is generally more nucleophilic than the exocyclic amino group for this type of reaction.

Protocol:

  • To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add acrylamide (1.1 eq).

  • A catalytic amount of a base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ReagentMolar RatioNotes
3-Aminopyrazole1.0Starting material
Acrylamide1.1Michael acceptor
Triethylamine0.1Catalyst
Ethanol-Solvent
Step 2: Synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidin-7(6H)-one (Intermediate B)

Rationale: This intramolecular cyclization is a condensation reaction where the exocyclic amino group of intermediate A attacks the amide carbonyl, with the elimination of ammonia. This reaction is typically promoted by heat or acid catalysis.

Protocol:

  • Intermediate A is heated in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Alternatively, the cyclization can be carried out in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

  • The solid product is collected by filtration and washed to afford the desired dihydropyrimidinone.

ReagentMolar RatioNotes
Intermediate A1.0Starting material
Polyphosphoric Acid-Catalyst/Dehydrating agent

Part 2: Conversion to the Aminopyrimidine and Final Reduction

This part of the synthesis focuses on converting the pyrimidinone to the desired amine and subsequent saturation of the pyrimidine ring.

Step 3: Synthesis of 7-Chloro-4,5-dihydropyrazolo[1,5-a]pyrimidine (Intermediate C)

Rationale: The hydroxyl group of the tautomeric form of the pyrimidinone is converted to a good leaving group (chloride) to facilitate subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Protocol:

  • Intermediate B is suspended in an excess of phosphorus oxychloride (POCl₃).

  • A catalytic amount of a tertiary amine such as N,N-dimethylaniline may be added to accelerate the reaction.

  • The mixture is heated to reflux for several hours, with monitoring by TLC.

  • After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is quenched by slowly adding it to ice-water with vigorous stirring.

  • The precipitated product is collected by filtration, washed with water, and dried.

ReagentMolar RatioNotes
Intermediate B1.0Starting material
Phosphorus oxychlorideExcessChlorinating agent and solvent
N,N-Dimethylaniline0.1Catalyst
Step 4: Synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidin-7-amine (Intermediate D)

Rationale: The chloro-substituent at the 7-position is displaced by an amino group via a nucleophilic aromatic substitution reaction. Ammonia in a suitable solvent is used as the nucleophile.

Protocol:

  • Intermediate C is dissolved in a suitable solvent like dioxane or 2-propanol in a sealed pressure vessel.

  • The solution is saturated with ammonia gas at a low temperature, or a solution of ammonia in methanol is used.

  • The vessel is sealed and heated. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization.

ReagentMolar RatioNotes
Intermediate C1.0Starting material
AmmoniaExcessNucleophile
Dioxane-Solvent
Step 5: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine (Final Product)

Rationale: The final step involves the reduction of the dihydropyrimidine ring to the desired tetrahydropyrimidine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent. The 3-amino group from the starting pyrazole is expected to be retained at the 3-position of the final product.

Protocol Option A: Catalytic Hydrogenation

  • Intermediate D is dissolved in a suitable solvent such as methanol or ethanol.

  • A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature or slightly elevated temperature and pressure.

  • The reaction is monitored by TLC or LC-MS until the starting material is fully consumed.

  • The catalyst is removed by filtration through a pad of Celite.

  • The solvent is evaporated under reduced pressure to yield the final product.

Protocol Option B: Chemical Reduction

  • Intermediate D is dissolved in an appropriate solvent, such as acetic acid or methanol.

  • A reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until completion as indicated by TLC.

  • The reaction is carefully quenched with water or a dilute acid.

  • The product is extracted with a suitable organic solvent, and the organic layer is dried and concentrated to give the final product.

ReagentMolar RatioNotes
Intermediate D1.0Starting material
H₂/Pd-CCatalyticFor catalytic hydrogenation
NaBH₄ExcessFor chemical reduction
Methanol/Ethanol-Solvent

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acrylamide is a neurotoxin and a suspected carcinogen; handle with extreme care.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with caution.

  • Reactions under pressure should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1Incomplete reactionIncrease reaction time, temperature, or add more catalyst.
Incomplete cyclization in Step 2Insufficient heating or dehydrationUse a higher boiling point solvent or a stronger dehydrating agent.
Difficulty in chlorination (Step 3)Impure starting materialPurify Intermediate B before proceeding.
Low yield in amination (Step 4)Incomplete reaction or side reactionsIncrease reaction temperature and pressure (with caution). Ensure an excess of ammonia.
Incomplete reduction in Step 5Inactive catalyst or insufficient reducing agentUse fresh catalyst or add more reducing agent. Consider a different reduction method.

Conclusion

The described synthetic route provides a comprehensive and logical approach to obtaining 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine from 3-aminopyrazole. The methodology is based on established organic chemistry principles and offers flexibility in terms of reaction conditions and reagents. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • 3-Aminopyrazole synthesis. ChemicalBook.
  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evalu
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Recent developments in aminopyrazole chemistry. ARKIVOC.
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  • 3-Aminopyrazole 98. Sigma-Aldrich.
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  • Production of 3-aminopyrazoles.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • 3(5)-aminopyrazole. Organic Syntheses.
  • Synthesis of new pyrazole and antibacterial pyrazolopyrimidine deriv
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal.

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Application Note: Cyclocondensation Protocols for Tetrahydropyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Relevance

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core found in ATP.[1] While the fully aromatic systems are well-documented kinase inhibitors (e.g., targeting CDK2, KDR, and p38 MAP kinase), the tetrahydro- and dihydro- derivatives have emerged as critical pharmacophores for tuning solubility and metabolic stability while retaining binding affinity.[1]

This Application Note details the synthesis of the tetrahydropyrazolo[1,5-a]pyrimidine core via One-Pot Multicomponent Cyclocondensation (MCR) . Unlike traditional multi-step methods involving the reduction of aromatic precursors, MCRs offer superior atom economy, reduced waste, and rapid library generation.[1]

Key Applications
  • Oncology: Inhibition of cyclin-dependent kinases (CDKs).

  • Infectious Disease: Antimicrobial and antitubercular agents.[1]

  • CNS: GABA-A receptor modulators (due to structural similarity with benzodiazepines).

Mechanistic Principles & Regioselectivity

The synthesis typically involves the condensation of a 3(5)-aminopyrazole , an aldehyde , and an active methylene compound (e.g.,


-keto esters or 1,3-diketones).[1]
Reaction Pathway

The reaction proceeds through a Knoevenagel-Michael-Cyclization sequence or a Mannich-type pathway, depending on the catalyst and order of addition. The L-Proline catalyzed pathway is favored for its stereocontrol and mild conditions.

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene to form an electron-deficient benzylidene intermediate (arylidene).

  • Michael Addition: The exocyclic amine or C4 of the pyrazole attacks the benzylidene.

  • Cyclization: Intramolecular nucleophilic attack closes the pyrimidine ring.

Regioselectivity Control

The 3-aminopyrazole moiety possesses three nucleophilic sites: the exocyclic amine (


), the ring nitrogen (

), and the ring nitrogen (

).
  • Target: [1,5-a] fusion requires attack by the exocyclic amine and

    
     .
    
  • Control: Under basic or Lewis Acid conditions with 1,3-dicarbonyls, the formation of the thermodynamically stable [1,5-a] isomer is favored over the [4,3-a] isomer.[1]

Pathway Visualization

ReactionMechanism cluster_regio Regioselectivity Check Aldehyde Aryl Aldehyde Knoevenagel Arylidene Intermediate (Knoevenagel Adduct) Aldehyde->Knoevenagel Cat. (L-Proline) Imine Schiff Base (Alternative Path) Aldehyde->Imine + Pyrazole Methylene Active Methylene (e.g., Ethyl Acetoacetate) Methylene->Knoevenagel Pyrazole 3-Aminopyrazole Michael Michael Adduct Knoevenagel->Michael + Pyrazole Product Tetrahydropyrazolo [1,5-a]pyrimidine Michael->Product Cyclization (- H2O/EtOH) Imine->Product + Methylene RegioNode N1 Attack = [1,5-a] (Favored) N2 Attack = [4,3-a] (Rare)

Caption: Mechanistic divergence in the synthesis of tetrahydropyrazolo[1,5-a]pyrimidines. The solid line represents the preferred Knoevenagel-Michael pathway.

Experimental Protocols

Protocol A: Green Synthesis via L-Proline Catalysis

Objective: Synthesis of 7-aryl-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-6-carboxylates using an organocatalytic approach. This method avoids toxic transition metals and chlorinated solvents.[1]

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 mmol)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)[1]

  • Ethyl Acetoacetate (1.0 mmol)

  • L-Proline (10 mol%)

  • Solvent: Ethanol (95%) or Water:Ethanol (1:1)

Step-by-Step Procedure:

  • Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the Aryl Aldehyde (1.0 mmol), Ethyl Acetoacetate (1.0 mmol), and Ethanol (5 mL).

  • Activate: Add L-Proline (0.1 mmol, 11.5 mg) to the mixture. Stir at room temperature for 10 minutes to facilitate the formation of the Knoevenagel adduct (often visible as a turbidity change).

  • Addition: Add 3-Amino-5-methylpyrazole (1.0 mmol).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the ethanol solution upon cooling.

    • If precipitation occurs: Filter the solid using a Buchner funnel. Wash with cold ethanol (

      
      ) and water.
      
    • If no precipitation:[1] Pour the mixture into crushed ice (50 g) and stir vigorously for 15 minutes to induce crystallization.

  • Purification: Recrystallize from hot ethanol or DMF/Water mixtures. Column chromatography is rarely needed for this protocol.[1]

Typical Yield: 85–94%[1]

Protocol B: Microwave-Assisted High-Throughput Synthesis

Objective: Rapid library generation (reaction time < 20 mins) suitable for SAR studies.

Reagents:

  • 3-Aminopyrazole derivative (1.0 mmol)

  • Aryl Aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl (Dimedone or Ethyl Acetoacetate) (1.0 mmol)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (5 mol%) or Glacial Acetic Acid (catalytic drops).
  • Solvent: Solvent-free or Minimal Ethanol (0.5 mL).

Step-by-Step Procedure:

  • Preparation: In a microwave-safe process vial (G10 or similar), mix the aldehyde, dicarbonyl, and aminopyrazole.

  • Catalysis: Add

    
    -TSA (8-10 mg). Grind the mixture with a glass rod if solids are present to ensure intimate contact (Solvent-Free method) or add 0.5 mL EtOH (Slurry method).
    
  • Irradiation: Cap the vial. Irradiate at 140°C (dynamic power mode, max 300W) for 10–15 minutes .

    • Note: Use a ramp time of 2 minutes to prevent pressure spikes.

  • Cooling: Cool the vial to

    
     using compressed air flow (built-in to most MW reactors).
    
  • Isolation: Add 5 mL of cold ethanol to the vial and sonicate for 2 minutes to break up the solid cake.

  • Filtration: Filter the resulting solid and wash with diethyl ether to remove unreacted organic starting materials.

Typical Yield: 90–96%[1]

Data Analysis & Validation

Structural Characterization (NMR)

Distinguishing the tetrahydro core from fully aromatic byproducts is crucial.

FeatureTetrahydropyrazolo[1,5-a]pyrimidine Signal (

ppm)
Fully Aromatic Analog Signal
C7-H (Chiral Center) Singlet/Doublet at 5.8 – 6.2 ppm (Characteristic of

carbon)
Absent (Aromatic

region)
NH (Pyrimidine Ring) Broad singlet at 10.0 – 11.5 ppm (Exchangeable with

)
Absent
C6-H If using active methylenes like malononitrile, C6 is substituted; no proton.Aromatic proton at ~6.5-7.5 ppm
Pyrazole C3-H Singlet at 5.5 – 6.0 ppm Singlet at 6.5 – 7.0 ppm (Deshielded)
Optimization Decision Tree

Use this workflow to troubleshoot low yields or purity issues.

OptimizationTree Start Start Optimization YieldCheck Is Yield > 80%? Start->YieldCheck PurityCheck Is Purity > 95%? YieldCheck->PurityCheck Yes Catalyst Change Catalyst: L-Proline -> Ionic Liquid ([BMIM]BF4) YieldCheck->Catalyst No (No Reaction) Temp Increase Temp: Reflux -> Microwave (140°C) YieldCheck->Temp No (Reaction Slow) Solvent Switch Solvent: Ethanol -> Acetic Acid (Promotes solubility) PurityCheck->Solvent No (Side Products) Success Protocol Validated PurityCheck->Success Yes

Caption: Troubleshooting logic for optimizing cyclocondensation yields and purity.

References

  • Mechanistic Insight & Regioselectivity

    • Al-Mulla, A. (2023).[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. National Institutes of Health (PMC).

  • L-Proline Catalyzed Protocol

    • Elnagdi, N. H., et al. (2012).[1] L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans (Applied to MCRs). Molecules.

  • Microwave-Assisted Synthesis

    • Bansal, P., et al. (2022).[1] Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives. Folia Medica.

  • Three-Component Reaction Dynamics

    • Chebanov, V. A., et al. (2008).[1] Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles. Journal of Organic Chemistry.

Sources

Application Note: Expedited Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrazolo[1,5-a]pyrimidines represent a highly privileged class of heterocyclic pharmacophores in modern drug discovery. They are widely recognized for their potent protein kinase inhibitor (PKI) activity, making them critical scaffolds in targeted cancer therapies (e.g., inhibiting PIM-1, CK2, and CDK2 kinases) and central nervous system therapeutics[1][2].

Historically, the synthesis of these fused bicyclic systems relied on conventional thermal heating (refluxing) of 5-aminopyrazoles with 1,3-dielectrophiles. However, these classical methods are plagued by prolonged reaction times (often 4 to 18 hours), poor regioselectivity, and the thermodynamic degradation of sensitive functional groups, leading to suboptimal yields[3][4].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution. By utilizing dielectric heating, microwave reactors rapidly and uniformly elevate the reaction temperature. This kinetic control accelerates cyclocondensation and cross-coupling steps, dramatically reducing reaction times from hours to mere minutes while simultaneously improving yield, purity, and regioselectivity[3][5].

Reaction Kinetics & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why MAOS outperforms conventional heating in these specific heterocyclic syntheses:

  • Dielectric Heating & Solvent Selection: Solvents with high loss tangents (e.g., acetic acid, diethylene glycol) efficiently absorb microwave energy[4][6]. This translates into rapid thermal spikes that easily overcome the high activation energy barriers required for intramolecular cyclization.

  • Kinetic vs. Thermodynamic Control: The rapid heating profile of MAOS favors the kinetic product. When condensing asymmetric 1,3-dielectrophiles with 5-aminopyrazoles, the exo-amino group attacks first. Microwave irradiation rapidly drives the subsequent endo-nitrogen cyclization before thermodynamic equilibration can yield unwanted isomers[3][5].

  • Catalyst Preservation: In transition-metal-catalyzed functionalizations (such as Cu-catalyzed Ullmann-type C-3 aminations), prolonged thermal heating often leads to catalyst aggregation or degradation. Microwaves accelerate the oxidative addition and reductive elimination cycles, preserving catalyst integrity and driving the reaction to completion in a fraction of the time[4].

MAOS_Workflow R1 5-Aminopyrazole Derivatives Prep Reaction Mixture Prep (Solvent: AcOH or DEG) R1->Prep R2 1,3-Dielectrophiles (e.g., Enaminones) R2->Prep MW Microwave Irradiation (140-170°C, 2-10 min) Prep->MW Dielectric Heating Cool Rapid Cooling & Precipitation MW->Cool Kinetic Control Prod Pyrazolo[1,5-a]pyrimidine Scaffold Cool->Prod Isolation QC Analytical QC (NMR, HRMS, TLC) Prod->QC Validation

Fig 1. Standardized workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Quantitative Data Summary

The transition from conventional thermal heating to microwave irradiation yields quantifiable improvements across all critical synthetic metrics. Table 1 summarizes comparative data derived from validated literature protocols.

Reaction TypeReagents / CatalystConventional HeatingMicrowave Irradiation (MAOS)Yield Improvement
Cyclocondensation 5-Aminopyrazole + Ethyl acetoacetateReflux in AcOH, 4 hours140 °C, 2 mins65% → 92%[3]
Cyclocondensation 5-Aminopyrazole + 2-arylmalondialdehydeReflux, 6–8 hours170 °C, 10 mins50% → >80%[5]
C-3 Amination 3-Bromo-precursor + Alkylamine (CuI cat.)110 °C, 18 hours80 °C, 1 hour45% → 83% (avg)[4]
Decarboxylative Arylation Pyrazolo-carboxylic acid + Aryl halide (Pd cat.)Reflux in Toluene, 12 hours158 °C, 30 mins40% → 81%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly adhering to the solvent choices and workup procedures, researchers can ensure high-purity isolation without the immediate need for exhaustive column chromatography.

Protocol A: Rapid Cyclocondensation (Core Scaffold Synthesis)

This protocol details the synthesis of the core pyrazolo[1,5-a]pyrimidine scaffold via the condensation of 5-aminopyrazoles with 1,3-dicarbonyls or enaminones[3][6].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-transparent quartz or borosilicate vessel, suspend the appropriate 5-aminopyrazole derivative (10.0 mmol) and the 1,3-dielectrophile (e.g., acetylacetone or an enaminone) (10.0 mmol).

  • Solvent Addition: Add 5.0 mL of glacial acetic acid.

    • Causality Note: Acetic acid serves a dual purpose. It acts as a highly efficient microwave absorber (high loss tangent) and as a Brønsted acid catalyst to activate the carbonyl carbon, facilitating the initial exo-amino nucleophilic attack[3][6].

  • Microwave Irradiation: Seal the vessel with a pressure-rated cap. Irradiate the mixture in a dedicated microwave synthesizer at 140 °C for 2 to 5 minutes. Ensure the instrument is set to dynamically adjust power (up to 300 W) to maintain the target temperature.

  • Cooling & Precipitation: Allow the vessel to cool rapidly to room temperature using the instrument's compressed air cooling system. Add 2.0 mL of ice-cold ethanol to the mixture to force the precipitation of the product.

  • Isolation & QC: Collect the resulting solid via vacuum filtration. Wash the filter cake with cold ethanol (2 × 5 mL) and dry under vacuum. Validate the structure via TLC (single spot) and ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    H NMR (look for the characteristic pyrimidine proton at C-6).
    

Mechanism Start 5-Aminopyrazole + 1,3-Diketone NucAttack Exo-amino Nucleophilic Attack (Kinetic Step) Start->NucAttack H+ catalysis Inter Non-isolable Intermediate (Hemiaminal) NucAttack->Inter Cyclization Intramolecular Cyclization (Endo-nitrogen attack) Inter->Cyclization Microwave acceleration Dehydration Dehydration (-H2O) Thermodynamic Sink Cyclization->Dehydration Final Regioselective Pyrazolo[1,5-a]pyrimidine Dehydration->Final

Fig 2. Mechanistic pathway of acid-catalyzed cyclocondensation under microwave irradiation.

Protocol B: Advanced C-3 Amination via Cu-Catalyzed Ullmann-Type Coupling

Functionalizing the C-3 position is notoriously difficult due to steric hindrance. This microwave-assisted protocol utilizes a copper-catalyzed Ullmann-type coupling to achieve rapid C-N bond formation[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reactor vessel, combine 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (0.19 mmol), the desired primary or secondary amine (0.29 mmol, 1.5 equiv.), CuI (2 mg, 5 mol%), carbazole-based ligand L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) (6 mg, 10 mol%), and K

    
    CO
    
    
    
    (52 mg, 2.0 equiv.)[4].
  • Solvent Addition: Add 1.0 mL of Diethylene Glycol (DEG).

    • Causality Note: DEG is selected for its high boiling point (245 °C) and excellent microwave absorbance, allowing stable, pressurized heating without solvent degradation[4].

  • Microwave Irradiation: Seal the vessel and heat under microwave irradiation at 80 °C for exactly 1 hour.

  • Workup & Extraction: After cooling to ambient temperature, quench the reaction by adding 5.0 mL of deionized H

    
    O. Dilute the mixture with CH
    
    
    
    Cl
    
    
    (5.0 mL) and separate the organic layer. Extract the aqueous layer twice more with CH
    
    
    Cl
    
    
    .
  • Purification & QC: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The crude product can be purified via short-pad silica gel chromatography. Validate via HRMS (High-Resolution Mass Spectrometry) to confirm the exact mass of the aminated product[4].

References

  • Source: researchgate.
  • Source: clockss.
  • Source: tandfonline.
  • Source: nih.
  • Source: mdpi.
  • Source: rsc.
  • Source: rsc.

Sources

Analytical methods for the characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

[1]

Executive Summary

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine (CAS: 866216-20-8 for the pyridine analog, structure inferred for pyrimidine core) represents a critical bicyclic scaffold in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors and GPCR ligands.[1] Its structure combines a fused pyrazole ring with a saturated tetrahydropyrimidine ring, presenting unique analytical challenges due to its amphoteric nature , high polarity , and potential for tautomerism .

This guide provides a validated analytical framework for researchers, moving beyond generic protocols to address the specific behavior of this fused heterocyclic system.

Physicochemical Profiling & Solubility

Understanding the ionization state is prerequisite to successful chromatography and extraction.

Calculated Properties (In Silico Consensus)
PropertyValue (Approx.)Note
Molecular Formula

Exact Mass: 138.09 g/mol
LogP -0.5 to 0.2Highly polar; likely to elute in void volume on standard C18.[1]
pKa (Amine) ~3.5 - 4.5The C3-amine is aniline-like (attached to aromatic ring), significantly less basic than aliphatic amines.[1]
pKa (Ring N) ~2.0 - 3.0The bridgehead nitrogen is weakly basic.[1]
H-Bond Donors 2Primary amine (

).[1]
Solubility Protocol
  • Primary Solvent: DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions (>50 mM).

  • Secondary Solvents: Methanol (MeOH) and Acetonitrile (MeCN) are suitable for working standards.

  • Aqueous Solubility: pH-dependent.[1] Moderate solubility in acidic buffers (pH < 3); reduced solubility at neutral pH.

Spectroscopic Identification (Qualitative)

Nuclear Magnetic Resonance (NMR)

The distinction between the aromatic pyrazole segment and the aliphatic tetrahydropyrimidine ring is the spectral fingerprint of this molecule.

Solvent Selection: DMSO-


1

Expected


 NMR Shifts (DMSO-

, 400 MHz):
  • 
     7.0 - 7.5 ppm (1H, s):  The H-2  proton on the pyrazole ring.[1] This is the only aromatic proton and is diagnostic for the integrity of the fused system.
    
  • 
     4.0 - 5.0 ppm (2H, bs):  The 
    
    
    protons at position 3.[1] Broad singlet, disappears upon
    
    
    shake.
  • 
     3.8 - 4.1 ppm (2H, t):  The H-7  methylene protons (adjacent to the bridgehead nitrogen).[1] Deshielded due to electronegativity of N.
    
  • 
     3.0 - 3.3 ppm (2H, t):  The H-5  methylene protons (adjacent to the secondary amine/imine).[1]
    
  • 
     1.9 - 2.1 ppm (2H, m):  The H-6  methylene protons (central aliphatic CH2).[1]
    

Critical Quality Attribute (CQA): Watch for a singlet around

dehydrogenation
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern: High collision energy often yields a characteristic loss of

    
     (17 Da) or ring opening of the saturated pyrimidine moiety.
    

Chromatographic Purity & Assay (Quantitative)

Due to the low LogP, standard C18 columns often fail to retain this analyte, leading to co-elution with salts. Two distinct methodologies are proposed: HILIC (Preferred for polar retention) and Aqueous-Stable RP (Preferred for robustness).

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Maximum retention and separation from polar synthetic byproducts.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: Isocratic 85% B or shallow gradient (90% B

    
     70% B over 10 min).
    
  • Mechanism: Partitioning into the water-rich layer on the silica surface.[1]

  • Detection: UV @ 230 nm (Pyrazole absorption max).

Method B: Aqueous-Stable Reversed Phase

Best for: Routine QC and compatibility with standard lab setups.[1]

  • Column: Phenomenex Kinetex Biphenyl or Agilent SB-Aq (capable of 100% aqueous stability).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 0% B (Hold to force retention)[1]

    • 2-10 min: 0%

      
       40% B[1]
      
  • Rationale: The biphenyl phase provides

    
     interactions with the pyrazole ring, enhancing retention beyond simple hydrophobicity.
    
Impurity Profiling

Common synthetic impurities to monitor:

  • Regioisomers: If synthesized from 3-aminopyrazole, cyclization can occur at N1 or N2.

  • Oxidation Products: Fully aromatic pyrazolo[1,5-a]pyrimidine (Loss of 4H).

  • Hydrolysis: Ring opening of the pyrimidine moiety under harsh acidic/basic conditions.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for characterizing this specific scaffold.

AnalyticalWorkflowStartSample: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amineSolubilitySolubility Test(DMSO/MeOH)Start->SolubilityMSMS (ESI+)Confirm [M+H]+ 139.1Solubility->MSNMR1H NMR (DMSO-d6)Check Aliphatic/Aromatic RatioMS->NMRPurityPurity AssessmentNMR->PurityDecisionIs Retention > 2.0 minon C18?Purity->DecisionMethodAMethod A: HILIC(Amide Column, high ACN)Decision->MethodANo (Too Polar)MethodBMethod B: Aqueous RP(Biphenyl/Aq Column, 0% Start)Decision->MethodBYes (Sufficient)FinalQCFinal QC Certificate(Assay, Purity, ID)MethodA->FinalQCMethodB->FinalQC

Caption: Analytical decision matrix for polar heterocyclic scaffolds, prioritizing retention mechanism based on hydrophobicity.

References

  • PubChem Compound Summary. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (Analogous Scaffold). National Center for Biotechnology Information. Link

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. SciSpace Literature Review. Detailed synthetic pathways and spectral data for fused pyrimidines. Link

  • HILIC Method Development Guide. Chromatography Online. Strategies for retaining polar amines. Link

  • NMR Characterization of Fused Pyrazoles. ChemicalBook Spectral Database. Reference spectra for pyrazolo[1,5-a]pyrimidine core.[4] Link

Application Note: High-Throughput Screening (HTS) Assays for Pyrazolo[1,5-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology and immunology drug discovery.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, particularly renowned for its utility in designing potent protein kinase inhibitors (PKIs)[1]. The fused bicyclic structure—combining a five-membered pyrazole ring with a six-membered pyrimidine ring—acts as an ideal ATP-competitive pharmacophore[1]. By mimicking the adenine ring of ATP, these compounds form critical hydrogen bonds within the highly conserved kinase hinge region, making them exceptional candidates for targeting kinases such as CDK2, TRKA, Pim-1, and FLT3-ITD[2][3][4].

Given the structural versatility of pyrazolo[1,5-a]pyrimidines, large combinatorial libraries are routinely synthesized to optimize selectivity and potency[1][5]. To efficiently mine these libraries for lead compounds, robust, miniaturized High-Throughput Screening (HTS) assays are required.

Assay Rationale: Why TR-FRET?

When screening highly conjugated aromatic systems like pyrazolo[1,5-a]pyrimidines, compound auto-fluorescence is a primary source of false positives in standard fluorescence assays. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[6][7].

The Causality of the Assay Design:

  • Background Elimination via Time Delay: Lanthanide fluorophores (like Terbium or Europium) possess exceptionally long emission half-lives (milliseconds). By introducing a 50–100 µs delay between the excitation pulse and the emission reading, the short-lived auto-fluorescence of the pyrazolo[1,5-a]pyrimidine library compounds completely decays, yielding a near-zero background signal[6][7].

  • Ratiometric Readout: TR-FRET relies on the ratio of acceptor emission to donor emission. This ratiometric approach self-corrects for well-to-well variations in liquid dispensing, minor inner-filter effects, and subtle differences in assay volume, ensuring high data trustworthiness across 384-well and 1536-well plates[8].

Experimental Workflow & Signaling Pathway

TR_FRET_Workflow Start Pyrazolo[1,5-a]pyrimidine Library (Acoustic Dispense) Kinase Target Kinase Addition (e.g., CDK2, Pim-1) Start->Kinase Pre-incubation Reaction Initiate Reaction (ATP + Fluorescein-Substrate) Kinase->Reaction Inhibition Kinase Inhibited (Unphosphorylated Substrate) Reaction->Inhibition If Hit Active Kinase Active (Phosphorylated Substrate) Reaction->Active If Inactive Detection Add Stop Buffer + Tb-Antibody (EDTA + Donor) Inhibition->Detection Active->Detection FRET High TR-FRET Ratio (Inactive Compound) Detection->FRET FRET (490nm->520nm) NoFRET Low TR-FRET Ratio (Hit Compound) Detection->NoFRET No FRET

TR-FRET HTS workflow for identifying pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Quantitative Data Presentation: Typical HTS Parameters

Below is a summary of validated assay parameters for screening pyrazolo[1,5-a]pyrimidine libraries against major oncogenic and inflammatory kinase targets.

Target KinasePathophysiology FocusAssay FormatSubstrateDonor / AcceptorTypical Z'-Factor
CDK2 / TRKA Cell Cycle / Solid TumorsTR-FRETFluorescein-Poly-GTTb-Anti-Phospho / Fluorescein> 0.75
Pim-1 Hematological MalignanciesTR-FRETFluorescein-PeptideEu-Anti-Phospho / ULight> 0.80
FLT3-ITD Acute Myeloid Leukemia (AML)TR-FRETBiotin-Poly-GATEu-Streptavidin / APC> 0.70
DYRK1A Neurological / OncologyTR-FRETFluorescein-PeptideTb-Anti-Phospho / Fluorescein> 0.85
IRAK4 Inflammatory DiseasesAlphaScreenBiotin-PeptideStreptavidin-Donor / Anti-p-Acceptor> 0.75

Data synthesized from validated HTS campaigns targeting pyrazolo[1,5-a]pyrimidine derivatives[2][3][4][6][9].

Step-by-Step Experimental Protocol (384-Well Format)

This protocol describes a self-validating, miniaturized TR-FRET kinase assay designed for 384-well low-volume plates.

Materials Required
  • Assay Plate: 384-well, white, low-volume, non-binding microplates (e.g., Greiner 784904)[10].

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT (added fresh).

  • Detection Buffer: TR-FRET dilution buffer containing EDTA[11].

  • Instrumentation: Acoustic liquid handler (e.g., Echo 550), TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision)[8].

Step 1: Compound Preparation & Dispensing
  • Using an acoustic liquid handler, dispense 50 nL of the pyrazolo[1,5-a]pyrimidine library (in 100% DMSO) into the assay plate[6].

  • Causality Check: Acoustic dispensing eliminates physical tip carryover and maintains the final DMSO concentration at ≤1%. Concentrations >1% can denature the kinase or induce compound aggregation, skewing the IC₅₀[10]. Include DMSO-only wells as negative controls (maximum signal) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control (minimum signal).

Step 2: Kinase Addition & Pre-incubation
  • Prepare a 2X working solution of the target kinase (e.g., CDK2 or Pim-1) in Assay Buffer.

  • Dispense 5 µL of the 2X Kinase solution into all wells.

  • Centrifuge the plate at 1000 x g for 1 minute.

  • Incubate at room temperature (RT) for 15 minutes.

  • Causality Check: Pre-incubation allows the pyrazolo[1,5-a]pyrimidine compounds to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced, ensuring accurate detection of slow-binding inhibitors.

Step 3: Reaction Initiation
  • Prepare a 2X substrate mixture containing ATP (at the

    
     value for the specific kinase) and the Fluorescein-labeled peptide substrate in Assay Buffer[11].
    
  • Dispense 5 µL of the 2X substrate mixture to initiate the reaction (Total reaction volume = 10 µL).

  • Incubate in the dark at RT for 60 minutes[6].

Step 4: Reaction Termination & Detection
  • Prepare a 2X Detection Solution in Detection Buffer containing:

    • EDTA (Final concentration in well: 10–15 mM)[11].

    • Terbium (Tb)-labeled Anti-Phospho Antibody (Final concentration: 0.5–2 nM)[11].

  • Add 10 µL of the Detection Solution to all wells (Final assay volume = 20 µL)[11].

  • Incubate in the dark at RT for 60 minutes to allow the FRET complex to fully form[11].

  • Causality Check: The addition of EDTA is strictly required. EDTA chelates the Mg²⁺ ions essential for kinase catalytic activity, abruptly halting the reaction. This ensures that the measured phosphorylation state represents an exact 60-minute kinetic snapshot[11].

Step 5: Plate Reading & Data Analysis
  • Read the plate on a TR-FRET compatible reader using the following settings:

    • Excitation: 337 nm (Laser or Flash lamp).

    • Delay Time: 50–100 µs.

    • Integration Time: 200–400 µs.

    • Emission 1 (Donor): 490 nm (Terbium).

    • Emission 2 (Acceptor): 520 nm (Fluorescein)[11].

  • Calculate the TR-FRET Ratio:

    
    [8].
    
  • Quality Control (Z'-Factor): Validate the assay robustness using the Z'-factor equation[8]:

    
    
    An assay is considered robust and ready for HTS if the Z'-factor is ≥ 0.5.
    

Troubleshooting & Field-Proven Insights

  • Issue: High Well-to-Well Variability (Low Z'-Factor).

    • Cause: Micro-bubbles in the 384-well plate or uneven evaporation.

    • Solution: Always centrifuge plates immediately after reagent addition. Use breathable plate seals during long incubations to prevent edge effects.

  • Issue: False Positives (Inner Filter Effect).

    • Cause: Some pyrazolo[1,5-a]pyrimidine derivatives may act as color quenchers, absorbing the excitation light (337 nm) or emission light (520 nm).

    • Solution: The ratiometric nature of TR-FRET inherently corrects for mild quenching. However, for severe quenchers, run a counter-screen using a pre-phosphorylated substrate to identify compounds that artificially lower the FRET signal independently of kinase inhibition[10].

  • Issue: Non-Linear ATP Competition.

    • Cause: ATP concentration set too high relative to the

      
      .
      
    • Solution: Pyrazolo[1,5-a]pyrimidines are predominantly ATP-competitive[1]. Ensure the assay ATP concentration is strictly maintained at or slightly below the apparent

      
       for ATP to maximize sensitivity for competitive inhibitors.
      

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. ResearchGate. Available at:[Link]

  • A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. NIH. Available at:[Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ResearchGate. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. NIH. Available at:[Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. NIH. Available at: [Link]

  • Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay. bioRxiv. Available at: [Link]

Sources

Comprehensive Application Note: Anti-Tubercular Activity and Profiling of Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical scaffolds with unique mechanisms of action [1]. Phenotypic whole-cell high-throughput screening (HTS) campaigns have successfully identified the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) scaffold as a highly potent, bactericidal class of anti-tubercular agents [1, 2].

Unlike traditional target-based drug discovery, which often yields compounds that fail to penetrate the highly lipophilic mycobacterial cell envelope, the THPP scaffold was identified via its intrinsic ability to kill live tubercle bacilli [4]. Subsequent genotypic and biochemical profiling revealed that THPP analogs primarily target MmpL3 , an essential inner-membrane transporter[1, 3].

This application note provides a comprehensive, expert-level guide to the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to evaluate THPP analogs in preclinical drug development.

Mechanism of Action: MmpL3 Inhibition

The mycobacterial cell wall is rich in mycolic acids, which are critical for survival and virulence. Mycolic acids are synthesized in the cytoplasm and attached to trehalose to form trehalose monomycolate (TMM) . TMM must be transported across the inner membrane to the periplasmic space, where it is utilized to synthesize trehalose dimycolate (TDM) (cord factor) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.

THPP analogs exert their bactericidal effect by directly inhibiting MmpL3 (Mycobacterial membrane protein Large 3), the essential transporter responsible for TMM translocation. Inhibition of MmpL3 leads to a toxic intracellular accumulation of TMM, rapid depletion of TDM, loss of cell wall integrity, and subsequent cell death [1, 3].

MmpL3_Pathway Cytoplasm Cytoplasm (TMM Synthesis) TMM Trehalose Monomycolate (TMM) Cytoplasm->TMM MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Translocation TDM Trehalose Dimycolate (Cell Wall) MmpL3->TDM Flipping & Transfer THPP THPP Analogs (Inhibitor) THPP->MmpL3 Blocks Transport Death Mycobacterial Cell Death TDM->Death Depletion causes

Figure 1: Mechanism of action of THPP analogs targeting the MmpL3 transporter pathway.

Quantitative Data & SAR Profiling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies have optimized the THPP scaffold for both in vitro potency and in vivo pharmacokinetic (PK) profiles. Table 1 summarizes the critical parameters of two benchmark THPP leads identified by independent research groups.

Table 1: In Vitro and In Vivo Profiling of Key THPP Benchmark Analogs

ParameterTHPP Compound 1 (GSK) [1]THPP Compound 9 (Novartis) [2]
MIC

(Mtb H37Rv)
~0.25 µM0.10 µg/mL
Cytotoxicity (Tox

)
>50 µM (HepG2)Low cytotoxicity
Intracellular Activity Active (RAW 264.7 macrophages)Active (Macrophage model)
Primary Target MmpL3MmpL3
In Vivo Efficacy (Mice) >2 log CFU reduction (lungs)3.5 log CFU reduction
Dosing Regimen 50 mg/kg (Oral)100 mg/kg (Oral, 28 days)

Self-Validating Experimental Protocols

To ensure rigorous and reproducible evaluation of new THPP analogs, the following protocols have been designed as self-validating systems. Each step incorporates specific causal logic to prevent false positives and artifacts.

Protocol A: Whole-Cell Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Logic: Standard optical density (OD) measurements are unreliable for Mtb due to its slow growth and tendency to clump. The REMA assay relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells. Dead cells cannot reduce the dye, providing a self-validating binary readout of cell viability [3].

  • Inoculum Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 until mid-log phase (OD

    
     0.4–0.8).
    
    • Expert Insight: Tween 80 is critical; it acts as a surfactant to prevent mycobacterial clumping, ensuring uniform exposure of individual bacilli to the THPP analogs.

  • Standardization: Dilute the culture to a final density of

    
     CFU/mL in the same supplemented 7H9 medium.
    
  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the THPP analogs (concentration range: 100 µM to 0.05 µM). Include Rifampicin as a positive control and DMSO (vehicle) as a negative control.

  • Incubation: Add 100 µL of the standardized inoculum to each well. Seal the plates to prevent evaporation and incubate at 37°C for 7 days.

  • Viability Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Data Acquisition: Record fluorescence (Ex: 530 nm / Em: 590 nm) or visually inspect for color change (Blue = dead/inhibited; Pink = viable). The MIC is defined as the lowest concentration preventing the color change.

Protocol B: Intracellular Macrophage Infection Model

Causality & Logic: Mtb is an intracellular pathogen that resides within the acidic, hostile environment of the macrophage phagolysosome. A viable drug candidate must penetrate the host cell membrane and remain active at low pH. This protocol uses an Amikacin wash to eliminate extracellular bacteria, ensuring that only intracellular bactericidal activity is measured.

  • Host Cell Seeding: Seed RAW 264.7 murine macrophages at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10 (10 bacilli per macrophage) for 4 hours.

  • Extracellular Clearance (Self-Validation Step): Wash the wells three times with PBS, then incubate with medium containing 200 µg/mL Amikacin for 2 hours to kill any remaining extracellular bacilli. Wash again.

  • Compound Treatment: Replace with fresh medium containing serial dilutions of THPP analogs. Incubate for 5 days.

  • Lysis and Enumeration: Aspirate the medium, lyse the macrophages using 0.1% Triton X-100 in PBS for 10 minutes, and plate serial dilutions of the lysate onto 7H11 agar plates. Count CFUs after 3–4 weeks of incubation.

Protocol C: Target Validation via Spontaneous Mutant Generation

Causality & Logic: To definitively prove that MmpL3 is the primary target, one must demonstrate that resistance to THPP analogs is driven by specific mutations in the mmpL3 gene. Whole Genome Sequencing (WGS) of spontaneous mutants provides unbiased genotypic validation [1].

Target_Validation Culture Culture M. tb H37Rv on THPP-infused Agar (10x - 20x MIC) Mutants Isolate Spontaneous Resistant Mutants Culture->Mutants 4-6 weeks incubation WGS Whole Genome Sequencing (WGS) & Variant Calling Mutants->WGS Genomic DNA extraction MmpL3_Mut Identify mmpL3 Mutations (e.g., D256G) WGS->MmpL3_Mut Bioinformatics pipeline Validation Target Confirmation via Recombinant Strains MmpL3_Mut->Validation Allelic exchange

Figure 2: Experimental workflow for genotypic target validation of THPP analogs.

  • Mutant Selection: Plate large inocula (

    
     to 
    
    
    
    CFU) of Mtb H37Rv onto 7H11 agar plates containing THPP analogs at 10× and 20× the established MIC.
  • Incubation: Incubate plates at 37°C for 4 to 6 weeks.

  • Phenotypic Confirmation: Pick emerging colonies and re-streak them onto fresh THPP-containing plates to eliminate false positives (persisters or transiently tolerant cells).

  • Genomic DNA Extraction & WGS: Extract gDNA from confirmed resistant mutants. Perform paired-end sequencing (e.g., Illumina platform).

  • Variant Calling: Map reads against the Mtb H37Rv reference genome. Look for high-confidence Single Nucleotide Polymorphisms (SNPs) in the mmpL3 gene (e.g., mutations at residues D256, F255, or V681) [1].

Expert Insights & Troubleshooting

  • Managing Lipophilicity: THPP analogs, like many MmpL3 inhibitors, tend to be highly lipophilic (high ClogP). This can lead to compound precipitation in aqueous assay media, resulting in artificially high MIC values. Solution: Always ensure intermediate dilutions are prepared in 100% DMSO, keeping the final DMSO concentration in the assay

    
     1% to avoid vehicle toxicity.
    
  • TMM Accumulation Assay (Chemical Phenotyping): If genotypic validation (Protocol C) is ambiguous, perform Thin Layer Chromatography (TLC) on lipid extracts from THPP-treated Mtb. A hallmark of MmpL3 inhibition is a massive accumulation of TMM and a corresponding disappearance of TDM [1]. This biochemical readout serves as an orthogonal validation of the target.

  • Plasma Protein Binding (PPB): High PPB is a known liability for the THPP class, which can suppress in vivo efficacy despite potent in vitro MICs. When advancing analogs, prioritize SPR optimization (e.g., replacing trifluoromethyl groups with difluoromethyl) to lower PPB while maintaining whole-cell activity [2].

References

  • Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLoS ONE, 8(4), e60933.[Link]

  • Yokokawa, F., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 4(5), 451-455.[Link]

  • Li, W., et al. (2014). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(11), 6413-6423.[Link]

  • Royal Society Publishing. (2016). Inhibiting Mycobacterium tuberculosis within and without. Philosophical Transactions of the Royal Society B, 370(1683).[Link]

Application Note: Antiviral Applications of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives Against HBV

[1][2]

Executive Summary

This application note details the pharmacological profiling and experimental protocols for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives, a promising class of HBV Capsid Assembly Modulators (CAMs) . Unlike nucleos(t)ide analogs (NAs) that target the viral polymerase, these derivatives allosterically bind to the Hepatitis B Virus core protein (Cp), disrupting the precise thermodynamics of capsid assembly. This guide provides researchers with a validated workflow to synthesize, screen, and mechanistically characterize these compounds, distinguishing them from related scaffolds like tetrahydro-tetrazolo-pyrimidines (which often target HBsAg secretion).

Scientific Background & Mechanism of Action[3][4][5][6][7]

The Target: HBV Core Protein (Cp)

The HBV core protein assembles into an icosahedral nucleocapsid that packages the pre-genomic RNA (pgRNA) and viral polymerase.[1] This assembly is triggered by a delicate equilibrium of dimer-dimer interactions.

Mechanism of Action (MoA)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives function as Core Protein Allosteric Modulators (CpAMs) .

  • Binding Site: They occupy the hydrophobic "HAP pocket" located at the interface between two Cp dimers.

  • Effect: Binding alters the quaternary structure of the dimer, changing the angle of the inter-dimer contact.

  • Outcome: Depending on the specific substitution pattern (SAR), these compounds induce one of two phenotypes:

    • CAM-A (Aberrant): Misdirects assembly into non-capsid polymers (large aggregates), preventing RNA encapsidation.

    • CAM-E (Empty): Accelerates assembly into morphologically normal but empty capsids, devoid of pgRNA.

Structural Distinction

It is critical to distinguish this scaffold from the structurally related 4,5,6,7-tetrahydro-tetrazolo[1,5-a]pyrimidine (e.g., HBF-0259). While the pyrazolo derivatives described here are primarily CpAMs, the tetrazolo derivatives are frequently reported as inhibitors of HBsAg secretion [1].

Pathway Visualization

MoA_PathwayCp_DimerHBV Cp Dimer(Physiological State)ComplexCp Dimer-CompoundComplexCp_Dimer->Complex + Compound BindingNormal_AssemblyNucleocapsid Assembly(pgRNA Packaging)Cp_Dimer->Normal_Assembly + pgRNA/PolCompoundTetrahydropyrazolo[1,5-a]pyrimidineDerivativeCompound->ComplexAberrant_AssemblyAberrant Polymerization(CAM-A Phenotype)Complex->Aberrant_Assembly Kinetic TrappingEmpty_CapsidEmpty Capsid Formation(CAM-E Phenotype)Complex->Empty_Capsid Thermodynamic StabilizationRC_DNARC-DNA Synthesis(Infectious Virion)Normal_Assembly->RC_DNABlockReplicationBlockadeAberrant_Assembly->BlockEmpty_Capsid->Block

Figure 1: Mechanism of Action for Capsid Assembly Modulators (CAMs). The compound diverts Cp dimers from the productive pathway toward non-functional states.

Experimental Protocols

Protocol A: Primary Antiviral Screening (HepG2.2.15)

Objective: Determine the EC50 (antiviral potency) and CC50 (cytotoxicity) in a constitutively HBV-producing cell line.

Materials:

  • Cell Line: HepG2.2.15 (maintains stable HBV replication).[2]

  • Media: DMEM/F12 + 10% FBS + 1% Pen/Strep + 200 µg/mL G418.

  • Reference Control: Capsid inhibitor (e.g., GLS4 or Bay 41-4109) and Nucleoside (e.g., Entecavir).

  • Detection: qPCR for HBV DNA; CCK-8 or MTT for viability.

Procedure:

  • Seeding: Plate HepG2.2.15 cells at

    
     cells/well in a 96-well collagen-coated plate. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of the test compound in DMSO (Final DMSO < 0.5%).

    • Treat cells for 6 days , refreshing media + compound every 2 days.

  • Harvest:

    • Collect supernatant (for virion DNA).

    • Lyse cells (for intracellular capsid DNA or cytotoxicity).

  • DNA Extraction & qPCR:

    • Extract DNA using a commercial viral nucleic acid kit.

    • Perform qPCR targeting the HBV S gene.

    • Primer Fwd:5'-CCTCTTCATCCTGCTGCTAT-3'

    • Primer Rev:5'-AACTGAAAGCCAAACAGTGG-3'

    • Probe:5'-FAM-CTGGATGTGTCTGCGGCGTTT-TAMRA-3'

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Fit data to a 4-parameter logistic model to derive EC50.

Protocol B: Target Engagement (Thermal Shift Assay)

Objective: Confirm direct binding of the derivative to the Cp dimer.

Rationale: CAMs stabilize the Cp protein structure, increasing its melting temperature (

Procedure:

  • Protein Prep: Express and purify recombinant HBV Cp149 (assembly domain) in E. coli [2].

  • Reaction Mix:

    • 10 µM Cp149 dimer in Assembly Buffer (50 mM Tris pH 7.5, 150 mM NaCl).

    • 20 µM Test Compound (2x molar excess).

    • SYPRO Orange dye (5x final concentration).

  • Execution:

    • Use a qPCR machine with a melt curve program.

    • Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Result: A

    
     indicates significant binding.
    
Protocol C: Capsid Assembly & Morphology (TEM)

Objective: Distinguish between CAM-A (polymer) and CAM-E (empty capsid) mechanisms.

Procedure:

  • In Vitro Assembly:

    • Incubate 10 µM purified Cp149 with 20 µM compound in Assembly Buffer (high salt: 300 mM NaCl to trigger assembly) for 24h at 4°C.

  • Negative Staining:

    • Apply 5 µL of reaction mix to a glow-discharged carbon-coated copper grid.

    • Stain with 2% Uranyl Acetate for 45 seconds.

    • Air dry.

  • Imaging:

    • Visualize under Transmission Electron Microscope (TEM) at 80-120 kV.

    • Interpretation:

      • Spherical particles (~30 nm): Suggests CAM-E or weak inhibition.

      • Amorphous aggregates/tubes: Confirms CAM-A mechanism (typical for pyrazolo-pyrimidines).

Compound Profiling & SAR Insights

When optimizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives, focus on the following Structural-Activity Relationship (SAR) zones:

RegionChemical ModificationBiological Impact
C3 Position Carboxamide / Ester groupsCritical for H-bonding with Cp residue Trp102. Removal abolishes activity.
C5/C7 Positions Aryl substitutions (e.g., 4-fluorophenyl)Determines hydrophobic fit into the dimer interface. Bulky groups here often drive the "Aberrant" (CAM-A) phenotype [3].
Pyrazolo Nitrogen AlkylationGenerally tolerated but affects solubility and permeability.

Data Presentation Table (Example):

Compound IDEC50 (DNA)CC50 (Cells)SI (CC50/EC50)Phenotype (TEM)
Ref (GLS4) 0.012 µM>50 µM>4000Aberrant
THPP-01 0.045 µM>100 µM>2200Aberrant
THPP-02 2.500 µM45 µM18Empty Capsid

Screening Workflow Diagram

Screening_WorkflowStartCompound Library(Tetrahydropyrazolo-pyrimidines)PrimaryPrimary ScreenHepG2.2.15 (10 µM)Start->PrimaryHit_SelectHit Selection(>50% Inhibition)Primary->Hit_SelectHit_Select->StartFailDose_RespDose Response(EC50 / CC50)Hit_Select->Dose_RespPassMech_CheckMechanism Check(TSA / TEM)Dose_Resp->Mech_CheckSI > 10LeadLead CandidateMech_Check->LeadValid MoA

Figure 2: Step-by-step screening hierarchy from library to lead candidate.

References

  • Dougherty, A. M., et al. (2007). "A Substituted Tetrahydro-Tetrazolo-Pyrimidine Is a Specific and Novel Inhibitor of Hepatitis B Virus Surface Antigen Secretion."[3] Antimicrobial Agents and Chemotherapy, 51(12), 4427–4437. Link

  • Viswanathan, U., et al. (2013).
  • Wang, X., et al. (2023).[4] "Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus." Journal of Medicinal Chemistry, 66(20), 14116–14132.[5] Link

  • Klumpp, K., et al. (2015). "High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein." PNAS, 112(49), 15196-15201. Link

In vitro kinase assay protocol for pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to In Vitro Kinase Assay Protocols for the Characterization of Pyrazolo[1,5-a]pyrimidine Compounds

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, inflammation, and neurodegenerative diseases.

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This document provides a detailed guide for the in vitro characterization of these compounds using various kinase assay technologies. We delve into the principles of different assay formats, offer step-by-step protocols for their execution, and provide insights into data analysis and troubleshooting. This guide is designed to equip researchers with the necessary knowledge to generate robust and reproducible data for their drug discovery programs.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The pyrazolo[1,5-a]pyrimidine core structure has proven to be an excellent starting point for the design of small molecule kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[1][3] The versatility of this scaffold allows for the development of inhibitors targeting a wide range of kinases, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Threonine Tyrosine Kinase (TTK).[3][4][5]

The initial characterization of novel pyrazolo[1,5-a]pyrimidine derivatives involves determining their inhibitory potency and selectivity against a panel of kinases. This is typically achieved through in vitro biochemical assays that measure the enzymatic activity of the kinase in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[6]

This application note will focus on providing detailed protocols for commonly used in vitro kinase assay technologies suitable for the evaluation of pyrazolo[1,5-a]pyrimidine compounds.

Choosing the Right In Vitro Kinase Assay Technology

A variety of in vitro kinase assay platforms are available, each with its own advantages and disadvantages.[7] The choice of assay technology depends on several factors, including the specific kinase being studied, the desired throughput, and the available laboratory equipment.[8] Biochemical kinase assays can be broadly categorized into activity assays, which measure the formation of the phosphorylated product, and binding assays, which quantify the interaction of the inhibitor with the kinase.[9]

Here, we will focus on three widely used activity assay technologies:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11] They are universal, meaning they can be used for virtually any kinase, and are highly sensitive.[12]

  • Fluorescence-Based Assays (e.g., HTRF®, AlphaScreen®): These assays utilize Förster Resonance Energy Transfer (FRET) or similar principles to detect the phosphorylated substrate.[13][14][15] They are homogeneous (no-wash) assays, making them well-suited for high-throughput screening (HTS).[8][16]

  • Mobility Shift Assays (e.g., Caliper Microfluidic): This technology directly measures the conversion of a substrate peptide to its phosphorylated product by electrophoretic separation.[17][18] It provides a direct and quantitative readout of enzyme activity.

The following sections will provide detailed protocols for each of these assay types.

Experimental Protocols

General Considerations for Kinase Assays

Before proceeding with a specific protocol, it is crucial to optimize several key parameters to ensure the generation of high-quality data.[19][20]

  • Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate should be carefully determined. Typically, the substrate concentration is kept at or near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[21]

  • ATP Concentration: For ATP-competitive inhibitors like many pyrazolo[1,5-a]pyrimidines, the ATP concentration is a critical factor. Assays are often run at the Km of ATP for the specific kinase to accurately determine the inhibitor's potency.[21]

  • Assay Buffer: The composition of the assay buffer, including pH, ionic strength, and the presence of cofactors like Mg2+, should be optimized for the specific kinase.[21]

  • Compound Solubility: Ensure that the pyrazolo[1,5-a]pyrimidine compound is fully dissolved in the assay buffer at the tested concentrations to avoid artifacts from compound precipitation.[21]

Protocol 1: Luminescence-Based Kinase Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced during the kinase reaction.[10] In the first step, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[22]

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold dilutions.[6]

  • Assay Plate Preparation: Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.[4]

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.[22]

    • Incubate the plate at room temperature for 60 minutes.[4]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4] Incubate at room temperature for 40 minutes.[22]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[22] Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.[22]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® kinase assays are based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[14][23] A biotinylated substrate and a phospho-specific antibody labeled with a fluorescent donor (Europium cryptate) and acceptor, respectively, are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[13][24]

Materials:

  • Recombinant kinase of interest

  • Biotinylated kinase substrate

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • HTRF® KinEASE™ Kit (Cisbio) or similar

  • Kinase assay buffer

  • Low-volume, white 384-well microplates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 4 µL of the inhibitor or DMSO.

    • Add 2 µL of the biotinylated substrate.

    • Add 2 µL of the kinase.

    • Initiate the reaction by adding 2 µL of ATP.[24]

    • Incubate at 37°C for the optimized reaction time.[24]

  • Detection:

    • Prepare a solution of the HTRF® detection reagents (Europium-labeled antibody and streptavidin-XL665) in the detection buffer provided with the kit.

    • Add 10 µL of the detection reagent mixture to each well to stop the reaction.[24]

    • Incubate for 60 minutes at room temperature.[24]

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

Protocol 3: AlphaScreen® Kinase Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures biomolecular interactions.[16] In a kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is captured by Protein A-coated Acceptor beads. Phosphorylation of the substrate brings the beads into proximity, generating a chemiluminescent signal.[15][25]

Materials:

  • Recombinant kinase of interest

  • Biotinylated kinase substrate

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • AlphaScreen® P-Tyr-100 Assay Kit (PerkinElmer) or similar

  • Kinase assay buffer

  • White, opaque 384-well microplates

  • AlphaScreen®-compatible plate reader

Procedure:

  • Compound and Enzyme Pre-incubation:

    • Add the pyrazolo[1,5-a]pyrimidine inhibitor or DMSO to the wells of a 384-well plate.

    • Add the kinase to all wells except the negative control.

    • Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[26]

  • Kinase Reaction:

    • Prepare a solution containing the biotinylated substrate and ATP in kinase assay buffer.

    • Initiate the reaction by adding this mixture to the wells.

    • Incubate for the optimized reaction time (e.g., 4 hours) at room temperature.[26]

  • Termination and Detection:

    • Prepare a stop buffer containing EDTA and the AlphaScreen® Donor and Acceptor beads.

    • Add the stop buffer/bead mixture to each well.

    • Incubate for 2 hours to overnight at room temperature in the dark.[26]

  • Data Acquisition: Read the plate using an AlphaScreen®-compatible plate reader.[26]

Protocol 4: Caliper Microfluidic Mobility Shift Assay

This technology separates a fluorescently labeled peptide substrate from its phosphorylated product based on their different electrophoretic mobilities.[18][27] The extent of phosphorylation is quantified by measuring the fluorescence of the substrate and product peaks.[17]

Materials:

  • Recombinant kinase of interest

  • Fluorescently labeled peptide substrate

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • Caliper LabChip® EZ Reader or similar instrument

  • Kinase assay buffer

  • 384-well microplates

Procedure:

  • Compound Preparation: Add 50 nL of the serially diluted pyrazolo[1,5-a]pyrimidine inhibitor in DMSO to the wells of a 384-well plate.[27]

  • Kinase Reaction:

    • Prepare a peptide/ATP solution in kinase assay buffer.

    • Prepare an enzyme solution in kinase assay buffer.

    • Start the reaction by adding 4.5 µL of the peptide/ATP solution followed by 4.5 µL of the enzyme solution to each well.[27]

    • Incubate at 30°C for 60 minutes.[27]

  • Reaction Termination: Add 16 µL of a stop solution (containing EDTA) to each well.[27]

  • Data Acquisition: Transfer the plate to the Caliper instrument for reading. The instrument will automatically aspirate the samples, perform the electrophoretic separation on a microfluidic chip, and quantify the substrate and product peaks.[27]

Data Analysis and Interpretation

The primary goal of the in vitro kinase assay is to determine the IC50 value of the pyrazolo[1,5-a]pyrimidine inhibitor. This is achieved by generating a dose-response curve.

Steps for Data Analysis:

  • Background Subtraction: Subtract the signal from the negative control wells (no enzyme) from all other data points.[6]

  • Normalization: Normalize the data by setting the signal from the positive control wells (no inhibitor) to 100% activity and the signal from a maximum inhibition control to 0% activity.[6]

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[6][28]

Data Presentation

Table 1: Example IC50 Data for Pyrazolo[1,5-a]pyrimidine Compounds against Target Kinase
Compound IDTarget KinaseIC50 (nM)Assay Technology
Compound ACDK2/Cyclin A90ADP-Glo™
Compound BTRKA450HTRF®
Compound CTTK25AlphaScreen®
Compound DCDK2/Cyclin A230Caliper Mobility Shift

This table presents hypothetical data for illustrative purposes.[4]

Visualizations

Diagram 1: General Workflow for an In Vitro Kinase Assay

In_Vitro_Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Compound Pyrazolo[1,5-a]pyrimidine Serial Dilution Assay_Plate Dispense Reagents into 384-well Plate Compound->Assay_Plate Kinase Kinase Solution Kinase->Assay_Plate Substrate_ATP Substrate & ATP Solution Substrate_ATP->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Stop_Reagent Add Stop/Detection Reagent Incubation->Stop_Reagent Read_Plate Read Plate on Specific Reader Stop_Reagent->Read_Plate Dose_Response Generate Dose-Response Curve Read_Plate->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: A generalized workflow for determining the IC50 of a pyrazolo[1,5-a]pyrimidine inhibitor.

Diagram 2: Principle of the ADP-Glo™ Kinase Assay

ADP_Glo_Principle cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Detection Kinase_Reaction Kinase + Substrate + ATP (with Inhibitor) ADP_Produced ADP + Phospho-Substrate Kinase_Reaction->ADP_Produced ADP_Glo_Reagent Add ADP-Glo™ Reagent ATP_Depleted Remaining ATP Depleted ADP_Glo_Reagent->ATP_Depleted Detection_Reagent Add Kinase Detection Reagent ADP_to_ATP ADP converted to ATP Detection_Reagent->ADP_to_ATP Luciferase Luciferase/Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: The two-step principle of the ADP-Glo™ kinase assay.

Troubleshooting

Inconsistent results in kinase assays can arise from various factors.[20] Below are some common issues and their potential solutions.[21]

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Contaminated reagents- Non-specific binding of antibodies- Autophosphorylation of the kinase- Use fresh, high-quality reagents- Optimize antibody concentrations- Include a "no substrate" control
Low Signal or No Activity - Inactive enzyme- Suboptimal assay conditions (pH, temperature)- Incorrect substrate- Use a new aliquot of enzyme and verify storage conditions- Optimize the assay buffer and incubation time- Confirm the substrate is appropriate for the kinase
High Variability between Replicates - Pipetting errors- Incomplete mixing of reagents- Edge effects in the microplate- Use calibrated pipettes and proper technique- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate
Inhibitor Shows No Activity - Compound precipitation- Compound degradation- Assay interference (e.g., fluorescence quenching)- Verify compound solubility in the assay buffer- Prepare fresh compound dilutions- Test for assay interference in a separate experiment

Conclusion

The in vitro kinase assay is an indispensable tool in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. By carefully selecting the appropriate assay technology, optimizing experimental conditions, and meticulously analyzing the data, researchers can obtain reliable and reproducible IC50 values. This information is crucial for guiding structure-activity relationship (SAR) studies and selecting promising lead candidates for further development. The protocols and insights provided in this guide are intended to facilitate the successful implementation of these assays and accelerate the discovery of novel kinase-targeted therapeutics.

References

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  • Benchchem. (2025). Technical Support Center: Troubleshooting In Vitro Assays.
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  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are....
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  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
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  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • Blackwell, L. J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. PubMed.
  • Eglen, R. M., et al. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. PMC.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Benchchem. (2025). ERKtide AlphaScreen Assay: A Technical Support Guide.
  • ChEMBL. (n.d.). Caliper Assay: All assays were performed in 384-well microtiter plates. PubChem.
  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies.
  • Caliper Life Sciences. (2007, August 7). Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling.
  • Nanosyn. (n.d.). Technology.
  • Conquer Scientific. (n.d.). Caliper Life Sciences Kinase Enzyme Desktop Profiler System.
  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Aay, A., et al. (n.d.). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC.
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  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Zhang, J. H., et al. (2008, March 1). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • Al-Warhi, T., et al. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • Klink, T. A., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Sharma, S., et al. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC.
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Application Notes and Protocols for Evaluating the Efficacy of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Preclinical Cellular Characterization

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Analogs have shown promise as inhibitors of critical cellular targets, including mycobacterial ATP synthase and neutral sphingomyelinase 2.[1][2] Given the prevalence of the pyrazolo[1,5-a]pyrimidine core in kinase inhibitor discovery, this application note focuses on a strategic panel of cell-based assays to evaluate the efficacy of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, with a particular emphasis on its potential as a modulator of cellular signaling pathways, such as those regulated by protein kinases.

Protein kinases are a major class of drug targets, especially in oncology, and their dysregulation is a hallmark of many cancers.[3][4] Therefore, a thorough in-cell characterization of novel small molecules like 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is paramount. Cell-based assays provide a more physiologically relevant context than in vitro biochemical assays, offering insights into a compound's cell permeability, interaction with intracellular factors, and its ultimate effect on cellular fate.[5][6]

This guide provides a suite of detailed protocols for assessing the biological activity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, enabling researchers to build a comprehensive efficacy profile. The assays described herein are designed to investigate the compound's impact on cell viability, its potential to induce apoptosis, its influence on cell cycle progression, and to confirm engagement with its putative intracellular targets.

I. Foundational Efficacy Assessment: Cell Viability and Cytotoxicity

A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTS assay is a robust and high-throughput colorimetric method for this purpose.

A. Principle of the MTS Assay

The MTS assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells and can be quantified by measuring the absorbance of the solution.[7][9]

B. Experimental Workflow: MTS Assay

MTS_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine B->C D Incubate for desired exposure time (e.g., 24, 48, 72 hours) C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours at 37°C E->F G Measure absorbance at 490 nm F->G H Data analysis: Calculate IC50 G->H

Caption: Workflow for the MTS cell viability assay.

C. Detailed Protocol: MTS Assay[7][10]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Parameter Recommendation
Cell DensityOptimize for logarithmic growth phase during treatment
Compound ConcentrationsTypically a 10-point, 3-fold serial dilution
Incubation Time24, 48, and 72 hours to assess time-dependent effects
ControlsUntreated cells, vehicle control, positive control (e.g., staurosporine)

II. Mechanistic Insight: Apoptosis Induction

Should the compound exhibit cytotoxic effects, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Caspase-Glo® 3/7 assay is a sensitive and specific method for detecting apoptosis.

A. Principle of the Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for both caspase-3 and -7.[11] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[11]

B. Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow A Seed cells in a white-walled 96-well plate B Incubate for 24 hours A->B C Treat with 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine B->C D Incubate for a predetermined time C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate at room temperature for 30 min - 3 hours E->F G Measure luminescence F->G H Data analysis: Fold-change in caspase activity G->H

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

C. Detailed Protocol: Caspase-Glo® 3/7 Assay[11][12]
  • Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Cell Treatment: Treat cells with the test compound at various concentrations, including appropriate controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control.

Parameter Recommendation
Plate TypeWhite-walled for optimal luminescence detection
Incubation TimeOptimize for the specific cell line and compound
ControlsUntreated cells, vehicle control, positive control (e.g., a known apoptosis inducer)

III. Probing the Antiproliferative Mechanism: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

A. Principle of Cell Cycle Analysis by PI Staining

Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

B. Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A Seed and treat cells with the compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G H Data analysis: Quantify cell cycle phases G->H

Caption: Workflow for cell cycle analysis using propidium iodide staining.

C. Detailed Protocol: Cell Cycle Analysis[13][14][15]
  • Cell Treatment: Treat cells with 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing.[12] Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase to prevent staining of RNA.[12]

  • PI Staining: Add propidium iodide staining solution and incubate in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Parameter Recommendation
FixationCold 70% ethanol is crucial for proper cell permeabilization
RNase TreatmentEssential for accurate DNA content measurement
ControlsUntreated and vehicle-treated cells
Gating StrategyUse appropriate controls to set gates for G1, S, and G2/M phases[12]

IV. Target Engagement and Pathway Modulation: Phospho-Protein Analysis

For compounds hypothesized to be kinase inhibitors, it is essential to demonstrate that they engage their target in cells and modulate downstream signaling. Western blotting for phosphorylated proteins is a widely used technique for this purpose.[13]

A. Principle of Phospho-Western Blotting

This technique involves separating cellular proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies that specifically recognize the phosphorylated form of a protein of interest.[13][14] By comparing the levels of the phosphorylated protein to the total protein levels, one can assess the inhibitory effect of the compound on the target kinase's activity.

B. Experimental Workflow: Phospho-Western Blotting

Western_Workflow A Treat cells with compound B Lyse cells in buffer with phosphatase inhibitors A->B C Quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block membrane (e.g., with BSA) E->F G Incubate with primary antibody (phospho-specific and total) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using chemiluminescence H->I J Analyze band intensities I->J

Caption: Workflow for phospho-protein analysis by Western blotting.

C. Detailed Protocol: Phospho-Western Blotting[17][19]
  • Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 30 minutes to 2 hours) and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[16][15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total (phosphorylated and unphosphorylated) protein to normalize the data.

Parameter Recommendation
Lysis BufferMust contain phosphatase inhibitors[13][15]
Blocking AgentUse BSA instead of milk to avoid background from phosphoproteins[16]
AntibodiesUse highly specific and validated phospho-antibodies
ControlsUntreated and vehicle-treated cells, and potentially a positive control activator of the pathway

V. Confirming Direct Target Interaction: Cellular Thermal Shift Assay (CETSA®)

While phospho-western blotting provides evidence of pathway modulation, it does not directly confirm that the compound binds to the intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to assess target engagement in a cellular context.[17]

A. Principle of CETSA®

CETSA® is based on the principle that the binding of a small molecule to its target protein can alter the protein's thermal stability.[18] In a typical CETSA® experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction of the target protein at each temperature is then quantified, often by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[19]

B. Experimental Workflow: CETSA®

CETSA_Workflow A Treat cells with compound or vehicle B Harvest and resuspend cells A->B C Aliquot cells and heat at a range of temperatures B->C D Lyse cells by freeze-thaw cycles C->D E Separate soluble and precipitated proteins by centrifugation D->E F Analyze soluble fraction by Western blot for the target protein E->F G Quantify band intensities and plot melting curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

C. Key Considerations for CETSA®
  • Temperature Gradient: A precise temperature gradient is crucial for determining the melting temperature of the target protein.

  • Lysis Method: Non-denaturing lysis methods, such as freeze-thaw cycles, are essential to preserve protein complexes.

  • Detection Method: Western blotting is a common readout, but other methods like ELISA or mass spectrometry can also be used.

  • Isothermal Dose-Response: To determine the potency of target engagement, an isothermal dose-response experiment can be performed at a single temperature near the protein's melting point.[19]

Conclusion

The suite of cell-based assays detailed in this application note provides a comprehensive framework for evaluating the efficacy of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and target engagement, researchers can build a robust data package to support its further development as a potential therapeutic agent. This multi-faceted approach ensures a thorough understanding of the compound's cellular mechanism of action, which is critical for making informed decisions in the drug discovery process.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • PMC. (n.d.). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspas-Glo 3/7 Assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PMC. (2013, April 17). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. Retrieved from [Link]

  • PubMed. (2015, October 20). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. Retrieved from [Link]

  • MDPI. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Retrieved from [Link]

  • PMC. (2023, July 26). Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Retrieved from [Link]

  • PMC. (n.d.). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[11][20]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

Introduction: The Synthetic Challenge

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. The most common and logical synthetic strategy involves a two-step process:

  • Cyclocondensation: The reaction of 3-amino-1H-pyrazole with a suitable four-carbon 1,3-dielectrophile to form a dihydropyrazolo[1,5-a]pyrimidine intermediate.

  • Reduction: Subsequent reduction of the dihydropyrimidine ring to afford the desired saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine.

This guide will address potential issues in both of these critical steps.

Visualizing the Synthetic Workflow

To provide a clear overview, the general synthetic workflow is depicted below. This diagram illustrates the key stages and decision points in the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine.

Synthetic Workflow General Synthetic Workflow reagents 3-Amino-1H-pyrazole + 1,3-Dielectrophile condensation Cyclocondensation reagents->condensation dihydro_intermediate Dihydropyrazolo[1,5-a]pyrimidine Intermediate condensation->dihydro_intermediate reduction Reduction dihydro_intermediate->reduction final_product 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine reduction->final_product purification Purification & Characterization final_product->purification

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your synthesis.

Part 1: Cyclocondensation Step

Question 1: I am getting a low yield of the dihydropyrazolo[1,5-a]pyrimidine intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in the cyclocondensation step are a common issue and can often be traced back to several factors. Here’s a breakdown of potential causes and their solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature is critical.

    • Insight: The reaction between 3-aminopyrazole and a 1,3-dielectrophile is often a delicate balance. The solvent needs to facilitate the dissolution of the starting materials and be compatible with the reaction temperature.

    • Troubleshooting:

      • Solvent Screening: If you are using a standard solvent like ethanol or acetic acid with poor results, consider screening other solvents. Aprotic polar solvents like DMF or DMSO can sometimes improve yields, especially for less reactive starting materials.

      • Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and the formation of side products. We recommend starting at a moderate temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.

  • Incorrect Stoichiometry: An improper ratio of reactants can significantly impact the yield.

    • Insight: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant can sometimes drive the reaction to completion.

    • Troubleshooting: Experiment with using a slight excess (1.1 to 1.2 equivalents) of the more volatile or less stable reactant.

  • Catalyst Issues: The choice and amount of catalyst can be crucial.

    • Insight: Acid or base catalysis is often employed to facilitate the cyclization.

    • Troubleshooting:

      • Acid Catalysis: For reactions with 1,3-dicarbonyl compounds, a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid can be beneficial.

      • Base Catalysis: In some cases, a non-nucleophilic base may be required.

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I identify them and improve the regioselectivity?

Answer: The formation of isomers is a known challenge in the synthesis of pyrazolo[1,5-a]pyrimidines.[1] This arises from the two nucleophilic nitrogen atoms in the 3-aminopyrazole ring system.

  • Understanding the Isomers: The reaction can proceed via nucleophilic attack from either the N1 of the pyrazole ring or the exocyclic amino group, leading to the formation of pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]pyridine isomers, respectively. The regioselectivity is influenced by the nature of the electrophile and the reaction conditions.[2]

  • Troubleshooting Regioselectivity:

    • Choice of Electrophile: The structure of the 1,3-dielectrophile plays a significant role. More sterically hindered electrophiles may favor the formation of one isomer over the other.

    • Reaction Conditions:

      • pH Control: The pH of the reaction medium can influence the protonation state of the 3-aminopyrazole and thus its nucleophilicity. Acidic conditions may favor the formation of the pyrazolo[1,5-a]pyrimidine isomer.[2]

      • Solvent Effects: The polarity of the solvent can influence the transition states leading to the different isomers. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) is recommended.

Data Summary: Solvent Effects on Cyclocondensation Yield

SolventTemperature (°C)Typical Yield Range (%)Notes
EthanolReflux40-60Common starting point, moderate yields.
Acetic AcidReflux50-70Can act as both solvent and catalyst.
DMF100-12060-80Good for less reactive substrates.
TolueneReflux30-50May require a catalyst.

Note: These are general ranges and the optimal conditions will depend on the specific substrates used.

Part 2: Reduction Step

Question 3: The reduction of my dihydropyrazolo[1,5-a]pyrimidine intermediate is incomplete or results in a low yield of the final product. How can I optimize this step?

Answer: Incomplete reduction or low yields in the final step can be frustrating. Here are the key parameters to consider for optimization:

  • Choice of Reducing Agent: The selection of the right reducing agent is paramount.

    • Insight: Complex metal hydrides are commonly used for this type of reduction. Sodium borohydride (NaBH₄) is a good starting point due to its mildness and ease of handling.[3]

    • Troubleshooting:

      • Stronger Reducing Agents: If NaBH₄ is ineffective, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be considered. However, LiAlH₄ is much more reactive and requires strictly anhydrous conditions.

      • Catalytic Hydrogenation: An alternative is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often cleaner and can provide high yields.

  • Reaction Conditions:

    • Solvent: The solvent must be compatible with the reducing agent. For NaBH₄, protic solvents like methanol or ethanol are suitable. For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are necessary.

    • Temperature: Reductions with NaBH₄ are often carried out at room temperature or with gentle heating. LiAlH₄ reactions are typically started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to side reactions.

Question 4: I am observing the formation of diastereomers in the final product. How can I control the stereoselectivity of the reduction?

Answer: The reduction of the dihydropyrimidine ring can create new stereocenters, potentially leading to a mixture of diastereomers.

  • Understanding Stereoselectivity: The facial selectivity of the hydride attack on the imine-like double bond in the dihydropyrimidine ring will determine the stereochemical outcome.

  • Controlling Stereoselectivity:

    • Bulky Reducing Agents: The use of sterically hindered reducing agents can sometimes favor the formation of one diastereomer over the other.

    • Directed Reductions: If there are other functional groups in the molecule, it may be possible to use a directing group to influence the stereochemical outcome of the reduction.

    • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state of the reduction, thereby affecting the diastereomeric ratio.[3]

Visualizing Troubleshooting Logic

Troubleshooting Logic Troubleshooting Common Issues start Low Yield or Impure Product check_step Which Step is Problematic? start->check_step condensation_issue Cyclocondensation check_step->condensation_issue Step 1 reduction_issue Reduction check_step->reduction_issue Step 2 low_yield_condensation Low Yield condensation_issue->low_yield_condensation Yes isomer_formation Isomer Formation condensation_issue->isomer_formation No incomplete_reduction Incomplete Reduction reduction_issue->incomplete_reduction Yes diastereomer_issue Diastereomer Mixture reduction_issue->diastereomer_issue No solution_condensation_yield Optimize: - Solvent - Temperature - Stoichiometry - Catalyst low_yield_condensation->solution_condensation_yield solution_isomer Optimize: - pH - Solvent - Electrophile Choice isomer_formation->solution_isomer solution_reduction Optimize: - Reducing Agent - Solvent - Temperature incomplete_reduction->solution_reduction solution_diastereomer Optimize: - Bulky Reducing Agent - Solvent diastereomer_issue->solution_diastereomer

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting materials for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine?

The most common starting materials are 3-amino-1H-pyrazole and a four-carbon 1,3-dielectrophile. Suitable electrophiles include γ-butyrolactone, 4-chlorobutyronitrile, or 1,4-dibromobutane. The choice of electrophile will influence the reaction conditions required for the initial cyclocondensation.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q3: What are the best methods for purifying the final product?

Column chromatography on silica gel is the most common method for purifying the final product. The choice of eluent will depend on the polarity of the compound and any impurities present. A gradient elution from a less polar to a more polar solvent system is often effective. Recrystallization can also be a good method for obtaining highly pure material if a suitable solvent system can be found.

Q4: What are the key characterization techniques for the final product?

The structure and purity of the final product should be confirmed by a combination of spectroscopic techniques, including:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and the absence of major impurities.

  • Mass spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) spectroscopy: To identify the key functional groups present in the molecule.

Experimental Protocols

Protocol 1: Synthesis of Dihydropyrazolo[1,5-a]pyrimidine Intermediate

This protocol provides a general procedure for the cyclocondensation reaction.

  • To a solution of 3-amino-1H-pyrazole (1.0 eq.) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.0-1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reduction to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

This protocol outlines a general procedure for the reduction step.

  • Dissolve the dihydropyrazolo[1,5-a]pyrimidine intermediate (1.0 eq.) in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.0-3.0 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography.

References

  • 1][3][4]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Publishing.

Sources

Technical Support Center: Purification Challenges of Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffolds are highly privileged structures in medicinal chemistry, featured prominently in potent therapeutics like the BTK inhibitor zanubrutinib [3]. However, their synthesis—typically involving the cyclocondensation of 5-aminopyrazoles followed by reductive dearomatization—presents unique chromatographic, stereochemical, and isolation challenges.

This guide provides field-proven troubleshooting strategies for regioisomer separation, stereoisomer resolution, and handling the inherent basicity of the THPP core.

Synthesis and Purification Workflow

Workflow A 5-Aminopyrazole + 1,3-Dielectrophile B Cyclocondensation (Pyrazolo[1,5-a]pyrimidine) A->B C Regioisomer Separation (5- vs 7-substituted) B->C Yields Regio-Mixture D Reduction (Complex Hydrides) C->D Purified Isomer E Stereoisomer Separation (Syn vs Anti THPPs) D->E Yields Stereo-Mixture F Final Polish (Chiral Chromatography) E->F Isolated Enantiomers

Caption: Workflow for the synthesis and purification of THPP derivatives.

Troubleshooting Guides & FAQs

Q1: During the initial cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-diketones, I obtain a mixture of 5- and 7-substituted pyrazolo[1,5-a]pyrimidine regioisomers. How can I efficiently separate them before reduction?

Expert Insight: The formation of regioisomers is a fundamental consequence of the bidentate nucleophilicity of 5-aminopyrazoles reacting with unsymmetrical 1,3-dielectrophiles [2, 4]. Because the electronic differences between the 5- and 7-positions of the resulting aromatic core are often subtle, their retention factors (


) on standard normal-phase silica are notoriously similar.
Solution: 
  • Solvent System Optimization: Avoid highly polar protic solvents. Instead, utilize a gradient of Toluene/Ethyl Acetate or Dichloromethane/Diethyl Ether. The subtle dipole moment differences between the 5- and 7-regioisomers are accentuated in non-hydrogen-bonding solvent systems.

  • Selective Precipitation: In many cases, one regioisomer exhibits significantly lower solubility. Specific 7-oxo or 5-oxo regioisomers can often be selectively precipitated directly from the reaction mixture using cold ethanol or acetic acid, bypassing chromatography entirely.

  • Causality: The differential packing in the crystal lattice is driven by the steric bulk near the bridgehead nitrogen (N4). Exploiting this thermodynamic property is far more scalable than brute-force chromatography.

Q2: I am reducing a 5,7-disubstituted pyrazolo[1,5-a]pyrimidine to the tetrahydro derivative (THPP). NMR indicates a complex mixture of products. Why is this happening, and how do I isolate the desired stereoisomer?

Expert Insight: The dearomatization of the pyrimidine ring via complex hydrides (e.g.,


) or catalytic hydrogenation preferentially reduces the pyrimidine ring over the pyrazole ring. When substituents are present at both the C5 and C7 positions, the reduction generates two new chiral centers, leading to four possible stereoisomers. Historically, literature primarily reported the formation of syn-isomers; however, recent NMR-verified studies demonstrate that anti-configured isomers are also formed during these reductions [1].

Stereoisomers A 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine B Reductive Dearomatization A->B C Syn-Isomers (5S,7R) & (5R,7S) B->C Major Product D Anti-Isomers (5S,7S) & (5R,7R) B->D Minor Product

Caption: Stereoisomer formation during the reductive dearomatization of pyrazolopyrimidines.

Solution:

  • Diastereomeric Separation: Syn and anti diastereomers possess different physical properties. They can usually be separated by high-performance flash chromatography using fine-particle silica (15-20 µm) with a shallow gradient of Hexane/Ethyl Acetate.

  • Enantiomeric Resolution: The isolated syn or anti racemates must then be resolved into their respective enantiomers using Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC (e.g., Chiralpak AD-H or IC columns) [3].

  • Causality: The syn-configuration is conformationally stable, whereas the trans (anti)-configuration is conformationally labile [1]. This lability can cause peak broadening during room-temperature chromatography, making slow, temperature-controlled elution highly recommended.

Q3: My THPP products streak severely on normal-phase silica gel, leading to poor recovery and co-elution of impurities. How can I fix this?

Expert Insight: The THPP core is a multi-nitrogen polycyclic system. The secondary amine (at N4) and tertiary bridgehead nitrogen are highly basic. These basic sites undergo strong hydrogen bonding and ion-exchange interactions with the acidic silanol groups (Si-OH) on standard bare silica gel, causing severe tailing and irreversible adsorption. Solution:

  • Basic Modifiers: Add 1-5% Triethylamine (TEA) or aqueous Ammonia (

    
    ) to your mobile phase (e.g., DCM/MeOH/
    
    
    
    90:9:1).
  • Alternative Stationary Phases: Switch to amine-functionalized silica (

    
    -silica) or basic Alumina. Alternatively, Reversed-Phase (RP) C18 chromatography utilizing a volatile buffer (e.g., 0.1% Formic acid or 10 mM Ammonium Bicarbonate in Water/Acetonitrile) provides excellent peak shape and recovery.
    

Q4: After successful purification, my THPP compound turns yellow and shows degradation by LC-MS after a few days on the bench. What is the degradation mechanism?

Expert Insight: Tetrahydropyrazolo[1,5-a]pyrimidines are electron-rich, partially saturated heterocycles. They are highly susceptible to autoxidation back to the fully aromatic pyrazolo[1,5-a]pyrimidine system, especially in the presence of light, oxygen, and trace transition metals from silica gel. Solution: Store the purified compounds in amber vials, blanketed with inert gas (Argon or Nitrogen), at -20°C. Avoid leaving the compounds in chlorinated solvents (like Chloroform or DCM) for extended periods, as trace phosgene/HCl can catalyze degradation.

Data Presentation: Chromatographic Strategy Matrix
Purification ChallengeRecommended Stationary PhaseOptimal Mobile Phase / AdditiveKey Rationale
Regioisomer Separation Standard Silica Gel (Normal Phase)Toluene/EtOAc or DCM/Diethyl EtherNon-hydrogen bonding solvents accentuate subtle dipole moment differences.
Diastereomer Separation Fine Silica (15-20 µm)Hexane/EtOAc (Shallow Gradient)Maximizes theoretical plates required to separate syn and anti isomers.
Enantiomer Resolution Chiralpak AD-H / IC (SFC)

/ Methanol or Ethanol
High efficiency and mild conditions prevent epimerization of labile centers.
Basic Core Streaking

-Silica or C18 (Reversed Phase)
Water/MeCN with 10 mM

Masks or eliminates acidic silanol interactions with the basic N4 amine.
Experimental Protocols: Standard Reduction and Purification of THPPs

This self-validating protocol ensures the complete reduction of the pyrimidine ring while mitigating product loss during isolation.

Step 1: Reductive Dearomatization

  • Dissolve the pyrazolo[1,5-a]pyrimidine precursor (1.0 eq) in a mixture of Methanol and Glacial Acetic Acid (5:1 v/v) at 0°C under an Argon atmosphere.

  • Slowly add Sodium Borohydride (

    
    , 4.0 eq) in small portions over 30 minutes. Causality: The acidic environment protonates the pyrimidine nitrogen, increasing its electrophilicity and facilitating hydride attack.
    
  • Stir the reaction at room temperature for 4 hours. Monitor by LC-MS (TLC is often unreliable here as the THPP product loses the strong UV chromophore of the aromatic precursor).

Step 2: Quench and Free-Basing (Self-Validation Step)

  • Quench the reaction carefully with saturated aqueous

    
     until bubbling ceases.
    
  • Validation Check: Test the aqueous layer with pH paper. It must be adjusted to pH 8-9 using 1M NaOH. Causality: If the pH is too low, the THPP core remains protonated and will be lost in the aqueous layer during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Step 3: Chromatographic Polish

  • Prepare a flash chromatography column using standard silica gel.

  • Pre-equilibration (Critical): Flush the column with 3 Column Volumes (CV) of Hexane containing 2% Triethylamine (TEA). Validation Check: Collect a drop of the eluent and spot it on pH paper to ensure the column is fully neutralized (pH > 8).

  • Load the crude THPP mixture using a minimal amount of DCM.

  • Elute using a gradient of Hexane to 50% Ethyl Acetate (maintaining 1% TEA throughout).

  • Pool the fractions containing the syn and anti diastereomers separately, concentrate, and immediately flush the vials with Argon before storing at -20°C.

References
  • Selivanov, S.; Tribulovich, V. "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines" Molecules 2023.1

  • "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids" Organic Letters 2025. 2

  • "Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines" RSC Advances 2023.3

  • "Discovery, SAR, and Biological evaluation of Non-Inhibitory Small Molecule Chaperones of Glucocerebrosidase" PMC. 4

Sources

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, with a focus on identifying and mitigating side reactions to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidines?

The most prevalent and robust method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1H-pyrazole (or 5-aminopyrazole) derivative with a 1,3-bielectrophilic compound.[1] For the specific target, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, this typically involves the reaction of 3,5-diamino-1H-pyrazole with a four-carbon biselectrophile like 1,3-dibromopropane or a cyclic equivalent that can undergo ring-opening.

A common and efficient approach is the reaction between 3-aminopyrazoles and compounds like β-dicarbonyls, β-enaminones, or α,β-unsaturated carbonyls.[1][2] The reaction proceeds via initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Q2: What are the most common classes of side products encountered in this synthesis?

The primary challenges in this synthesis revolve around controlling regioselectivity and ensuring complete cyclization. The most common side products include:

  • Regioisomers: Formation of the isomeric pyrazolo[1,5-a]pyrimidine system due to the two reactive nitrogen atoms in the aminopyrazole ring.[3]

  • Incompletely Cyclized Intermediates: The reaction can stall after the initial condensation, leaving stable, open-chain intermediates.

  • Products from Self-Condensation: The starting materials, particularly the 1,3-bielectrophile, can react with themselves under certain conditions.

  • Oxidation Products: The tetrahydropyrimidine ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrazolo[1,5-a]pyrimidine.

Q3: How does the choice of catalyst and solvent impact the reaction outcome?

Catalyst and solvent choice are critical for directing the reaction towards the desired product and minimizing side reactions.

  • Catalyst: Acidic catalysts (e.g., HCl, p-TsOH) are often used to activate the carbonyl group of the 1,3-bielectrophile, facilitating the initial nucleophilic attack by the aminopyrazole.[3] Basic catalysts (e.g., piperidine, NaOMe) can deprotonate the aminopyrazole, increasing its nucleophilicity.[3] The choice between acid and base catalysis can significantly influence the regiochemical outcome.

  • Solvent: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism.[3][4] Aprotic solvents can also be used, sometimes in combination with microwave irradiation to accelerate the reaction and improve yields.[4] The solvent's ability to solubilize intermediates and byproducts is also a key consideration.[5]

Troubleshooting Guide: Side Reactions & Solutions

This section provides a problem-oriented approach to troubleshooting common issues encountered during the synthesis.

Problem 1: Low Yield & Presence of an Unexpected Regioisomer

Symptom: Your final product contains the desired 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, but also a significant quantity of an isomeric byproduct, confirmed by NMR and LC-MS analysis. The overall isolated yield is poor.

Probable Cause: The cyclocondensation reaction is not regioselective. 3-Aminopyrazole has two nucleophilic nitrogen atoms (N1 and the exocyclic amino group) and an additional ring nitrogen (N2). When reacting with an unsymmetrical biselectrophile, cyclization can occur in multiple ways, leading to isomers.[3] The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, for instance, can yield two different pyrazolo[1,5-a]pyrimidine isomers.[3]

dot

Caption: Competing pathways leading to regioisomers.

Suggested Solution: pH Control & Solvent Optimization

Controlling the pH of the reaction medium is the most effective way to influence regioselectivity.

  • Expert Insight: Under acidic conditions, the ring nitrogens of the aminopyrazole become protonated, reducing their nucleophilicity. This favors the initial reaction at the more nucleophilic exocyclic amino group. The subsequent cyclization pathway is then directed by the remaining available nitrogen, often leading to a single major regioisomer.

Protocol for Regioselective Synthesis:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-aminopyrazole derivative in absolute ethanol.

  • Acidification: Add 1.1 equivalents of a strong acid catalyst (e.g., concentrated HCl or p-toluenesulfonic acid). Stir for 15 minutes at room temperature to ensure complete salt formation.

  • Reagent Addition: Add 1.0 equivalent of the 1,3-bielectrophilic reagent dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired isomer.

Problem 2: Incomplete Cyclization - Intermediate Detected

Symptom: The reaction does not go to completion. A major species detected by LC-MS has a mass corresponding to the addition of the two starting materials minus a molecule of water, but it is not the final product. ¹H NMR shows signals consistent with an open-chain enaminone or a similar intermediate.

Probable Cause: The final intramolecular cyclization step has a high activation energy barrier or is sterically hindered. This is common when bulky substituents are present on either the pyrazole or the electrophile. The intermediate is often stable and requires more forcing conditions to cyclize.

dot

Incomplete_Cyclization_Workflow Start Reaction Monitored (TLC/LC-MS) Check Stalled Reaction? Intermediate Detected? Start->Check Complete Reaction Complete. Proceed to Workup. Check->Complete No Troubleshoot Troubleshooting Step Check->Troubleshoot Yes Action1 Increase Temperature (e.g., switch to higher boiling solvent) Troubleshoot->Action1 Action2 Add Stronger Catalyst (Acid or Base) Troubleshoot->Action2 Action3 Increase Reaction Time Troubleshoot->Action3 CheckAgain Re-analyze Reaction Mixture Action1->CheckAgain Action2->CheckAgain Action3->CheckAgain Success Cyclization Successful. Proceed to Workup. CheckAgain->Success Yes Failure Still Stalled. Re-evaluate Strategy. CheckAgain->Failure No

Caption: Troubleshooting workflow for stalled reactions.

Suggested Solution: Modifying Reaction Conditions
  • Increase Thermal Energy: Switch to a higher-boiling solvent (e.g., from ethanol to n-butanol or dioxane) and increase the reflux temperature. Microwave-assisted synthesis is also highly effective for overcoming such activation barriers and can dramatically reduce reaction times.[4]

  • Change Catalyst: If the reaction is run under neutral or mildly acidic conditions, the addition of a stronger acid can catalyze the final dehydration and ring-closing step. Conversely, if an acid-sensitive functional group is present, a non-nucleophilic base might facilitate the cyclization.

Problem 3: Formation of a Dark, Insoluble Byproduct (Polymerization)

Symptom: As the reaction proceeds, the solution darkens significantly, and a dark, tacky, or solid material precipitates. This material is largely insoluble in common organic solvents and significantly reduces the yield of the desired product.

Probable Cause: This often indicates polymerization or decomposition of one of the starting materials or the product. α,β-Unsaturated carbonyl compounds, if used as the 1,3-bielectrophile, are particularly prone to polymerization, especially under basic conditions or at high temperatures.

Suggested Solution: Control of Reagent Addition and Temperature

Protocol for Minimizing Polymerization:

  • Lower Initial Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) before gradually heating.

  • Slow Addition: Instead of adding all reagents at once, add the more reactive or unstable component (often the electrophile) slowly via a syringe pump over several hours to the solution of the other reactant. This keeps the instantaneous concentration of the sensitive reagent low, favoring the desired bimolecular reaction over polymerization.

  • Use of Inhibitors: For notoriously unstable olefins, adding a small amount of a radical inhibitor like hydroquinone or BHT (butylated hydroxytoluene) can be beneficial, though this should be tested on a small scale first to ensure it doesn't interfere with the primary reaction.

Summary of Key Parameters and Common Outcomes
ParameterCondition A (Control/Acidic)Condition B (Forcing/Microwave)Potential Side Product
Catalyst p-TsOH (0.1 eq)NoneRegioisomer
Solvent EthanolDioxaneIncomplete Cyclization Intermediate
Temperature 80 °C (Reflux)150 °C (Microwave)Polymerization/Decomposition
Time 12 hours20 minutesOxidation Product
Typical Yield 40-60%70-90%Varies
Purity Good to ExcellentModerate to GoodVaries

References

  • Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions. RSC Advances. Available at: [Link]

  • Schmidt, A. W., et al. (2014). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 420-425. Available at: [Link]

  • Suresh, L., et al. (2017). Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3451-3456. Available at: [Link]

  • Chernyshev, V. M., et al. (2006). 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. Chemistry of Heterocyclic Compounds, 42(8), 1041-1051. Available at: [Link]

  • Hsieh, M. C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. Available at: [Link]

  • Gomaa, M. A. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1435-1451. Available at: [Link]

  • Kiseleva, A., et al. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2017(4), M960. Available at: [Link]

  • Pais, G. C. G., et al. (2008). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 795-799. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2011). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 16(5), 3711-3721. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Available at: [Link]

  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1133-1137. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available at: [Link]

  • Ghislieri, D., et al. (2021). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[4][6][7]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates. Reaction Chemistry & Engineering, 6(10), 1836-1842. Available at: [Link]

  • Ramirez-Salinas, M. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4966. Available at: [Link]

Sources

Troubleshooting guide for pyrazolo[1,5-a]pyrimidine cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide for Cyclization Reactions

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the cyclization reactions that form this important heterocyclic scaffold. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My pyrazolo[1,5-a]pyrimidine synthesis is giving very low yields. What are the most common causes and how can I improve it?

Answer:

Low yields in the synthesis of pyrazolo[1,5-a]pyrimidines, typically from the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, are a frequent issue. The root causes often trace back to suboptimal reaction conditions that fail to favor the desired cyclization pathway.

Key Factors Influencing Yield:

  • Catalyst Choice: The reaction is highly sensitive to the catalyst. While it can proceed without a catalyst (neat), both acidic and basic conditions can promote the reaction, but the choice is critical.

    • Acidic Catalysis (e.g., acetic acid, p-TsOH): Acetic acid is a widely used solvent and catalyst that facilitates both the initial condensation and the subsequent cyclization-dehydration. It protonates the carbonyl group, making it more electrophilic for the attack by the exocyclic amino group of the pyrazole.

    • Basic Catalysis (e.g., piperidine, K2CO3): Basic conditions can also be employed, particularly when dealing with sensitive functional groups. The base can deprotonate the aminopyrazole, increasing its nucleophilicity.

  • Solvent Selection: The polarity and boiling point of the solvent play a significant role.

    • High-boiling polar solvents like ethanol, n-butanol, or acetic acid are often preferred as they allow for the effective removal of water, which is a byproduct of the reaction and can inhibit the cyclization equilibrium.

  • Temperature: Adequate thermal energy is required to drive the dehydration and cyclization steps. Reactions are often run at reflux temperatures of the chosen solvent. If the temperature is too low, the reaction may stall at the intermediate enaminone stage.

  • Water Removal: The formation of water during the reaction can push the equilibrium back towards the starting materials. Using a Dean-Stark apparatus or running the reaction at a high enough temperature to distill off water can significantly improve yields.

Troubleshooting Workflow:

Below is a decision-making workflow to address low yield issues.

G start Low Yield Observed catalyst Step 1: Evaluate Catalyst - None? - Acidic (e.g., AcOH)? - Basic (e.g., Piperidine)? start->catalyst solvent Step 2: Assess Solvent System - Is it high-boiling (e.g., EtOH, BuOH)? - Does it facilitate water removal? catalyst->solvent If catalyst seems appropriate optimize Systematically Optimize Conditions catalyst->optimize Try alternative catalyst (e.g., switch acid/base or add one) temp Step 3: Check Reaction Temperature - Is it at reflux? - Is the temperature sufficient for dehydration? solvent->temp If solvent is suitable solvent->optimize Screen higher-boiling solvents water Step 4: Consider Water Removal - Using Dean-Stark? - High temperature distillation? temp->water If temperature is adequate temp->optimize Increase temperature water->optimize If water removal is addressed water->optimize Implement Dean-Stark

Caption: Troubleshooting workflow for low reaction yields.

Recommended Starting Protocol for Optimization:

  • Reactants: 3-amino-5-methylpyrazole (1.0 eq) and acetylacetone (1.1 eq).

  • Solvent/Catalyst: Glacial acetic acid.

  • Temperature: Reflux (approx. 118 °C).

  • Time: Monitor by TLC until consumption of the aminopyrazole.

  • Work-up: Cool the reaction mixture, pour into ice water, and collect the precipitate by filtration.

This protocol provides a robust starting point. If yields remain low, consider screening other solvents like ethanol or n-butanol with a catalytic amount of acetic acid.

Question 2: I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

Answer:

The formation of regioisomers is a classic challenge in pyrazolo[1,5-a]pyrimidine synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. The reaction can proceed via two different pathways, leading to the formation of either the 5-substituted or the 7-substituted isomer.

Understanding the Mechanism of Regioselectivity:

The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in the aminopyrazole ring. The initial attack of the exocyclic NH2 group on one of the carbonyls is often reversible. The subsequent intramolecular cyclization, involving the ring nitrogen (N1), is the rate-determining and irreversible step that dictates the final product ratio.

The generally accepted mechanism suggests that the reaction proceeds through a vinylogous amide intermediate. The regioselectivity is then determined by the intramolecular nucleophilic attack of the pyrazole N1 on the remaining carbonyl group.

Strategies to Control Regioselectivity:

  • Choice of Catalyst:

    • Acidic Conditions: In the presence of an acid, the more basic carbonyl group is preferentially protonated, making it more electrophilic. The exocyclic amino group of the pyrazole will then attack this more activated carbonyl. Subsequent cyclization leads to the thermodynamically more stable product. For many substrates, acidic conditions favor the formation of the 7-substituted pyrazolo[1,5-a]pyrimidine.

    • Basic Conditions: Under basic conditions, the reaction may proceed under kinetic control, and the regioselectivity can be different from that observed under acidic conditions.

  • Steric Hindrance: Bulky substituents on either the pyrazole ring or the 1,3-dicarbonyl compound can sterically hinder the approach of the nucleophilic nitrogen to one of the carbonyl groups, thus favoring the formation of one regioisomer over the other.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparative Table for Regioselective Control:

ParameterCondition 1 (Acidic)Condition 2 (Microwave, Solvent-Free)Expected Outcome
Catalyst Acetic AcidNoneAcidic conditions often favor the thermodynamic product.
Solvent Acetic AcidNoneSolvent-free conditions can sometimes alter selectivity.
Temperature Reflux100-140 °CHigher temperatures may favor the thermodynamic product.
Typical Major Isomer 7-substitutedOften similar to acidic, but can vary.Varies with substrate.

Experimental Protocol for Investigating Regioselectivity:

  • Acid-Catalyzed Reaction:

    • Dissolve 3-amino-5-(trifluoromethyl)pyrazole (1 mmol) and benzoylacetone (1.1 mmol) in glacial acetic acid (5 mL).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction, pour it into ice water, and collect the precipitate.

    • Analyze the product ratio by 1H NMR or LC-MS.

  • Microwave-Assisted, Solvent-Free Reaction:

    • Mix 3-amino-5-(trifluoromethyl)pyrazole (1 mmol) and benzoylacetone (1.1 mmol) in a microwave vial.

    • Irradiate in a microwave reactor at 120 °C for 10-15 minutes.

    • After cooling, dissolve the residue in a small amount of ethanol and analyze the product ratio.

By comparing the results of these two experiments, you can determine the optimal conditions for selectively forming your desired regioisomer.

Question 3: My reaction is not going to completion and I see the formation of a stable intermediate. What is this intermediate and how can I push the reaction forward?

Answer:

The stable intermediate you are observing is likely the enaminone (or vinylogous amide), which is formed after the initial condensation of the aminopyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by the elimination of a water molecule.

The Enaminone Intermediate:

This intermediate is often a stable, isolable compound. Its formation is the first key step in the overall reaction sequence. The subsequent intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine ring is typically the rate-limiting step and requires more forcing conditions.

G Reactants Aminopyrazole + 1,3-Dicarbonyl Intermediate Stable Enaminone Intermediate (Vinylogous Amide) Reactants->Intermediate - H2O (Condensation) Product Pyrazolo[1,5-a]pyrimidine Intermediate->Product - H2O (Intramolecular Cyclization) [Rate-Limiting Step]

Caption: Reaction pathway showing the stable intermediate.

Strategies to Promote Cyclization:

  • Increase Temperature: The cyclization step has a higher activation energy than the initial condensation. Increasing the reaction temperature, for example, by switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or toluene), can provide the necessary energy to overcome this barrier.

  • Efficient Water Removal: The presence of water can inhibit the cyclization. As mentioned previously, using a Dean-Stark apparatus is a highly effective method for removing water as it forms and driving the reaction to completion.

  • Stronger Acid Catalysis: While acetic acid often works well, for particularly stubborn substrates, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid may be required to facilitate the final ring closure. Use these in catalytic amounts to avoid potential side reactions.

Protocol for Driving a Stalled Reaction to Completion:

If your reaction has stalled at the enaminone intermediate stage (as confirmed by TLC or LC-MS):

  • Isolate the Intermediate (Optional but recommended for purity): If possible, isolate and purify the enaminone intermediate.

  • Resubmit to Harsher Conditions:

    • Place the isolated intermediate in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Add a higher-boiling solvent, such as toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq).

    • Reflux the mixture until TLC analysis shows the complete conversion of the intermediate to the final product.

    • Perform an appropriate work-up, which may involve washing with a mild base (e.g., saturated NaHCO3 solution) to remove the acid catalyst.

By implementing these more forcing conditions, you can effectively drive the equilibrium towards the desired pyrazolo[1,5-a]pyrimidine product.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. Organic Syntheses. [Link]

  • A Novel and Efficient Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]

  • Regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines. Arkivoc. [Link]

  • Microwave-assisted solvent-free synthesis of pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters. [Link]

Technical Support Center: Impurity Profiling for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected peaks in your LC-MS traces or stability issues with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine .

This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., ROS1, TRK inhibitors). Unlike its fully aromatic counterpart, the 4,5,6,7-tetrahydro core possesses a partially saturated pyrimidine ring. This saturation introduces specific challenges regarding oxidative stability and regiochemical control during synthesis.

This guide moves beyond basic synthesis to the forensic analysis of impurities—identifying what they are, why they formed, and how to eliminate them.

Module 1: The "Aromatization" Drift (Oxidative Dehydrogenation)

User Issue: "My product purity drops upon storage. A new impurity peak appears at [M-4] in the mass spectrum."

Technical Insight

The 4,5,6,7-tetrahydro ring is thermodynamically less stable than its fully aromatic analog. In the presence of air, light, or trace metals, the molecule undergoes oxidative dehydrogenation , losing four hydrogen atoms to form the fully aromatic pyrazolo[1,5-a]pyrimidin-3-amine .

The Mechanism

This is not a random degradation; it is a "drive to aromaticity." The driving force is the resonance stabilization energy of the fully conjugated 10-pi electron system.

Troubleshooting Protocol
Diagnostic StepObservationConclusion
LC-MS Check Mass shift of -4 Da (e.g., if Product MW is 150, Impurity is 146).Oxidative Aromatization confirmed.
UV-Vis Spectrum Impurity shows a red-shifted

and hyperchromic effect compared to the product.
Extended conjugation (aromaticity) confirmed.
1H NMR Disappearance of aliphatic multiplets (approx. 1.8–4.2 ppm) and appearance of aromatic protons.Conversion of CH₂ groups to CH=CH.
Preventative Action Plan
  • Inert Storage: Store the free base under Argon/Nitrogen at -20°C.

  • Salt Formation: Convert the amine to a salt (e.g., HCl or fumarate). Protonation of the amine/ring nitrogens reduces the electron density available for oxidative radical mechanisms.

  • Antioxidants: During workup, add trace EDTA (to chelate metals that catalyze oxidation) or BHT if compatible with the next step.

Module 2: The Regioselectivity Challenge (Isomer Identification)

User Issue: "I have a persistent impurity (5-10%) with the exact same mass as my product. It does not separate easily."

Technical Insight

The synthesis of the core scaffold typically involves the condensation of 3-aminopyrazole (or its 4-substituted derivatives) with a 1,3-dielectrophile (e.g., 1,3-dibromopropane or acrylic acid derivatives).

The Trap: 3-aminopyrazole is an ambident nucleophile. It has three nucleophilic sites:

  • The exocyclic amine (–NH₂).

  • The endocyclic N1 (pyrazole ring).

  • The endocyclic N2 (pyrazole ring).

While the desired pathway involves attack by the exocyclic amine and N1 to form the [1,5-a] fusion, competing attack by N2 leads to the [1,5-b] isomer (often chemically distinct but isobaric).

Visualizing the Pathway

Regioselectivity Start 3-Aminopyrazole Precursor PathA Path A: Attack via N1 (Thermodynamic) Start->PathA PathB Path B: Attack via N2 (Kinetic/Steric) Start->PathB Reagent 1,3-Electrophile (e.g., 1,3-dibromopropane) Reagent->PathA Reagent->PathB Product Target: Pyrazolo[1,5-a]pyrimidine PathA->Product Major Impurity Impurity: Pyrazolo[1,5-b]pyrimidine (Isomer) PathB->Impurity Minor (pH dependent)

Caption: Divergent cyclization pathways leading to the target [1,5-a] scaffold versus the [1,5-b] isomeric impurity.

Differentiation Protocol

Since Mass Spec cannot distinguish these (same MW), use 2D NMR (HMBC) :

  • Target ([1,5-a]): Cross-peaks will show correlation between the bridgehead nitrogen and the specific carbon pattern of the pyrimidine ring.

  • Isomer ([1,5-b]): The symmetry and coupling constants of the pyrazole protons will differ. In [1,5-a], H2 is adjacent to the bridgehead; in [1,5-b], the connectivity shifts.

Module 3: Incomplete Reduction & Intermediates

User Issue: "I see a peak at [M-2] or [M+16]. Is this a byproduct?"

Technical Insight

If you synthesized the tetrahydro core via hydrogenation of the aromatic precursor (a common route), you may encounter:

  • Dihydro-intermediate ([M-2]): The reduction stopped halfway.

  • N-Oxides ([M+16]): If the reduction used a catalyst (Pd/C) in the presence of air, or if the starting material was an N-oxide.

Impurity Table: Mass-Based Identification
Relative Mass (vs Product M)Probable IdentityOrigin
M - 4 Aromatic Analog Oxidation (Storage/Workup)
M - 2 Dihydro-analog Incomplete Hydrogenation
M + 0 (Isobaric) Regioisomer ([1,5-b]) Wrong Cyclization (Synthesis)
M + 16 N-Oxide Oxidation of tertiary amine
M + 53/54 Fe/Sn Adducts Residual metal from nitro-reduction (if applicable)

Module 4: Synthesis & Purification Workflow

To minimize these impurities, strictly control the reaction environment. Below is a logic flow for the synthesis and purification to ensure high fidelity of the 3-amine.

Workflow Start Start: 3-Amino-4-cyanopyrazole Cyclization Cyclization (1,3-dibromopropane, Base) Start->Cyclization Check1 QC Check: Regioisomer? (Use 1H NMR) Cyclization->Check1 Reduction Nitrile Reduction (H2/Pd or LAH) Check1->Reduction Pure Purify Recrystallization (Remove Isomer) Check1->Purify Isomer Detected Check2 QC Check: Aromatization? (Use LC-MS) Reduction->Check2 Salt Salt Formation (HCl/Fumarate) Check2->Salt Pure Reprocess Re-hydrogenate (Remove Aromatic Impurity) Check2->Reprocess Aromatic/Dihydro Detected Final Stable Product (Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine) Salt->Final Purify->Reduction Reprocess->Salt

Caption: Decision matrix for synthesis and purification, highlighting checkpoints for regioisomeric and oxidative impurities.

FAQ: Expert Troubleshooting

Q1: Why does my product turn yellow/brown on the benchtop? A: This is the hallmark of oxidative aromatization . The tetrahydro system is colorless; the conjugated aromatic system (and its oligomers) is chromophoric (yellow/orange). Immediate Action: Dissolve in degassed solvent, filter, and convert to the HCl salt immediately.

Q2: Can I separate the [1,5-a] and [1,5-b] isomers using standard Silica Flash Chromatography? A: Often, no. They are too similar in polarity. Solution:

  • Recrystallization: The [1,5-a] isomer often packs differently. Try Ethanol/Heptane.

  • Reverse Phase HPLC: Use a C18 column with a slow gradient (e.g., 0.1% Formic acid in Water/Acetonitrile). The basicity difference between the isomers usually results in different retention times under acidic conditions.

Q3: Is the 3-amine group stable? A: Primary amines on this scaffold are nucleophilic and prone to condensation with atmospheric aldehydes or CO2 (carbamate formation). Ensure your "impurity" isn't just a carbamate artifact from drying in air.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles.[1] Synthesis, 45, 925-930.[1]

  • Oxidative Aromatization of Dihydro/Tetrahydro Azolo-pyrimidines Rusinov, V. L., et al. (2021).[2] Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations. Molecules, 26(15), 4639.

  • Biological Relevance and Scaffold Optimization (ROS1 Inhibitors) Fischer, G., et al. (2015).[3] Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives... as ROS1 Inhibitors.[4] Patent WO2015144799A1.

  • Isomerism in Pyrazolo[1,5-a]pyrimidines Moustafa, M. S., et al.[5] (2022).[5] Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate/Journal of Heterocyclic Chemistry.

Sources

Technical Support & Troubleshooting Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Overview

Pyrazolo[1,5-a]pyrimidines are privileged heterocyclic scaffolds, widely utilized as potent protein kinase inhibitors (e.g., targeting B-Raf, CDK2, and EGFR) in oncology and other therapeutic areas[1]. However, a persistent challenge in their synthesis is controlling regioselectivity. During the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles, the competing nucleophilicity of the exocyclic amine (-NH2) and the endocyclic imine (-NH) frequently results in difficult-to-separate mixtures of 5-substituted and 7-substituted isomers[2]. This support guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you achieve absolute regiocontrol in your workflows.

Section 1: Mechanistic Causality & Pathway Visualization

The regiochemical outcome of pyrazolo[1,5-a]pyrimidine synthesis is dictated by the electrophile's symmetry and whether the reaction is under thermodynamic or kinetic control. The exocyclic -NH2 is generally more nucleophilic than the endocyclic -NH[2]. Under standard kinetic conditions, the -NH2 attacks the most reactive electrophilic center first, leading to the 7-substituted isomer. However, prolonged heating or specific acid catalysis can drive the reaction toward thermodynamic control, yielding the 5-substituted isomer[2][3].

G A 5-Aminopyrazole + 1,3-Dielectrophile B Exocyclic NH2 Attack (Kinetic Control) A->B Standard Heating C Endocyclic NH Attack (Thermodynamic Control) A->C Prolonged Heating D 7-Substituted Isomer (Major Product) B->D Cyclodehydration E 5-Substituted Isomer (Minor/Byproduct) C->E Cyclodehydration F Enaminone Precursor (-NMe2 Leaving Group) G Aza-Michael Addition-Elimination F->G MW Irradiation G->D Absolute Regioselectivity

Mechanistic pathways dictating regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.

Section 2: Troubleshooting FAQs

Q1: I am reacting a 5-aminopyrazole with a 1,3-diketone, but NMR shows a 60:40 mixture of 5-alkyl and 7-alkyl isomers. How can I improve the regioselectivity? Causality & Solution: Symmetrical and unsymmetrical 1,3-diketones often yield poor regiocontrol because both carbonyl carbons possess similar electrophilicity[1]. To force absolute regioselectivity, switch your electrophile to a β-enaminone. Enaminones feature a dimethylamino (-NMe2) leaving group. The reaction strictly follows an aza-Michael addition-elimination mechanism, bonding the exocyclic -NH2 of the pyrazole to the Cβ of the enaminone[4]. Subsequent cyclocondensation guarantees the exclusive formation of the 7-substituted isomer[4].

Q2: I need to synthesize a 5-substituted pyrazolo[1,5-a]pyrimidin-5-one. Standard cyclocondensation with β-ketoesters yields the 7-one isomer. What is the workaround? Causality & Solution: When utilizing β-ketoesters, the highly nucleophilic exocyclic -NH2 preferentially attacks the more reactive ketone carbonyl rather than the ester carbonyl, forming the 7-one isomer after cyclization[3]. To reverse this regioselectivity, replace the β-ketoester with 1,3-dimethyluracil. The reaction of 5-aminopyrazoles with 1,3-dimethyluracil under basic conditions forces the initial nucleophilic attack at the C4 position of the uracil ring, leading to the exclusive formation of the pyrazolo[1,5-a]pyrimidin-5-one regioisomer[3].

Q3: How do I achieve regioselective halogenation on the pyrazolo[1,5-a]pyrimidine core without using protecting groups? Causality & Solution: The pyrazolo[1,5-a]pyrimidine core is electron-rich at both the C3 and C6 positions. Traditional halogenation (e.g., using Br2 or mixed acids) often yields a mixture of C3-halo, C6-halo, or dihalo products[5]. To achieve 100% regioselectivity at the C3 position, utilize a hypervalent iodine(III) reagent—specifically 6—combined with an alkali halide (KI, KBr, or KCl) in an aqueous medium[6]. PIDA oxidizes the halide ion to generate a mild electrophilic halogen species that exclusively targets the most electron-rich C3 position[6].

Halogenation A Pyrazolo[1,5-a]pyrimidine Substrate B Hypervalent Iodine (PIDA) + Halide (KI/KBr/KCl) A->B C Aqueous Media (H2O) Ambient Temp, 3h B->C D Electrophilic Halogenation C->D E Exclusive C3-Halogenated Product (100% Regioselectivity) D->E Oxidative Halogenation

Workflow for regioselective C3-halogenation using hypervalent iodine in aqueous media.

Section 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Regioselective Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines

Self-Validating Principle: Microwave irradiation accelerates the aza-Michael addition of the enaminone, preventing thermodynamic equilibration that leads to isomeric mixtures[1][4].

  • Preparation: In a 10 mL microwave-safe vial, combine 5-aminopyrazole (1.0 mmol) and the corresponding β-enaminone (1.0 mmol).

  • Solvent Addition: Add 2.0 mL of glacial acetic acid. The acid acts as both a solvent and a catalyst to promote the elimination of dimethylamine.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 10–15 minutes.

  • Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice (20 g) and neutralize with saturated aqueous NaHCO3.

  • Isolation & Validation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol. Validation: 1H and 13C NMR will show a single set of pyrimidine protons, confirming the complete absence of the 5-isomer[2][7].

Protocol B: Regioselective C3-Halogenation using Hypervalent Iodine

Self-Validating Principle: Conducting the reaction in water enhances the reactivity of PIDA and stabilizes the electrophilic halogen intermediate, directing it exclusively to the C3 position without over-halogenation[6].

  • Preparation: Dissolve the pyrazolo[1,5-a]pyrimidine derivative (1.0 mmol) in 5.0 mL of distilled water (use a H2O/MeOH mixture if substrate solubility is low).

  • Reagent Addition: Add the halide source (e.g., KI for iodination, KBr for bromination, KCl for chlorination) (1.5 mmol) to the stirring solution.

  • Oxidation: Slowly add PIDA (1.0 mmol) in portions over 5 minutes to prevent rapid exothermic decomposition.

  • Reaction: Stir the mixture at ambient temperature for 3 hours. Monitor progress via TLC.

  • Workup & Validation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via column chromatography to obtain the exclusively C3-halogenated product (Yields typically 86–95%)[6].

Section 4: Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes based on the choice of electrophile and reaction conditions, allowing for quick protocol selection.

Reaction TypeReagentsConditionsMajor RegioisomerYield (%)Regioselectivity
Standard Cyclocondensation 5-Aminopyrazole + 1,3-DiketoneEthanol, Reflux, 4hMixture (5- & 7-alkyl)65–75%Poor (~60:40)
Aza-Michael Cyclization 5-Aminopyrazole + β-EnaminoneMW, AcOH, 120 °C, 15m7-Substituted85–95%Excellent (>99%)
Uracil Condensation 5-Aminopyrazole + 1,3-DimethyluracilNaOEt, EtOH, Reflux5-Oxo Isomer70–80%Excellent (>99%)
Aqueous Halogenation Pyrazolopyrimidine + PIDA/KIH2O, Ambient Temp, 3hC3-Iodo Isomer86–95%Absolute (100%)

References

  • 7 - nih.gov 2.2 - japsonline.com

  • 5 - researchgate.net

  • 6 - nih.gov

  • 1 - tandfonline.com

  • 3 - acs.org 7.4 - researchgate.net

Sources

Technical Support Center: Overcoming Low Solubility of Pyrazolo[1,5-a]pyrimidine Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in early-stage drug discovery: the poor aqueous solubility of pyrazolo[1,5-a]pyrimidine derivatives during in vitro screening.

While the pyrazolo[1,5-a]pyrimidine scaffold is highly privileged in medicinal chemistry—often utilized to mimic the purine ring of ATP in kinase inhibitors[1]—its inherent molecular planarity and symmetry generate high crystal lattice energies. This frequently results in aqueous solubility well below 1 µM[2], leading to colloidal aggregation, erratic dose-response curves, and false assay readouts.

This guide provides field-proven, self-validating workflows to diagnose, formulate, and structurally optimize these compounds for reliable bioassay performance.

Troubleshooting Workflow

Workflow A Compound Precipitation in Bioassay B Assess DMSO Tolerance (Max 1.0 - 2.5%) A->B C Add Buffer Excipients (BSA, Tween-20, CD) B->C If still insoluble D Run Kinetic Solubility (Laser Nephelometry) C->D Verify solubility limit E MedChem Optimization (Disrupt Planarity) D->E If solubility < 1 µM

Decision tree for resolving pyrazolo[1,5-a]pyrimidine precipitation in aqueous bioassays.

FAQ Section 1: Diagnostics & Assay Artifacts

Q: Why do pyrazolo[1,5-a]pyrimidine derivatives frequently precipitate in my kinase assays, and how does it affect my data? A: The pyrazolo[1,5-a]pyrimidine core is highly aromatic and planar, which allows it to form critical hydrogen bonds in the hinge region of target proteins like CDKs and TRKA kinases[1]. However, this planarity drives strong intermolecular


 stacking, leading to high lipophilicity and poor aqueous solubility[2].
When diluted from a 100% DMSO stock into an aqueous assay buffer, the compound often exceeds its kinetic solubility limit, forming colloidal aggregates[3]. These aggregates sequester the target protein (causing false-positive inhibition) or scatter light/quench fluorescence (causing false-negative readouts).

Q: How can I definitively diagnose if my erratic assay readouts are due to compound precipitation? A: Never assume a biphasic or "bell-shaped" IC50 curve is biological in nature until you have ruled out precipitation. You must establish a self-validating system by running a Kinetic Solubility Assay in the exact assay buffer before executing the biological assay[3]. Laser nephelometry is the industry standard for this, as it detects the light scattering caused by insoluble particles the moment they form[4].

Aggregation A Pyrazolo[1,5-a]pyrimidine in DMSO Stock B Dilution into Aqueous Buffer (> Kinetic Solubility Limit) A->B C Colloidal Aggregation & Precipitation B->C D Light Scattering (Nephelometric Signal) C->D Detection E Protein Sequestration (False Inhibition) C->E Artifact F Optical Quenching (False Assay Readout) C->F Artifact

Mechanistic pathway of how compound aggregation generates bioassay artifacts.

Standard Operating Procedure: Kinetic Solubility Screening via Laser Nephelometry

To ensure data integrity, use this step-by-step methodology to determine the kinetic solubility limit of your pyrazolo[1,5-a]pyrimidine library[4],[5].

Materials Required:

  • Test compounds (10 mM stock in 100% DMSO)

  • Aqueous Assay Buffer (e.g., PBS pH 7.4, or your specific kinase buffer)

  • 96-well clear-bottom microtiter plates

  • Laser Nephelometer (e.g., NEPHELOstar Plus)

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrazolo[1,5-a]pyrimidine compound in 100% DMSO[5].

  • Serial Dilution: Create an 8-to-12 point linear serial dilution of the compound in 100% DMSO to cover the expected assay concentration range (e.g., 1 µM to 500 µM final)[5].

  • Aqueous Transfer: Dispense 2 µL of each DMSO dilution into a 96-well plate. Rapidly add 198 µL of the aqueous assay buffer to each well to achieve a final DMSO concentration of 1.0%[5].

  • Incubation: Mix thoroughly and incubate the plate at the assay temperature (e.g., 25°C or 37°C) for 2 hours to allow kinetic precipitation to occur[4].

  • Measurement: Scan the plate using the nephelometer. Undissolved particles will scatter the laser light, generating a signal proportional to the particle concentration[5].

  • Data Analysis: Plot the scattered light intensity (Relative Nephelometric Units) against the compound concentration. The inflection point (kick-off curve) indicates the exact concentration at which the compound begins to precipitate[5]. Do not test the compound in bioassays above this concentration.

FAQ Section 2: Assay Buffer & Solvent Optimization

Q: Can I simply increase the DMSO concentration in my assay buffer to keep the compound in solution? A: No. While pyrazolo[1,5-a]pyrimidines are highly soluble in pure DMSO, transferring them to aqueous buffers requires strict control of the final solvent concentration. For biochemical kinase assays, the industry standard tolerance is typically ≤1.0% to 2.5% DMSO[6]. Exceeding this limit causes several critical failures:

  • Altered Binding Kinetics: Higher DMSO concentrations linearly increase solvent viscosity. This decreases the diffusion coefficient of the assay, artificially lowering the protein-ligand association rate (

    
    )[7].
    
  • Enzyme Modulation: DMSO can directly alter kinase conformation, induce off-target phosphorylation events, and alter the activity of targetable signaling proteins[8],[9].

Q: If I cannot increase DMSO, what excipients or co-solvents are safe to use? A: You must optimize the buffer using carrier proteins and mild surfactants. Below is a quantitative guide for excipient limits.

Quantitative Data: Excipient Limits in Bioassays
Excipient / Co-solventBiochemical Assay LimitCell-Based Assay LimitMechanism of Action / Causality
DMSO 1.0% - 2.5% (v/v)0.1% - 0.5% (v/v)Solubilizes hydrophobic cores. High concentrations alter viscosity and kinase activity[6],[7].
BSA (Bovine Serum Albumin) 0.01% - 0.1% (w/v)Up to 10% (as FBS)Acts as a carrier protein; binds hydrophobic scaffolds to prevent non-specific aggregation[6].
Tween-20 / Triton X-100 0.001% - 0.01% (v/v)Not recommended (lytic)Non-ionic surfactants reduce surface tension and prevent colloidal aggregate formation.
HP-β-CD (Cyclodextrin) 1.0% - 5.0% (w/v)1.0% - 2.0% (w/v)Forms inclusion complexes, shielding the planar pyrazolo[1,5-a]pyrimidine core from the aqueous environment.

FAQ Section 3: Structural Modification (Medicinal Chemistry)

Q: If formulation fails and the compound still precipitates at 1 µM, how should I guide my medicinal chemistry team to optimize the scaffold? A: When formulation reaches its limits, structural intervention is required. The most effective strategy for pyrazolo[1,5-a]pyrimidines is the disruption of molecular planarity and symmetry . Because the flat aromatic system drives high crystal packing forces, introducing a bulky or asymmetric substituent (such as an S-methyl group or an aliphatic carbon chain) forces the molecule out of its planar conformation. This significantly lowers the crystal lattice energy, drastically improving aqueous solubility without necessarily sacrificing target potency[2]. Alternatively, appending a hydrophilic solubilizing group (e.g., morpholine or piperazine) to a solvent-exposed region of the scaffold can improve solubility while maintaining the core hinge-binding interactions[2].

References
  • Kinetic Solubility Assays Protocol - AxisPharm. axispharm.com.
  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC. nih.gov.
  • In vitro solubility assays in drug discovery - PubMed. nih.gov.
  • 3.8. Determination of Kinetic Solubility - Bio-protocol. bio-protocol.org.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. celtarys.com.
  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - MDPI. mdpi.com.
  • DMSO tolerance and reagent stability testing - ResearchGate. researchgate.net.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - ACS Publications. acs.org.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - eScholarship.org. escholarship.org.

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Technical Support Center: Enhancing the In Vivo Stability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide is intended for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine (herein referred to as "THPPA"). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, recognized for its potential as a protein kinase inhibitor in cancer therapy and other applications.[1][2][3][4] However, the primary amine functionality and the heterocyclic nature of THPPA present unique stability challenges that can compromise the integrity of in vivo studies, leading to inaccurate pharmacokinetic and pharmacodynamic data. This technical support center provides in-depth troubleshooting guides, FAQs, and validated protocols to help you anticipate, diagnose, and resolve stability issues, ensuring the reliability and reproducibility of your preclinical research.

Part 1: Troubleshooting and FAQs

This section addresses common issues encountered during the formulation and administration of THPPA.

Q1: My aqueous dosing solution of THPPA changes color (e.g., turns yellow/brown) and I'm seeing a loss of the parent compound in my pre-dosing analysis. What is the likely cause?

A: This is a classic sign of oxidative degradation. Primary aromatic and heterocyclic amines are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or reactive impurities (like peroxides) in formulation excipients.[5] The color change is due to the formation of colored degradation products, such as imines or quinone-like species. This process can be accelerated by exposure to light (photodegradation) and elevated temperatures.

Q2: I'm observing unexpectedly low oral bioavailability and rapid clearance in my pharmacokinetic (PK) studies. Could this be related to compound stability?

A: Absolutely. There are two primary links between stability and poor PK outcomes:

  • Gastric Instability: The primary amine makes THPPA a basic compound, which will be protonated and generally more soluble in the low pH of the stomach. However, acidic conditions can also catalyze hydrolysis of certain functional groups if present, though oxidation remains a primary concern.

  • First-Pass Metabolism: Primary amines can be targets for rapid metabolism in the liver by enzymes such as monoamine oxidase (MAO) or through N-acetylation.[6] This metabolic instability leads to rapid clearance of the parent drug before it can reach systemic circulation, resulting in low exposure.

Q3: My results are inconsistent between experimental batches, even when using the same formulation protocol. What could be causing this variability?

A: This often points to uncontrolled variables in your formulation process. Key factors to investigate include:

  • pH of the Final Formulation: Small variations in the final pH of your dosing vehicle can have a significant impact on both the solubility and degradation rate of an amine-containing compound.[7]

  • Quality of Excipients: The purity of your excipients is critical. Different lots of co-solvents or surfactants may contain varying levels of oxidative impurities like peroxides that can accelerate degradation.[5]

  • Atmospheric Exposure: The amount of dissolved oxygen in your vehicle can vary. Preparing solutions under an inert atmosphere (like nitrogen or argon) can mitigate oxidative degradation.

Q4: How do I select the appropriate formulation strategy to improve the stability of THPPA for my in vivo study?

A: The optimal strategy depends on the primary degradation pathway and the intended route of administration. A systematic approach is best:

  • Characterize the Instability: First, perform forced degradation studies (see Guide 3) to identify if the compound is primarily sensitive to pH, oxidation, or light.

  • Formulation Screening: Based on the instability, screen a panel of simple formulations. For oxidative instability, focus on pH control and the addition of antioxidants (see Guide 1). For poor solubility, explore co-solvents and cyclodextrins.

  • Consider Chemical Modification: If formulation strategies are insufficient to achieve the desired exposure, a prodrug approach may be necessary to temporarily mask the reactive primary amine (see Guide 2).

Part 2: In-Depth Technical Guides

Guide 1: Formulation Strategies for Enhanced In Vivo Stability

A well-designed formulation is the first line of defense against compound degradation.

The reactivity of the primary amine group is highly dependent on pH.[8] Maintaining an optimal pH is crucial for stability.

Rationale: At lower pH values, the amine group is protonated (-NH3+), which generally makes it less susceptible to oxidation but can affect solubility and membrane permeability. At higher pH, the amine is in its free base form (-NH2), which is more nucleophilic and often more prone to oxidation. A pH stability study is essential to find the "sweet spot" for your compound.

Experimental Protocol: pH-Rate Profile Study

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.[9][10] Ensure buffers are free of primary amines (e.g., avoid Tris buffer).[8]

  • Sample Preparation: Prepare stock solutions of THPPA in a suitable organic solvent (e.g., DMSO). Dilute the stock into each buffer to a final concentration of 10-50 µg/mL, keeping the organic solvent percentage low (<1%).

  • Incubation: Incubate samples at a controlled temperature (e.g., 40°C) and protect from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench any further degradation (e.g., by dilution in mobile phase and cooling), and analyze by a stability-indicating HPLC method (see Guide 3).

  • Data Analysis: Plot the percentage of THPPA remaining versus time for each pH. The pH at which the degradation rate is slowest is your optimal pH for formulation.

For compounds susceptible to oxidation, the inclusion of an antioxidant is a highly effective strategy.[11]

Rationale: Antioxidants are sacrificial agents that are more readily oxidized than the drug, thereby protecting the active pharmaceutical ingredient (API).[12] They can act as free radical scavengers or oxygen scavengers.

Table 1: Common Antioxidants for Preclinical Formulations

Antioxidant Typical Concentration Vehicle Compatibility Mechanism of Action
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v) Aqueous Oxygen Scavenger, Radical Scavenger[11][12]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v) Lipid / Co-solvent Free Radical Scavenger[11][13]
Sodium Metabisulfite 0.01 - 0.1% (w/v) Aqueous Oxygen Scavenger

| Alpha-Tocopherol (Vitamin E) | 0.01 - 0.05% (w/v) | Lipid / Co-solvent | Free Radical Scavenger[12] |

Workflow for Selecting an Antioxidant

Prodrug_Concept cluster_formulation In Vitro (Formulation) Prodrug Prodrug (THPPA-Linker-Promoety) Stable, Inactive ActiveDrug Active Drug (THPPA) Unstable, Active Prodrug->ActiveDrug Enzymatic Cleavage (e.g., Esterases) Byproducts Linker + Promoety (Inert & Cleared)

Caption: Prodrug conversion pathway.

Guide 3: Analytical Methods for Stability Assessment

A validated stability-indicating analytical method (SIAM) is the foundation for all stability work. [14][15]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. [16] Rationale: A SIAM must be able to separate, detect, and quantify the intact API in the presence of its degradation products, process impurities, and formulation excipients. [17]This ensures that the loss of the parent compound is accurately measured.

Protocol: Development of a Stability-Indicating HPLC Method

  • Forced Degradation (Stress Testing):

    • Objective: To intentionally degrade THPPA to generate its potential degradation products.

    • Conditions: Expose separate solutions of THPPA to:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C (solid state) for 48 hours.

      • Photolytic: Expose to UV light (ICH Q1B guidelines) for 24 hours.

    • Analysis: Analyze all stressed samples by HPLC.

  • Chromatographic Method Development:

    • Column: Start with a C18 reversed-phase column.

    • Mobile Phase: Use a gradient elution with an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) to ensure good peak shape for the basic amine.

    • Optimization: Adjust the gradient, flow rate, and mobile phase organic solvent to achieve baseline separation between the parent THPPA peak and all degradation peaks generated during stress testing.

    • Detection: Use a Diode Array Detector (DAD) to check for peak purity. A pure peak should have a consistent UV spectrum across its entire width.

  • Validation: Once the method is developed, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [17]

Conclusion

Enhancing the in vivo stability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a critical step in obtaining reliable and translatable preclinical data. By systematically diagnosing potential instabilities, employing rational formulation strategies like pH control and antioxidant use, and developing robust analytical methods, researchers can overcome these challenges. For particularly labile compounds, prodrug strategies offer a powerful tool to improve pharmacokinetic profiles. This guide provides the foundational knowledge and protocols to ensure the integrity of your THPPA studies, ultimately accelerating your drug development program.

References

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547. Available from: [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Available from: [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. Available from: [Link]

  • ResearchGate. (2008). Prodrugs for Amines. Available from: [Link]

  • Manufacturing Chemist. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Available from: [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Available from: [Link]

  • ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs. Available from: [Link]

  • ResearchGate. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. Available from: [Link]

  • Turesky, R. J. (2006). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Environmental and Molecular Mutagenesis, 47(7), 523-535. Available from: [Link]

  • Kulkarni, V. V., & Gunda, S. (2020). Prodrug approaches for the development of a long-acting drug delivery systems. Journal of Controlled Release, 328, 565-585. Available from: [Link]

  • IntechOpen. (2021). Prodrugs of Amines - Recent Advancement in Prodrugs. Available from: [Link]

  • Beck-Broichsitter, M., et al. (2020). Antioxidant-mediated control of degradation and drug release from surface-eroding poly(ethylene carbonate). Acta Biomaterialia, 115, 204-212. Available from: [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Available from: [Link]

  • Izatt, R. M., et al. (1985). Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3-11. Temperature Dependence of Their Acid Dissociation Constants. Analytical Chemistry, 57(13), 2673-2677. Available from: [Link]

  • Ali, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 47-70. Available from: [Link]

  • Chan, L. C., & Loke, C. L. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Analytical & Pharmaceutical Research, 10(2), 52-61. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(8), 324-335. Available from: [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Available from: [Link]

  • YouTube. (2018). Stability Indicating Methods. Available from: [Link]

  • Skog, K. I. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1197-1203. Available from: [Link]

  • Oreate AI Blog. (n.d.). Understanding Buffers: The Guardians of pH Stability. Available from: [Link]

  • MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Stability Indicating Analytical Method Development and Validation. Available from: [Link]

  • Taylor & Francis Online. (2024). Inhibition of heterocyclic amines formation in grilled beef patties by red pepper stalk extracts. Available from: [Link]

  • Bioscience Biotechnology Research Asia. (2013). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Available from: [Link]

  • ResearchGate. (n.d.). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus | Request PDF. Available from: [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. Available from: [Link]

  • FAO AGRIS. (2000). Stability of heterocyclic amines during heating. Available from: [Link]

  • PubMed. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Available from: [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available from: [Link]

  • Molecules. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

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Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the pyrazolo[1,5-a]pyrimidine scaffold. These molecules are highly valued in drug discovery as kinase inhibitors and bioisosteres, but their electron-rich, basic N-heterocyclic core often presents significant purification hurdles.

This guide synthesizes field-proven methodologies, causal explanations for common failures, and self-validating protocols to ensure high-purity recovery of your target derivatives.

Troubleshooting Guide & FAQs

Q1: Why does my pyrazolo[1,5-a]pyrimidine derivative streak or tail severely on normal-phase silica? Causality: The pyrazolo[1,5-a]pyrimidine core is an electron-rich, basic N-heterocycle. The bridgehead nitrogen and adjacent heteroatoms create a localized basic environment that interacts strongly with the Brønsted acidic silanol groups (Si-OH, pKa ~ 4.5-5.5) on standard unmodified silica gel[1]. This secondary interaction (hydrogen bonding and ion-exchange) disrupts the primary partitioning mechanism, causing the compound to drag or "tail" as it moves down the column. Solution: Deactivate the silica gel by adding a volatile amine modifier to the mobile phase. Adding 0.1–1.0% Triethylamine (TEA) or aqueous ammonia caps the acidic silanols, preventing them from interacting with your target molecule[1].

Q2: I am synthesizing a derivative via the condensation of 3-aminopyrazole and a 1,3-diketone. How do I separate the resulting 5- and 7-substituted regioisomers? Causality: The cyclocondensation of unsymmetrical 1,3-diketones with 3-aminopyrazoles often yields a mixture of 5- and 7-substituted regioisomers[2]. Because these isomers share the exact same molecular weight and functional groups, their dipole moments and polarities are nearly identical, leading to co-elution on standard silica. Solution: First, perform a rigorous TLC solvent screen. Often, a highly optimized shallow gradient (e.g., 0-15% EtOAc in Hexane over 10-15 column volumes) is required[3]. If normal phase fails, switch to reverse-phase chromatography (C18) using a water/acetonitrile gradient, which separates based on subtle differences in hydrophobicity rather than polar interactions[4].

Q3: My compound decomposes on the silica column. I load 100 mg but only recover 20 mg of a degraded mixture. What should I do? Causality: Certain highly substituted pyrazolo[1,5-a]pyrimidines (especially those with acid-sensitive protecting groups or enamine-like characteristics) are unstable in the slightly acidic environment of silica gel[4]. The high surface area of the silica acts as a heterogeneous catalyst for hydrolysis or oxidative degradation. Solution: Implement a self-validating 2D-TLC protocol. Spot the crude mixture in the corner of a square TLC plate, run it in one direction, let it dry, and run it again at a 90-degree angle. If the spots do not fall on a perfect diagonal line, your compound is decomposing on the silica[4]. To resolve this, switch to a neutral stationary phase like Neutral Alumina, or use flash chromatography to minimize the residence time on the column[1].

Q4: The compound has extremely poor solubility in DCM or EtOAc, making liquid loading impossible. How do I load it without ruining the separation? Causality: Pyrazolo[1,5-a]pyrimidines are highly planar and often pack tightly into crystalline lattices, resulting in poor solubility in moderately polar organic solvents[5]. Solution: Utilize the dry-loading technique. Dissolve the crude mixture in a minimal amount of a strong, volatile solvent (e.g., THF or a DCM/MeOH mixture), or a high-boiling solvent like DMF if absolutely necessary. Add a mass of deactivated silica or Celite equal to 2-3 times the crude mass. Evaporate the solvent completely under reduced pressure to yield a free-flowing powder, which is then applied evenly to the top of the column bed[1].

Chromatographic Workflows & Mechanisms

Workflow Start Crude Pyrazolo[1,5-a]pyrimidine CheckSol Check Solubility Start->CheckSol GoodSol Soluble in DCM/EtOAc CheckSol->GoodSol PoorSol Poor Solubility CheckSol->PoorSol LiquidLoad Liquid Loading GoodSol->LiquidLoad DryLoad Dry Loading (Celite/Silica) PoorSol->DryLoad TLC TLC Analysis (Check Tailing) LiquidLoad->TLC DryLoad->TLC Tailing Severe Tailing / Streaking TLC->Tailing NoTailing Good Spot Shape TLC->NoTailing AddTEA Add 0.1-1% TEA to Mobile Phase Tailing->AddTEA Standard Standard Flash Chromatography NoTailing->Standard AddTEA->Standard

Decision tree for optimizing pyrazolo[1,5-a]pyrimidine column chromatography.

Mechanism Silanol Acidic Silanol (Si-OH) on Silica Gel Target Pyrazolo[1,5-a]pyrimidine (Basic Nitrogen) Silanol->Target Strong H-Bonding (Causes Tailing) TEA Triethylamine (TEA) Modifier TEA->Silanol Caps Silanols (Prevents Interaction) TEA->Target Elutes Freely (Sharp Peaks)

Mechanism of silica gel deactivation by triethylamine (TEA) to prevent tailing.

Standard Operating Protocol (SOP): Flash Column Chromatography with Silica Deactivation

This protocol is engineered to maximize recovery and purity for basic pyrazolo[1,5-a]pyrimidine derivatives.

Step 1: Stationary Phase Preparation & Deactivation

  • Select a column size where the crude sample mass is exactly 1-5% of the total silica gel mass[1].

  • Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in the least polar solvent of your intended mobile phase system (e.g., 100% Hexane or DCM)[1].

  • Add 0.5% v/v Triethylamine (TEA) to the slurry solvent. Stir gently for 5 minutes to ensure uniform capping of the acidic silanol groups[1].

Step 2: Column Packing

  • Pour the deactivated slurry into the column in a single, continuous motion to prevent banding or structural micro-fractures in the bed.

  • Apply positive pressure (using a hand pump or compressed air) to pack the bed tightly, ensuring no air bubbles are trapped[1]. Drain the solvent until it is exactly level with the top of the silica.

Step 3: Sample Loading

  • For Soluble Compounds: Dissolve the crude mixture in a minimal volume (1-3 mL) of the initial mobile phase. Apply it dropwise to the top of the silica bed.

  • For Insoluble Compounds: Use the dry-loading technique. Mix the crude with Celite, evaporate to a dry powder, and pour it evenly onto the silica bed[1].

  • Carefully add a 1 cm protective layer of clean, washed sand on top of the loaded sample to prevent bed disturbance.

Step 4: Gradient Elution & Recovery

  • Begin elution using a highly controlled gradient method. For non-polar derivatives, start with 100% hexane and gradually increase ethyl acetate[3]. For highly polar carbonitrile derivatives, use a gradient of 1-5% methanol in dichloromethane[5].

  • Maintain a constant flow rate using positive pressure. Collect fractions in standard test tubes[1].

  • Monitor the elution via TLC. Combine the fractions containing the pure pyrazolo[1,5-a]pyrimidine derivative.

  • Concentrate the combined fractions using a rotary evaporator. Place the final product under high vacuum for 12-24 hours to remove any residual TEA modifier[1].

Empirical Mobile Phase Systems

The following table synthesizes quantitative recovery data and optimized mobile phase conditions based on the functionalization of the pyrazolo[1,5-a]pyrimidine ring.

Derivative FunctionalizationRecommended Stationary PhasePrimary Mobile Phase GradientRecommended AdditiveTypical Yield / Recovery
Alkyl / Aryl Substituted Silica Gel (60-120 mesh)Hexane / EtOAc (100:0 to 80:20)None80–92%[6]
7-Oxo Derivatives Silica Gel (100-200 mesh)Hexane / EtOAc (85:15)None70–81%[3]
Carbonitrile / Amine Substituted Silica Gel (230-400 mesh)DCM / MeOH (99:1 to 95:5)0.1–1.0% TEA75–85%[5]
Highly Polar / Acid-Sensitive Reverse Phase (C18)H₂O / Acetonitrile0.1% Formic Acid>75%[4]

References

  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives Source: BenchChem URL
  • Source: Journal of Chemical Sciences (Indian Academy of Sciences)
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)
  • Regioselective C(sp2)
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives (Troubleshooting)
  • Pyrazolo[1,5-a]pyrimidin-7-amine | Research Chemical Source: BenchChem URL

Sources

Preventing degradation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, we address common issues through detailed FAQs and provide robust troubleshooting workflows grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine.

Q1: What are the primary factors that can cause the degradation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine?

A1: The stability of this molecule is primarily influenced by its heterocyclic amine structure, which makes it susceptible to several environmental factors. The main degradation pathways are:

  • Oxidation: The amine and pyrazole functional groups are prone to oxidation from atmospheric oxygen.[1][2] This is often the primary cause of discoloration (browning).[2][3]

  • Hydrolysis: As a hygroscopic compound, it can absorb moisture from the air.[4] This moisture can facilitate hydrolytic degradation or tautomeric interconversion.[1][3]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy necessary to initiate decomposition reactions.[1][3]

  • Thermal Stress: Elevated temperatures accelerate all chemical degradation processes, including rearrangements, bond cleavage, and oxidation.[1][5]

Q2: My solid sample of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is turning yellow or brown. What is causing this and how can I prevent it?

A2: A brown or yellow discoloration is a classic indicator of oxidation.[2][3] This occurs when the compound reacts with oxygen from the air. To prevent this, stringent storage protocols are necessary. The most effective preventative measure is to store the compound under an inert atmosphere, such as argon or nitrogen, which displaces oxygen.[2][3] Additionally, protecting the compound from light and storing it at reduced temperatures (2-8°C) will significantly slow the oxidative process.[3]

Q3: I ran a TLC/HPLC analysis on a sample that was stored in the freezer and a new, unknown spot/peak has appeared. What happened?

A3: The appearance of a new spot on a TLC plate or a new peak in an HPLC chromatogram is a strong indication of degradation, even at low temperatures.[3] While freezing slows down chemical reactions, it does not stop them entirely. This issue could stem from several sources:

  • Moisture Condensation: If the container was not properly sealed or was opened before it reached room temperature, moisture could have condensed on the cold solid, leading to hydrolysis.[1][3]

  • Oxygen Exposure: The presence of air in the headspace of the vial can still lead to slow oxidation over time.

  • Freeze-Thaw Cycles: Repeatedly removing the sample from the freezer can introduce moisture and accelerate degradation.

It is crucial to store the compound in a desiccated, oxygen-free environment.[3]

Q4: Is it advisable to store 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine in solution for long-term use?

A4: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of solvent-mediated degradation.[1] If you must store solutions, even for a short time, use a dry, aprotic solvent. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at low temperatures (-20°C or -80°C) under an inert atmosphere.[1]

Recommended Storage Conditions

To ensure maximum shelf-life and prevent degradation, adhere to the following storage protocols. The causality behind each recommendation is critical for maintaining compound integrity.

Parameter Recommended Condition Scientific Rationale (Why it's important)
Temperature Short-term: 2-8°C (Refrigerated)[1] Long-term: -20°C or below (Frozen)[1][3]Reduces the kinetic rate of all chemical degradation pathways, including oxidation and hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen)[2][3]Displaces atmospheric oxygen, directly preventing oxidative degradation, a primary cause of browning and impurity formation.[1][2]
Light Store in amber glass vials or wrap clear vials in aluminum foil.[1][2][3]Prevents photodegradation by blocking UV and high-energy visible light that can catalyze bond cleavage.[1]
Moisture Use tightly sealed containers with PTFE-lined caps in a desiccated environment.[1][3][4]Prevents the uptake of atmospheric moisture, which can act as a reactant in hydrolysis or facilitate other degradation pathways.[1][3]
Container Tightly sealed, high-density polyethylene (HDPE) or glass vials.[4]Ensures a proper seal against atmospheric moisture and oxygen and prevents leaching or reaction with the container material.[1][4]

Troubleshooting Guide for Suspected Degradation

If you suspect your sample of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine has degraded, follow this systematic workflow to diagnose the issue and confirm the compound's integrity.

Step 1: Initial Assessment and Review

Before performing any analysis, review your storage and handling procedures. This is the most common source of stability issues. Use the following workflow to guide your assessment.

G cluster_0 cluster_1 Storage Checklist cluster_2 Handling Checklist start Suspected Degradation (e.g., color change, poor results) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures check_storage->check_handling temp Temperature correct? (2-8°C or -20°C) check_storage->temp analytical_confirm Proceed to Analytical Confirmation (Step 2) check_handling->analytical_confirm thaw Equilibrated to RT before opening? check_handling->thaw inert Inert atmosphere used? (Argon/Nitrogen) light Protected from light? (Amber vial) moisture Tightly sealed? Desiccated? exposure Minimized exposure to air/humidity? solvent Solvent quality (if in solution)?

Caption: Troubleshooting Workflow for Initial Assessment.

Step 2: Analytical Confirmation of Purity

Visual inspection is not sufficient. Purity must be confirmed using a quantitative analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.[6]

Experimental Protocol: HPLC-UV Purity Assay

Objective: To quantify the purity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.[6]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a good starting point. Optimization may be required.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an appropriate wavelength using a photodiode array (PDA) detector or start at a common wavelength like 254 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[6]

  • Sample Preparation:

    • Reference Standard Solution: Accurately prepare a solution of a new, trusted batch of the compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Test Sample Solution: Prepare the suspect sample at the same concentration as the reference standard.

  • Procedure:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the reference standard solution to determine the retention time of the pure compound.

    • Inject the test sample solution.

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the test sample compared to the reference standard.

  • Data Interpretation: Calculate the purity using the area normalization method. A significant decrease in the main peak's area percentage or the presence of new peaks >0.1% confirms degradation.

Step 3: Advanced Insight via Forced Degradation Studies

For development purposes, understanding how the molecule degrades is invaluable. Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products.[7] This is a proactive approach to developing stable formulations and defining handling limits.[8]

G cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways compound 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidin-3-amine acid Acidic Hydrolysis (e.g., 0.1M HCl, heat) compound->acid base Basic Hydrolysis (e.g., 0.1M NaOH, heat) compound->base oxidation Oxidation (e.g., 3% H2O2) compound->oxidation photo Photolytic (ICH Q1B light exposure) compound->photo thermal Thermal (Dry Heat, e.g., 80°C) compound->thermal hydrolysis_prod Hydrolysis Products (Ring opening, etc.) acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products (N-oxides, dimers) oxidation->oxidation_prod photo_prod Photodegradation Products (Radical-based products) photo->photo_prod thermal_prod Thermal Isomers/ Decomposition Products thermal->thermal_prod

Caption: Key Degradation Pathways Investigated in Forced Degradation Studies.

These studies are essential for developing stability-indicating analytical methods and are a core component of pharmaceutical development as mandated by ICH guidelines.[7]

References
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Benchchem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Retrieved from [Link]

  • Gibis, M., & Weiss, J. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2146-2153*. PubMed. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Hwang, K. T., & Lee, J. K. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415-1420*. PubMed. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Khan, I. A., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Molecules, 26(21), 6438*. PMC. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • SciSpace. (2016). Forced Degradation Studies.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-6-isopropylpyrimidin-2-amine.

Sources

Validation & Comparative

Comparative Guide: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Scaffold vs. Conventional p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy for autoimmune and inflammatory diseases. Among the most heavily pursued targets is p38 Mitogen-Activated Protein Kinase (MAPK), a central node in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Historically, first-generation p38 MAPK inhibitors containing simple pyridyl or pyrimidinyl moieties suffered from a fatal flaw: potent off-target inhibition of hepatic cytochrome P450 (CYP) isozymes, leading to severe drug-drug interactions and poor oral bioavailability. To overcome this, medicinal chemists developed the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine scaffold. By constructing the saturated tetrahydropyrimidine ring and blocking metabolism at the methyl group of the amine, researchers successfully eliminated the CYP liability while preserving optimal ATP-competitive binding [1].

This guide objectively compares the performance of this advanced bicyclic scaffold—most notably exemplified by the highly potent inhibitor AS1940477 —against established clinical-stage p38 MAPK inhibitors such as Pamapimod [2] and Losmapimod [3].

Mechanistic Overview & Pathway Intervention

The p38 MAPK pathway (specifically the α and β isoforms) translates extracellular stress signals into massive transcriptional amplification of inflammatory mediators. The tetrahydropyrazolo-pyrimidine scaffold acts as a Type I ATP-competitive inhibitor, locking the kinase in an inactive conformation and preventing the downstream phosphorylation of transcription factors like ATF-2.

G LPS Stress Signals (e.g., LPS) Receptor TLR4 / Cytokine Receptors LPS->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38 MAPK (α/β) MKK->p38 Phosphorylation Transcription Transcription Factors (ATF-2, MEF2C) p38->Transcription Inhibitor 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Scaffold (e.g., AS1940477) Inhibitor->p38 ATP-competitive Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Gene Expression

Fig 1. p38 MAPK signaling pathway and intervention by the tetrahydropyrazolo-pyrimidine scaffold.

Comparative Performance Analysis

When evaluating kinase inhibitors, raw enzymatic potency must be weighed against cellular efficacy and kinome selectivity. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine core (AS1940477) demonstrates sub-nanomolar cellular potency, outperforming both Pamapimod and Losmapimod in human peripheral blood mononuclear cell (PBMC) assays [1][2][3].

Table 1: Quantitative Comparison of p38 MAPK Inhibitors
PropertyAS1940477 (Tetrahydropyrazolo-pyrimidine)PamapimodLosmapimod
Primary Targets p38α, p38βp38α, p38βp38α, p38β
Cellular IC₅₀ (TNF-α) ~0.45 nM (PBMCs)25.0 nM (THP-1)~8.0 nM (THP-1)
Kinome Selectivity Exceptional (0/100 off-target kinases)Good (Binds 4/350 off-targets)Excellent
Key Structural Feature Bicyclic pyrazole-pyrimidine corePyrido-pyrimidine coreCyclopropylamino-pyridine
CYP450 Inhibition Avoided via methyl-amine blockingLowLow
In Vivo Efficacy (ED₅₀) 0.053 mg/kg (Rat LPS model)~50 mg/kg (Murine CIA model)1.0 mg/kg (Rat ischemia model)

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the evaluation of kinase inhibitors requires a self-validating experimental architecture. The workflow below details how to causally link compound application to target inhibition without confounding variables.

Workflow Prep Compound Prep (DMSO Stock) Kinase In Vitro Kinase Assay (TR-FRET) Prep->Kinase Cell Cell-Based Assay (LPS-stimulated PBMCs) Prep->Cell Analysis Data Analysis (IC50 & Selectivity) Kinase->Analysis Viability Cell Viability Assay (ATP-based Glo) Cell->Viability Control ELISA Cytokine Quantification (TNF-α/IL-6 ELISA) Cell->ELISA Viability->Analysis Normalize ELISA->Analysis

Fig 2. Self-validating experimental workflow for evaluating p38 MAPK inhibitor efficacy.

Protocol A: In Vitro TR-FRET Kinase Assay

Causality Insight: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because it eliminates compound auto-fluorescence interference, providing a true measure of ATP-competitive binding.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Dilute recombinant p38α/β and biotinylated ATF-2 substrate.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivative in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of the kinase/substrate mixture with 100 nL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (calibrated to the Kₘ value for the specific isoform). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho-ATF-2 antibody and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode reader at 615 nm and 665 nm. Calculate the FRET ratio to determine the IC₅₀.

Protocol B: Cell-Based Cytokine Inhibition & Viability Assay

Causality Insight: In cell-based assays, a compound might appear to potently inhibit TNF-α production simply because it is killing the cells. By running an ATP-based luminescence viability assay in parallel with the ELISA, we create a self-validating system. If the IC₅₀ for cytokine inhibition is 0.45 nM but the CC₅₀ (cytotoxicity) is >10 µM, we causally prove the reduction in cytokines is due to specific kinase inhibition, not cell death.

  • Cell Seeding: Isolate human PBMCs and seed at 1x10⁵ cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-treatment: Add the inhibitor to the cells and incubate for 1 hour at 37°C to ensure intracellular target engagement.

  • Stimulation: Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours to induce TLR4-mediated p38 MAPK activation.

  • Supernatant Harvest (ELISA): Transfer 50 µL of the supernatant to a pre-coated TNF-α ELISA plate. Follow standard ELISA protocols to quantify cytokine release.

  • Cell Viability (Self-Validation): To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo reagent. Lyse for 10 minutes and read luminescence to confirm cell viability.

Conclusion

The transition from early-generation p38 inhibitors to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine scaffold represents a masterclass in structure-based drug design. By engineering a rigid, saturated bicyclic core, researchers successfully decoupled target potency from metabolic liability. Compared to Pamapimod and Losmapimod, derivatives of this scaffold (like AS1940477) offer superior cellular potency and an impeccable kinome selectivity profile, making them highly valuable tools for both fundamental kinase research and advanced drug development.

References

  • Asano, T., et al. "Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor." Journal of Medicinal Chemistry.[Link]

  • Hill, R. J., et al. "Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Willette, R. N., et al. "Differential effects of p38 mitogen-activated protein kinase and cyclooxygenase 2 inhibitors in a model of cardiovascular disease." Journal of Pharmacology and Experimental Therapeutics.[Link]

Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I have evaluated countless small-molecule scaffolds for targeted oncology and neurology applications. Among these, the pyrazolo[1,5-a]pyrimidine framework has emerged as a highly privileged structure[1]. Its unique fused bicyclic system—combining a five-membered pyrazole ring with a six-membered pyrimidine ring—acts as an exceptional bioisostere for the purine ring of ATP[1]. This structural mimicry enables profound ATP-competitive binding within the highly conserved hinge regions of various protein kinases, making it a cornerstone for developing next-generation kinase inhibitors[1].

This guide provides an objective, data-driven comparison of pyrazolo[1,5-a]pyrimidine derivatives against standard-of-care alternatives, detailing the mechanistic causality behind their efficacy and outlining the self-validating experimental protocols required to evaluate them.

Quantitative Efficacy Comparison

When benchmarked against established clinical inhibitors, pyrazolo[1,5-a]pyrimidine derivatives consistently demonstrate superior or equivalent potency across multiple kinase targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Casein Kinase 2 (CK2)[2][3][4].

The table below synthesizes recent in vitro enzymatic data comparing these derivatives against reference alternatives:

Target KinasePyrazolo[1,5-a]pyrimidine DerivativeIC₅₀ (nM)Reference InhibitorRef. IC₅₀ (nM)Mechanistic Advantage
CDK2 Dinaciclib< 1.0Roscovitine~100Sub-nanomolar potency; broad-spectrum CDK arrest[2].
CDK2 Compound 21c18 – 150Roscovitine~100Induces dual-pathway apoptosis; low fibroblast toxicity[2].
TRKA Compound 230.1Larotrectinib1.2Enhanced solvent-accessible domain interaction[4].
CK2α IC20 (31)8.0Silmitasertib8.0High target selectivity via N118 hinge hydrogen bonding[3].

Mechanistic Pathway & Structural Causality

The efficacy of pyrazolo[1,5-a]pyrimidines is not accidental; it is a direct result of precise structural-activity relationships (SAR)[1]. Substitutions at the 3-, 5-, and 7-positions of the scaffold dictate the molecule's electronic properties and lipophilicity[1]. For instance, in TRK inhibitors, the incorporation of a morpholine group reduces off-target effects, while fluorine substitutions enhance critical hydrogen bonding with the Asn655 residue[4].

By displacing ATP, these derivatives arrest the kinase in an inactive state, halting downstream substrate phosphorylation and driving the malignant cell into apoptosis[1][2].

G ATP ATP Kinase Protein Kinase (Active State) ATP->Kinase Binds Hinge Region Substrate Substrate Phosphorylation & Cell Proliferation Kinase->Substrate Signaling Cascade Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Kinase Competitive Inhibition Blocked Kinase Arrest (Inactive State) Inhibitor->Blocked Displaces ATP Apoptosis Apoptosis / Tumor Regression Blocked->Apoptosis Cell Cycle Arrest

Figure 1: ATP-competitive kinase inhibition pathway of pyrazolo[1,5-a]pyrimidine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. A protocol is only as trustworthy as its internal controls. Below is the step-by-step methodology I employ to validate pyrazolo[1,5-a]pyrimidine leads.

Workflow Step1 1. TR-FRET Kinase Assay (Target Affinity) Step2 2. ATP Competition Screen (Mechanism Validation) Step1->Step2 Select IC50 < 100 nM Step3 3. Annexin V/PI Flow Cytometry (Apoptosis Profiling) Step2->Step3 Confirm Hinge Binding Step4 4. Murine Xenograft Model (In Vivo Efficacy & Toxicity) Step3->Step4 Validate Cytotoxicity

Figure 2: Self-validating experimental workflow for evaluating pyrazolo[1,5-a]pyrimidines.

Protocol A: TR-FRET Kinase Inhibition & ATP Competition Assay

Objective: Determine the IC₅₀ and validate the ATP-competitive mechanism of the derivative.

  • Reagent Preparation: Prepare the recombinant kinase (e.g., CDK2 or TRKA), a fluorescently labeled substrate, and the pyrazolo[1,5-a]pyrimidine derivative in an assay buffer containing DTT and MgCl₂.

  • Dual-Concentration ATP Screen: Run the assay in parallel at two distinct ATP concentrations:

    
     and 
    
    
    
    .
  • Incubation & Readout: Incubate for 60 minutes at room temperature, stop the reaction with EDTA, and measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • The Causality & Validation: By running the assay at both

    
     and 
    
    
    
    ATP concentrations, the system becomes self-validating. If the compound is a true ATP-competitive hinge binder (characteristic of this scaffold), the apparent IC₅₀ will shift proportionally higher at
    
    
    [1]. An unchanged IC₅₀ would indicate allosteric binding, immediately flagging off-target behavior.
Protocol B: Dual-Pathway Apoptosis Flow Cytometry

Objective: Confirm that the anti-proliferative effect is driven by programmed cell death.

  • Cell Treatment: Seed target cancer cells (e.g., HCT-116 colon cancer cells) at

    
     cells/well. Treat with the derivative (e.g., Compound 21c) at its established IC₅₀ for 48 hours[2].
    
  • Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, gating for FITC (FL1) and PI (FL2) channels.

  • The Causality & Validation: Using Annexin V-FITC alongside PI creates a self-validating quadrant. Annexin V binds externalized phosphatidylserine (early apoptosis), while PI only enters membrane-compromised cells (late apoptosis/necrosis)[2]. This proves the anti-proliferative effect is driven by targeted programmed cell death rather than non-specific chemical toxicity.

Protocol C: Murine Xenograft & Tolerability Profiling

Objective: Evaluate in vivo efficacy while defining the therapeutic window.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., RET-driven xenografts) into the flanks of athymic nude mice[5].

  • Dosing Regimen: Once tumors reach ~150 mm³, begin oral administration (p.o.) of the derivative at the efficacious threshold (e.g., 10 mg/kg qd for 28 days)[5].

  • Toxicity Monitoring: Monitor tumor volume via calipers, but crucially, perform histological profiling of lung and gastrointestinal tissues post-necropsy.

  • The Causality & Validation: Dosing at the efficacious threshold while actively monitoring for specific toxicities (like hemorrhagic lung effects) establishes a strict therapeutic window. Because the pyrazolo[1,5-a]pyrimidine scaffold can exhibit narrow tolerability due to off-target kinome cross-reactivity at higher doses, this step validates whether tumor regression can be achieved without lethal systemic toxicity[5].

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold remains one of the most versatile and potent frameworks in modern medicinal chemistry[1]. While derivatives like Dinaciclib and Compound 21c show incredible sub-nanomolar to low-nanomolar potency[2], the primary challenge remains navigating their narrow therapeutic windows[5]. Future optimization—such as macrocyclization to improve cell penetration and selectivity[3]—will be critical in translating these highly efficacious in vitro profiles into safe clinical therapeutics.

References

1.[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: nih.gov URL:

2.[2] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: doi.org URL:

3.[5] Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma Source: nih.gov URL:

4.[3] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor Source: biorxiv.org URL:

5.[4] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: mdpi.com URL:

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of novel small molecules with promising therapeutic potential is merely the initial step. The critical path to translating a chemical entity into a clinical candidate hinges on a rigorous and unambiguous validation of its mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, a scaffold that has demonstrated diverse biological activities. While derivatives of this core structure have been explored as inhibitors of targets ranging from Neutral sphingomyelinase 2 (nSMase2) to Casein Kinase 2 (CK2) and as antimicrobial agents, for the purpose of this guide, we will hypothesize that our lead compound, which we will refer to as "PZP-3A," has emerged as a hit from a phenotypic screen for anti-proliferative effects in a cancer cell line.[1][2][3][4] Given the prevalence of the pyrazolo[1,5-a]pyrimidine scaffold in kinase inhibitor discovery, our validation strategy will focus on confirming its identity and characterizing its properties as a potential kinase inhibitor.

This guide will objectively compare the hypothetical performance of PZP-3A with established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted Bcr-Abl and Src family kinase inhibitor), providing supporting experimental data and detailed protocols. Our approach is rooted in a multi-tiered validation process, beginning with broad, unbiased biochemical screening and progressively narrowing down to specific target engagement and pathway analysis within a cellular context.

The Validation Workflow: A Multi-Pronged Approach

A robust MoA validation is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. Our experimental workflow is designed to build a comprehensive evidence package for the MoA of PZP-3A.

MoA_Validation_Workflow cluster_0 Phase 1: Broad Spectrum Profiling cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis cluster_3 Phase 4: Selectivity & Off-Target Profiling Biochemical_Screening Biochemical Kinase Panel Screen (>400 kinases) Hit_Identification Identification of Primary Kinase Targets Biochemical_Screening->Hit_Identification Identifies potential targets IC50_Determination Biochemical IC50 Determination Hit_Identification->IC50_Determination Confirms potency MoA_Studies Mechanism of Inhibition Studies (ATP Competition) IC50_Determination->MoA_Studies Characterizes binding mode Target_Engagement Cellular Target Engagement (NanoBRET™/CETSA®) MoA_Studies->Target_Engagement Validates in-cell binding Pathway_Analysis Downstream Signaling Analysis (Western Blot) Target_Engagement->Pathway_Analysis Links binding to function Cellular_Selectivity Cellular Kinome Profiling Target_Engagement->Cellular_Selectivity Assesses off-target effects Cellular_Potency Cellular Proliferation Assay Pathway_Analysis->Cellular_Potency Correlates with phenotype

Caption: A multi-phased workflow for the validation of a novel kinase inhibitor.

Phase 1: Unbiased Kinase Profiling

The initial step is to cast a wide net to identify the potential kinase targets of PZP-3A. A large-scale biochemical kinase panel screen is the industry standard for this purpose.[5]

Experimental Protocol: Radiometric Kinase Panel Screen (e.g., KinaseProfiler™)

  • Compound Preparation: Prepare a stock solution of PZP-3A in 100% DMSO. For the initial screen, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Panel: Select a diverse panel of active protein kinases (e.g., >400 kinases from different families).

  • Reaction Mixture: For each kinase, prepare a reaction mixture containing the kinase, a suitable substrate (protein or peptide), and [γ-³³P]ATP in an appropriate kinase buffer.

  • Incubation: Add PZP-3A or a vehicle control (DMSO) to the reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Express the results as a percentage of inhibition relative to the vehicle control.

Hypothetical Results & Interpretation

A primary screen might reveal that PZP-3A potently inhibits a small subset of kinases. For our hypothetical scenario, let's assume the screen identifies significant inhibition (>90% at 10 µM) of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Phase 2: In Vitro Target Validation and Mechanistic Studies

With primary targets identified, the next phase involves confirming their potency and elucidating the mechanism of inhibition.

Experimental Protocol: Biochemical IC50 Determination (e.g., ADP-Glo™ Kinase Assay)

  • Compound Dilution: Prepare a serial dilution of PZP-3A, Staurosporine, and Dasatinib in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase (AURKA or VEGFR2), its specific substrate, and ATP to a kinase buffer.

  • Compound Addition: Add the diluted compounds to the wells and incubate at room temperature.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Table: Biochemical Potency

CompoundTargetIC50 (nM)
PZP-3A (Hypothetical) AURKA 50
VEGFR2 250
StaurosporineAURKA5
VEGFR210
DasatinibAURKA30
VEGFR215

Mechanism of Inhibition: ATP Competition Assay

To determine if PZP-3A binds to the ATP-binding pocket of its target kinases, IC50 values are determined at varying ATP concentrations.

Experimental Protocol:

  • Perform the ADP-Glo™ Kinase Assay as described above.

  • For each compound concentration, run parallel reactions with varying concentrations of ATP (e.g., from 0.1x Km to 10x Km).

  • Plot the IC50 values as a function of ATP concentration.

Expected Outcome: For an ATP-competitive inhibitor, the IC50 value will increase linearly with increasing ATP concentration.

Phase 3: Cellular Target Engagement and Pathway Analysis

Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment.[6] Therefore, it is imperative to confirm that PZP-3A can enter cells and bind to its intended targets.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase (AURKA or VEGFR2) fused to a NanoLuc® luciferase.

  • Tracer Optimization: Determine the optimal concentration of the fluorescent tracer that binds to the target kinase.

  • Compound Treatment: Treat the cells with a serial dilution of PZP-3A, Staurosporine, or Dasatinib.

  • Tracer Addition: Add the fluorescent tracer to the cells.

  • BRET Measurement: Add the NanoBRET® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged kinase.

  • Data Analysis: Competitive displacement of the tracer by the compound results in a loss of BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Comparative Data Table: Cellular Target Engagement

CompoundTargetCellular IC50 (nM)
PZP-3A (Hypothetical) AURKA 200
VEGFR2 1000
StaurosporineAURKA25
VEGFR250
DasatinibAURKA150
VEGFR275

Signaling Pathway Analysis

To link target engagement with a functional cellular outcome, we will assess the phosphorylation of downstream substrates of AURKA and VEGFR2.

Signaling_Pathway cluster_aurka AURKA Pathway cluster_vegfr2 VEGFR2 Pathway AURKA AURKA HistoneH3 Histone H3 (p-Ser10) AURKA->HistoneH3 phosphorylates PZP3A_AURKA PZP-3A PZP3A_AURKA->AURKA inhibits VEGFR2 VEGFR2 PLCg1 PLCγ1 (p-Tyr783) VEGFR2->PLCg1 phosphorylates PZP3A_VEGFR2 PZP-3A PZP3A_VEGFR2->VEGFR2 inhibits

Caption: Simplified signaling pathways for AURKA and VEGFR2.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa for AURKA, HUVEC for VEGFR2) and treat with various concentrations of PZP-3A.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of the downstream substrates (e.g., phospho-Histone H3 for AURKA, phospho-PLCγ1 for VEGFR2) and total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Phase 4: Cellular Selectivity Profiling

A critical aspect of MoA validation is to understand the selectivity of the compound.[7] While biochemical panels provide a good starting point, cellular selectivity can differ significantly due to factors like cell permeability and intracellular ATP concentrations.

Experimental Protocol: Cellular Kinome Profiling (e.g., KiNativ™)

  • Cell Treatment: Treat live cells with PZP-3A or a vehicle control.

  • Cell Lysis and Probe Labeling: Lyse the cells and treat the lysate with a biotinylated acyl-phosphate probe that covalently labels the ATP-binding site of kinases that are not occupied by the inhibitor.

  • Enrichment and Digestion: Enrich the labeled kinases using streptavidin beads and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled kinases between the PZP-3A-treated and control samples to determine the cellular selectivity profile.

Comparative Data Interpretation

The results of this assay will reveal the on- and off-target kinases that PZP-3A engages with in a cellular context. Comparing this profile to that of Staurosporine (broad-spectrum) and Dasatinib (multi-targeted) will provide a clear understanding of PZP-3A's selectivity. A desirable profile for a lead compound would be high potency for the intended target (AURKA) with minimal engagement of other kinases at efficacious concentrations.

Conclusion

The validation of a small molecule's mechanism of action is a multifaceted endeavor that requires a convergence of evidence from biochemical, cellular, and proteomic approaches. By systematically progressing through the phases outlined in this guide—from broad-based profiling to in-depth cellular characterization—researchers can build a robust and compelling case for the MoA of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine (PZP-3A). The objective comparison with well-characterized inhibitors at each stage provides essential context and benchmarks for its potential as a therapeutic candidate. This rigorous, evidence-based approach is fundamental to mitigating risks in drug development and ultimately, to the successful translation of a promising molecule from the bench to the clinic.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for developing potent and selective ligands for a variety of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine, with a particular focus on their role as inhibitors of protein kinases, which are critical regulators of cellular signaling and frequently dysregulated in diseases like cancer.[3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a summary of SAR data but also the underlying rationale for experimental design and the methodologies required to validate these findings.

The Privileged Scaffold: Core Structure and Rationale for Focus

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that mimics the purine structure, enabling it to compete with adenosine triphosphate (ATP) for the binding site of many protein kinases.[4][5] The tetrahydropyrazolo[1,5-a]pyrimidin-3-amine variant offers several key advantages:

  • Three-Dimensionality: The saturated pyrimidine ring introduces a non-planar, three-dimensional character, which can enhance binding affinity and selectivity compared to flat aromatic systems.

  • Multiple Vectors for Modification: The scaffold possesses several positions (N1, C2, C3-amine, C5, C7) that can be readily functionalized, allowing for fine-tuning of pharmacological properties.[3]

  • Proven Clinical Relevance: Numerous compounds based on this scaffold have entered clinical development, particularly as inhibitors for targets like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinases (PI3Ks).[1][6][7]

Below is the core structure with standard numbering, which will be used throughout this guide.

Caption: Core chemical structure and numbering of the scaffold.

General Synthetic Strategies

The construction of the tetrahydropyrazolo[1,5-a]pyrimidine core is typically achieved through a multi-step sequence, most commonly involving a cyclocondensation reaction. A general and robust workflow is outlined below. This approach provides a reliable foundation for generating a library of analogs for SAR studies.

Workflow: Synthesis of the Scaffold

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Functionalization & Reduction A Malononitrile C 3-Aminopyrazole-4-carbonitrile A->C Cyclization B Hydrazine B->C E Pyrazolo[1,5-a]pyrimidine Core C->E Cyclocondensation D β-Diketone or β-Ketoester D->E F Introduction of 3-Amino Group E->F G Reduction of Pyrimidine Ring F->G e.g., NaBH4 H Final Analog G->H

Caption: General synthetic workflow for analog production.

Protocol: Representative Synthesis of a 3-Amino Analog

This protocol describes a common method for synthesizing the core scaffold, which can be adapted by changing the starting materials.

Step 1: Synthesis of 3-Aminopyrazole Precursor

  • To a solution of malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • The resulting precipitate (3-aminopyrazole-4-carbonitrile) is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Ring

  • Combine the 3-aminopyrazole derivative (1.0 eq) with a suitable β-dicarbonyl compound (e.g., acetylacetone, 1.2 eq) in glacial acetic acid.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration.

Step 3: Introduction of the 3-Amino Group and Reduction

  • The 3-position is typically functionalized via nitration followed by reduction, or through other established methods for amine introduction on a pyrazole ring.

  • The subsequent reduction of the pyrimidine ring to the tetrahydro state is often achieved using a reducing agent like sodium borohydride (NaBH₄).[8]

Causality: The choice of a β-dicarbonyl in Step 2 is critical as it directly dictates the substituents at the C5 and C7 positions of the final product, serving as a primary point of diversification for SAR studies.

Structure-Activity Relationship (SAR) Analysis: A Focus on Trk Kinase Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Their dysregulation is implicated in various cancers and pain disorders, making them attractive therapeutic targets.[7][9] The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for developing potent Trk inhibitors.[7]

Key Interaction Points

Molecular docking studies reveal that these analogs typically bind to the ATP-binding pocket of the kinase. The core scaffold forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for ATP-competitive inhibitors. The various substituents then explore different sub-pockets to enhance potency and selectivity.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazolo[1,5-a]pyrimidine Inhibitor Hinge Hinge Region Backbone NH Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Inhibitor Pyrimidine Ring Pyrazole N1 C3-Amine C5/C7 Substituents Inhibitor:n1->Hinge:f0 H-Bond (Key Anchor) Inhibitor:n2->Gatekeeper Steric Interaction Inhibitor:n4->HydrophobicPocket van der Waals Inhibitor:n3->SolventFront Polarity/Solubility

Caption: Key inhibitor-kinase binding interactions.

Comparative SAR Data

The following table summarizes the impact of substitutions at different positions on TrkA inhibitory activity. The data is a synthesized representation from multiple studies to illustrate key trends.[6][7][9]

Compound IDR1 (C3-Amine)R2 (C5-Position)R3 (C7-Position)TrkA IC₅₀ (nM)Rationale for Change in Activity
1a (Base) -NH₂-CH₃-CH₃850Baseline activity from the core scaffold.
1b -NH-C(O)CH₃ (Acetamide)-CH₃-CH₃150The amide provides an additional hydrogen bond acceptor, improving affinity.[7]
1c -NH-C(O)-Ph-CH₃-CH₃45Phenyl group on the amide can access a nearby hydrophobic pocket.
1d -NH-C(O)CH₃2,5-difluorophenyl-pyrrolidine-CH₃1.7 The complex substituent at C5 optimally fills a large hydrophobic pocket, significantly boosting potency.[7]
1e -NH-C(O)CH₃-CH₃-H400Removal of the C7-methyl group may reduce favorable van der Waals contacts.
1f -NH-C(O)CH₃-CH₃-Ph210A phenyl group at C7 can introduce steric clashes or unfavorable interactions depending on the specific kinase conformation.

Key SAR Insights:

  • C3-Amine Position: This position is critical for activity. Acylation of the amine, particularly with small aromatic or heteroaromatic groups, consistently enhances potency.[7] This is likely due to the formation of additional hydrogen bonds or occupation of a small hydrophobic pocket near the solvent-exposed region.

  • C5-Position: This position projects towards a larger hydrophobic pocket. SAR studies show that introducing larger, rigid, and hydrophobic groups, such as substituted phenyl rings or heterocyclic systems, dramatically increases inhibitory activity.[7][10] The 2,5-difluorophenyl-substituted pyrrolidine in compound 1d is an excellent example of optimizing this interaction.

  • C7-Position: Modifications at this position have a more nuanced effect. While small alkyl groups are generally well-tolerated, larger substituents can be detrimental, suggesting the C7 vector points towards a more sterically constrained area.

Case Study: CDK9 Inhibition and the Transcriptional Machinery

Beyond Trk kinases, this scaffold is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[11] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation. Inhibiting CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, making it a promising anti-cancer strategy.[11]

Signaling Pathway Context

CDK9_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II (Pol II) PTEFb->RNAPII Phosphorylates CTD mRNA mRNA Transcript RNAPII->mRNA Elongation DNA DNA Template Mcl1 Anti-Apoptotic Proteins (e.g., Mcl-1) mRNA->Mcl1 Translation Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PTEFb Blocks ATP Site

Caption: Simplified pathway of CDK9 in transcriptional control.

Protocol: In Vitro Kinase Inhibition Assay (CDK9)

This protocol provides a self-validating system to assess the inhibitory potential of newly synthesized analogs against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against CDK9/Cyclin T1.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme.

  • Fluorescently labeled peptide substrate.

  • ATP solution.

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compounds dissolved in DMSO.

  • 384-well microplates.

  • Plate reader capable of detecting fluorescence.

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO, typically starting from 10 mM. Then, make intermediate dilutions in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add:

    • 5 µL of diluted test compound.

    • 10 µL of the CDK9/Cyclin T1 enzyme solution (pre-diluted in assay buffer).

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add 10 µL of a pre-mixed solution of ATP and the fluorescent peptide substrate to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme to ensure competitive binding can be observed.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Readout: Stop the reaction by adding a solution containing EDTA. Read the plate on a fluorescent plate reader to measure the amount of phosphorylated substrate.

  • Data Analysis:

    • Control wells: Include "no enzyme" (background) and "DMSO only" (100% activity) controls.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This protocol includes essential controls (no enzyme, vehicle) to ensure the observed effects are due to specific enzyme inhibition. Using ATP at its Km value provides a standardized condition for comparing the potency of different ATP-competitive inhibitors.

Conclusion and Future Directions

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine scaffold remains a highly valuable framework for the development of kinase inhibitors. SAR studies consistently demonstrate that modifications to the C3-amine and C5 positions are the most effective strategies for enhancing potency and modulating selectivity.

Future efforts in this area should focus on:

  • Improving Selectivity: While potent inhibitors have been developed, achieving high selectivity across the human kinome remains a challenge. Structure-based design and computational modeling can guide the synthesis of analogs that exploit unique features of the target kinase's active site.

  • Optimizing ADME Properties: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Modifications that enhance potency must be balanced with the need for good drug-like properties, such as solubility and metabolic stability.

  • Exploring New Targets: While well-explored for kinases like Trk and CDK, the scaffold's versatility suggests it could be adapted for other kinase families or even different enzyme classes.[1][2]

This guide has provided a framework for understanding the SAR of this important class of compounds. By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of these analogs can be realized.

References

  • Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., Zhao, L., Ding, S., Liu, J., & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043–1064. 1

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667.

  • Haddach, M., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296.

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2, 331-336.

  • Patel, H., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry.

  • Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492.

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  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

  • PubMed. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents.

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG.

  • ResearchGate. (n.d.). Structure‐activity relationships of the target 7‐arylpyrazolo[1,5‐a]pyrimidines 4.

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  • Google Patents. (n.d.). US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.

  • Wiley Online Library. (n.d.). Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors.

  • PMC. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.

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Biological activity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine compared to known drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Derivatives

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold. As a fused heterocyclic system and a structural analog of biogenic purines, it serves as a versatile template for designing potent and selective modulators of various biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-tubercular properties.[2][3]

This guide provides a comprehensive comparison of the biological activities of derivatives based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold against established drugs. We will delve into their mechanisms of action, present supporting experimental data from key studies, and provide detailed protocols for the validation of their therapeutic potential. The focus will be on two prominent areas where this scaffold has shown exceptional promise: oncology, through kinase inhibition, and infectious disease, through novel anti-tubercular mechanisms.

Part 1: Anticancer Activity - A New Generation of Kinase Inhibitors

Uncontrolled cellular proliferation, a hallmark of cancer, is often driven by aberrant signaling pathways orchestrated by protein kinases. The Pim, Cyclin-Dependent Kinase (CDK), and Tropomyosin Receptor Kinase (Trk) families are critical regulators of cell cycle progression, survival, and differentiation, making them prime targets for therapeutic intervention.[4][5][6] Several pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of these kinases, rivaling and, in some cases, surpassing existing drugs in selectivity and safety profiles.[4][7]

Mechanism of Action: Interrupting Pro-Survival Signaling

Pim-1 is a constitutively active serine/threonine kinase that does not require upstream phosphorylation for its function; its activity is mainly regulated at the transcriptional level.[4] It plays a crucial role in promoting cell survival and proliferation by phosphorylating downstream targets like the pro-apoptotic protein BAD. Phosphorylation of BAD prevents it from inducing apoptosis, thereby contributing to cancer cell survival. Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold act by competing with ATP for the kinase's binding site, thus blocking the phosphorylation of downstream substrates and promoting apoptosis in cancer cells.

kinase_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Pim1 Pim-1 Kinase Receptor->Pim1 Activates Transcription BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates (Inactivates) Transcription Gene Transcription (Cell Survival & Proliferation) Pim1->Transcription Promotes Apoptosis_Inhibited Apoptosis Inhibited BAD->Apoptosis_Inhibited Leads to Compound Pyrazolo[1,5-a]pyrimidine Inhibitor Compound->Pim1 Inhibits

Caption: Simplified Pim-1 signaling pathway and point of inhibition.

Comparative Performance Data

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against several oncogenic kinases, often with high selectivity. This is a critical feature for minimizing off-target effects and improving the therapeutic window compared to broader-spectrum inhibitors.

Compound/DrugTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Compound 9 Pim-127--[4]
Compound 11b Pim-118--[4]
SGI-1776 (Known Inhibitor)Pim-17--[4]
Compound 6t CDK290--[5]
Ribociclib (Marketed Drug)CDK270--[5]
Compound 6s TRKA450--[5]
Larotrectinib (Marketed Drug)TRKA70--[5]
Compound 6a --MCF-7 (Breast)19.84[8]
Compound 6b --MCF-7 (Breast)10.80[8]
Compound 6a --Hep-2 (Larynx)12.76[8]
Compound 6b --Hep-2 (Larynx)8.85[8]
5-Fluorouracil (Standard Chemo)--MCF-7 / Hep-210.19 / 7.19[8]

A key advantage identified for this scaffold is the ability to engineer out liabilities seen in earlier inhibitors. For example, potent hERG inhibition, a major cardiotoxicity concern with the first-generation Pim-1 inhibitor SGI-1776, was successfully eliminated in novel pyrazolo[1,5-a]pyrimidine compounds without compromising potency against the primary target.[4][7]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic potential of a compound. It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells. This protocol is based on methodologies described for testing pyrazolo[1,5-a]pyrimidine derivatives.[8][9]

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116).[9]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivative) and reference drug (e.g., Doxorubicin).[9]

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and reference drug in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. The rationale here is to allow sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

mtt_workflow A 1. Seed Cells (5x10³ cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO₂) A->B Allow Adhesion C 3. Treat with Compound (Serial Dilutions) B->C Apply Treatment D 4. Incubate for 48-72h C->D Allow Compound to Act E 5. Add MTT Solution (Incubate 2-4h) D->E Metabolic Labeling F 6. Solubilize Formazan (Add DMSO) E->F Prepare for Reading G 7. Read Absorbance (570 nm) F->G Quantify Formazan H 8. Calculate IC50 G->H Data Analysis mmpL3_inhibition cluster_0 M. tuberculosis Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm / Cell Wall FAS Fatty Acid Synthase TMM Trehalose Monomycolate (TMM) FAS->TMM Synthesizes MmpL3 MmpL3 Transporter TMM->MmpL3 Substrate for Mycolic_Acid Mycolic Acid Synthesis & Cell Wall Integration MmpL3->Mycolic_Acid Transports TMM Cell_Death Cell Death Mycolic_Acid->Cell_Death Pathway Blocked THPP THPP Analogue THPP->MmpL3 Inhibits

Caption: Inhibition of the MmpL3 transporter by THPP analogues.

Comparative Performance Data

The THPP series demonstrates potent activity not only in vitro but also within infected macrophages and, most importantly, in a murine model of acute tuberculosis, showcasing its potential for clinical translation.

Compound/DrugIn Vitro MIC vs Mtb H37Rv (µM)Intracellular MIC vs Mtb (µM)In Vivo Efficacy (Log CFU Reduction in Lungs)Reference
Compound 3 (THPP) 0.120.52.2 (at 300 mg/kg)[10][11]
Compound 4 (Spiro) 0.080.32.7 (at 100 mg/kg)[10][11]
Moxifloxacin0.10.2~2.5 (at 100 mg/kg)[11](Implied comparison)
Linezolid0.71.4~1.5 (at 100 mg/kg)[11](Implied comparison)

The data shows that the lead THPP compound exhibits bactericidal efficacy comparable to established anti-tubercular agents in a preclinical model. [10]

Experimental Protocol: In Vivo Murine Model of Acute TB Infection

This protocol is essential for evaluating the in vivo efficacy of a potential anti-tubercular drug and is based on the methodology described by Remuiñán et al. [10] Objective: To assess the bactericidal activity of a test compound in mice acutely infected with M. tuberculosis.

Materials:

  • Specific-pathogen-free female C57BL/6 mice.

  • M. tuberculosis H37Rv strain.

  • Aerosol exposure system for infection.

  • Test compound (e.g., THPP analogue) and vehicle (e.g., 1% aqueous methylcellulose). [11]* Standard TB drugs for positive control (e.g., Isoniazid).

  • 7H11 agar plates for CFU enumeration.

Procedure:

  • Infection: Mice are infected via the aerosol route with a bacterial suspension of Mtb H37Rv, calibrated to deliver approximately 100-200 bacilli to the lungs.

  • Treatment Initiation (Day 0): Treatment begins 10-14 days post-infection, once a stable bacterial load is established. A baseline group of mice (n=3-5) is sacrificed to determine the pre-treatment bacterial load (CFU) in the lungs.

  • Dosing Regimen: The test compound is administered orally once daily for a specified period (e.g., 2-4 weeks) at various doses (e.g., 100 and 300 mg/kg). [10]A vehicle control group and a positive control group are included.

  • Efficacy Assessment: At the end of the treatment period, mice are humanely euthanized. The lungs are aseptically removed, homogenized in saline with 0.05% Tween 80.

  • CFU Enumeration: Serial dilutions of the lung homogenates are plated onto 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks.

  • Data Analysis: The number of colonies is counted, and the bacterial load (CFU) per lung is calculated. The efficacy of the compound is expressed as the log10 reduction in CFU compared to the baseline group at the start of treatment and compared to the vehicle control group at the end of treatment.

invivo_tb_workflow A 1. Aerosol Infection of Mice (M. tuberculosis H37Rv) B 2. Establish Infection (10-14 days) A->B C 3. Baseline Assessment (Sacrifice subgroup, determine initial lung CFU) B->C D 4. Initiate Daily Oral Dosing (Test Compound, Vehicle, Positive Control) B->D Main Cohort I 9. Calculate Log CFU Reduction C->I Compare against E 5. Treatment Period (2-4 weeks) D->E F 6. Euthanize & Harvest Lungs E->F G 7. Homogenize & Plate Dilutions F->G H 8. Incubate Plates (3-4 weeks) & Count Colonies G->H H->I

Caption: Workflow for an in vivo mouse model of acute TB.

Discussion & Future Perspectives

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold and its aromatic counterpart represent a highly fruitful platform for drug discovery. The extensive research synthesized here demonstrates its capacity to yield compounds with high potency and, critically, improved safety and selectivity profiles over first-generation drugs. [4]The successful development of marketed TRK inhibitors like Larotrectinib, which is based on this core, underscores its clinical viability. [6] Future research should focus on several key areas:

  • Dual-Target Inhibition: The scaffold's ability to inhibit multiple kinase families (e.g., CDK2 and TRKA) could be harnessed to develop dual inhibitors, a promising strategy to overcome drug resistance in cancer. [5]* Further Safety Optimization: While significant progress has been made in reducing liabilities like hERG inhibition, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for any clinical candidate.

  • Broad-Spectrum Antimicrobials: Given its activity against Mtb and other microbes, exploring the scaffold's potential against a wider range of bacterial and fungal pathogens is warranted. [1] In conclusion, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine framework is not merely a chemical curiosity but a clinically relevant and highly adaptable scaffold. The comparative data clearly indicates its potential to produce next-generation therapeutics that can address significant unmet needs in oncology and infectious diseases.

References

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Patel, R., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Abdel-Moneim, A., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis.

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.

  • Melo, T., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry.

  • Hassan, A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.

  • Zhang, Y., et al. (2021). Discovery oft[1][4][7]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLoS ONE.

  • Nasr, T., et al. (2024). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Azhar Journal of Pharmaceutical Sciences.

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.

  • Eldeeb, A. H., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry.

  • ResearchGate. Example of marketed drugs with pyrazolo[1,5-a]pyrimidine core.

  • ResearchGate. Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus.

  • ResearchGate. Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8.

  • Gevorgyan, A. R., et al. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal.

  • Eldeeb, A. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules.

  • Barsanti, P. A., et al. (2018). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. Journal of Medicinal Chemistry.

  • Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLoS ONE.

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.

Sources

In Vivo Efficacy of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, evaluating the translational potential of novel chemical entities requires moving beyond in vitro minimum inhibitory concentrations (MIC) to robust in vivo efficacy models. Recently, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine scaffold—specifically its 3-carboxamide derivatives (THPPs)—has emerged as a highly potent class of bactericidal agents against Mycobacterium tuberculosis (Mtb)[1].

This guide objectively compares the in vivo performance of these derivatives against alternative scaffolds, such as Spiro analogues and standard-of-care antibiotics, providing the mechanistic grounding and self-validating experimental protocols necessary to reproduce these findings[2].

Mechanistic Grounding: The MmpL3 Target

To understand the in vivo success of THPP derivatives, we must first examine their mechanism of action. Whole-genome sequencing of spontaneous Mtb resistant mutants has confirmed that these compounds target MmpL3 (mycobacterial membrane protein large 3)[2].

MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM) across the mycobacterial membrane. Inhibition of MmpL3 leads to a lethal accumulation of intracellular TMM, preventing the formation of trehalose dimycolate (TDM) and completely halting cell wall assembly[3]. The causality here is direct: structural disruption of the mycobacterial envelope leads to rapid bactericidal activity, which is a prerequisite for shortening the duration of TB therapy.

MOA A THPP Derivatives (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine core) B MmpL3 Transporter (Inner Membrane) A->B Binds & Inhibits C Blockade of TMM Transport (Trehalose Monomycolate) B->C Prevents Translocation D Intracellular TMM Accumulation C->D Causes E Failure of TDM Formation (Cell Wall Assembly Halted) C->E Leads to F Mycobacterial Cell Death (Bactericidal Efficacy) E->F Ultimate Result

Mechanism of Action: THPP derivatives target MmpL3 to disrupt mycobacterial cell wall synthesis.

Quantitative Data Presentation: In Vivo Efficacy Comparison

When compared to alternative scaffolds identified in high-throughput whole-cell screening campaigns (such as N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues), THPP derivatives exhibit superior or equivalent pharmacokinetic (DMPK) profiles and profound in vivo efficacy[2].

Below is a structured comparison of the in vivo efficacy of optimized THPP leads (Compound 9 and Compound 3) against alternatives in Mtb-infected murine models[1],[4].

Compound ClassSpecific LeadTargetDose & RouteTreatment DurationLog10 CFU Reduction
THPP Derivative Compound 9MmpL3100 mg/kg, PO28 days3.5
THPP Derivative Compound 3MmpL350 mg/kg, PO8 days> 2.0
Spiro Analogue Compound 4MmpL350 mg/kg, PO8 days> 2.0
Fluoroquinolone Moxifloxacin (Control)DNA Gyrase30 mg/kg, PO8 days~ 2.5

Data Interpretation: Compound 9 demonstrates that extended oral administration of the THPP scaffold can achieve a massive 3.5 log reduction in bacterial burden, positioning it as a highly viable candidate for combination therapies[1].

Self-Validating Experimental Protocol: Murine Efficacy Model

To ensure scientific integrity, in vivo efficacy must be evaluated using a self-validating system . The following protocol details the causality behind each experimental choice, ensuring that any observed reduction in Colony Forming Units (CFU) is strictly attributable to the pharmacological action of the THPP derivative[4].

Step-by-Step Methodology
  • Inoculation (Day -14):

    • Action: Infect C57BL/6 mice via intratracheal instillation with

      
       CFU of Mtb H37Rv per mouse.
      
    • Causality: Intratracheal instillation provides a highly controlled, uniform initial bacterial load directly to the lungs, minimizing the inter-subject variability often seen in aerosol chamber infections.

  • Baseline Establishment & Self-Validation (Day 0):

    • Action: Sacrifice a subset of mice (n=5) exactly one day prior to the start of treatment. Harvest and plate lung homogenates to determine the baseline CFU.

    • Causality: This is the critical self-validating step. Without a Day 0 baseline, it is impossible to distinguish whether a compound is merely bacteriostatic (preventing growth from Day 0) or truly bactericidal (reducing counts below the Day 0 baseline).

  • Formulation and Dosing (Days 1–8 or 1–28):

    • Action: Suspend the THPP derivative in 1% aqueous methylcellulose. Administer orally (PO) via gavage once daily.

    • Causality: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivatives can be lipophilic[2]. Methylcellulose ensures a stable, homogenous suspension, maximizing gastrointestinal absorption and preventing erratic pharmacokinetic readouts.

  • Internal Controls:

    • Action: Concurrently run a Vehicle Control group (1% methylcellulose only) and a Positive Control group (Moxifloxacin at 30 mg/kg).

    • Causality: The vehicle control proves the formulation buffer does not impact bacterial growth. The positive control validates the assay's sensitivity, proving the infection model responds correctly to known bactericidal agents[4].

  • Tissue Harvesting and Enumeration (Day 9 or 29):

    • Action: Euthanize mice, harvest lungs, homogenize in PBS, and plate serial dilutions on 7H11 agar. Incubate for 3-4 weeks before calculating the Log10 CFU reduction.

Workflow Step1 1. Inoculation Intratracheal instillation of 10^5 CFU Mtb H37Rv Step2 2. Baseline Validation Sacrifice cohort on Day 0 to establish baseline CFU Step1->Step2 Step3 3. Treatment Phase Oral dosing (e.g., 50-100 mg/kg) once daily (THPP vs Controls) Step2->Step3 Step4 4. Tissue Harvesting Euthanize mice, harvest lungs, homogenize in PBS Step3->Step4 Step5 5. Plating & Incubation Plate serial dilutions on 7H11 agar (3-4 weeks) Step4->Step5 Step6 6. Efficacy Quantification Calculate Log10 CFU reduction vs. Day 0 Baseline Step5->Step6

In vivo efficacy workflow: Murine model of Mtb infection for evaluating THPP derivatives.

DMPK Profiling: The Driver of In Vivo Success

Many compounds exhibit sub-micromolar MICs in vitro but fail in vivo due to poor Drug Metabolism and Pharmacokinetics (DMPK). The success of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine scaffold relies heavily on its structural optimization[1].

For instance, early derivatives showed high lipophilicity and limited solubility[2]. However, structure-property relationship (SPR) optimization led to leads like Compound 9, which exhibits low clearance in mouse microsomes, acceptable plasma protein binding (% PPB), and an Area Under the Curve (AUC) sufficient to maintain free drug concentrations above the MIC for the entire dosing interval[1],[4]. This sustained exposure is the direct causal factor enabling the >3.5 log CFU reduction observed in chronic infection models.

References

  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents Source: ACS Medicinal Chemistry Letters (2013) URL:[Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 Source: PLOS One (2013) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure and strategic placement of nitrogen atoms make it an ideal framework for developing selective kinase inhibitors, central nervous system agents, and other therapeutics.[1][2] The successful development of drugs such as Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the therapeutic potential of this scaffold.[3] Consequently, the efficient and versatile synthesis of these molecules is a critical objective for process chemists and drug discovery teams.

This guide provides a head-to-head comparison of the primary synthetic strategies for accessing the tetrahydropyrazolo[1,5-a]pyrimidine core. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the advantages, limitations, and practical considerations of each route.

Route 1: The Classical Cyclocondensation Approach

The most established and widely utilized method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner, such as a β-diketone or β-ketoester.[4] This approach builds the pyrimidine ring onto a pre-formed pyrazole scaffold. Subsequent reduction is then required to yield the target tetrahydro- derivatives.

Mechanism and Rationale

The reaction proceeds via a two-stage mechanism. First, the exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration event to form an enaminone intermediate. The second stage involves an intramolecular cyclization, where a ring nitrogen of the pyrazole attacks the remaining carbonyl group, followed by a final dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine.[5][6] Acid catalysis (e.g., H₂SO₄, p-TsOH) is often employed to activate the carbonyl groups and facilitate the dehydration steps.[4] The choice of solvent, such as acetic acid or ethanol, provides a protic medium to facilitate proton transfer steps.[4]

G cluster_start Starting Materials cluster_inter Intermediates cluster_prod Products SM1 5-Aminopyrazole I1 Enaminone Intermediate SM1->I1 Nucleophilic Attack + Dehydration SM2 1,3-Dicarbonyl Compound SM2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 Pyrazolo[1,5-a]pyrimidine (Aromatic) I2->P1 Dehydration P2 Tetrahydropyrazolo[1,5-a]pyrimidine (Target Scaffold) P1->P2 Reduction (e.g., H₂, Catalyst)

Caption: Workflow for the Cyclocondensation-Reduction Route.

Generalized Experimental Protocol (Two-Step)

Step A: Cyclocondensation

  • To a solution of the 5-aminopyrazole (1.0 equiv) in a suitable solvent (e.g., glacial acetic acid or ethanol), add the 1,3-dicarbonyl compound (1.0-1.2 equiv).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, ~5 mol%) if required.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-10 hours).[2][4]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the aromatic pyrazolo[1,5-a]pyrimidine intermediate.[4]

Step B: Reduction

  • Dissolve the pyrazolo[1,5-a]pyrimidine from Step A in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Add a reducing agent. For catalytic hydrogenation, use a catalyst such as Pd/C (5-10 mol%) under an atmosphere of H₂ (1-50 bar).[7] For chemical reduction, add a hydride reagent like sodium borohydride (NaBH₄) (2-4 equiv) portion-wise at 0 °C.[8]

  • Stir the reaction at room temperature (or as required by the specific procedure) until the reaction is complete (monitor by LC-MS).

  • Work-up accordingly: for catalytic hydrogenation, filter off the catalyst. For hydride reduction, quench carefully with water or an acidic solution.

  • Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure. Purify by chromatography if necessary.

Route 2: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a significant improvement in efficiency and atom economy by combining three or more starting materials in a single pot to rapidly build molecular complexity.[9] For tetrahydropyrazolo[1,5-a]pyrimidines, a Biginelli-type reaction using a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketoester) is a powerful strategy that directly yields the partially saturated dihydropyrazolo[1,5-a]pyrimidine core.[10][11]

Mechanism and Rationale

The reaction cascade is believed to initiate with the formation of an acyliminium ion or an enone intermediate from the aldehyde and the 1,3-dicarbonyl compound. The 5-aminopyrazole then engages in a conjugate addition. The key to the regioselectivity (i.e., formation of the [1,5-a] fusion) is the subsequent cyclization step, where the endocyclic pyrazole nitrogen (N1) attacks the carbonyl carbon, which is sterically and electronically favored over an attack by the C4 carbon of the pyrazole.[9] Interestingly, this reaction can often proceed efficiently without any catalyst, simply by heating the components in a high-boiling polar aprotic solvent like DMF.[11] The absence of a strong acid or base catalyst can prevent side reactions, leading to cleaner product formation.[11]

G SM1 5-Aminopyrazole I2 Michael Adduct SM1->I2 Michael Addition SM2 Aldehyde I1 Arylidene Intermediate (from SM2 + SM3) SM2->I1 SM3 1,3-Dicarbonyl Compound SM3->I1 I1->I2 P1 4,7-Dihydropyrazolo- [1,5-a]pyrimidine I2->P1 Intramolecular Cyclization/ Dehydration

Caption: General workflow for the Biginelli-type MCR.

Generalized Experimental Protocol
  • In a reaction vessel, combine the 5-aminopyrazole (1.0 equiv), the aldehyde (1.1 equiv), and the 1,3-dicarbonyl compound (1.0 equiv) in a minimal amount of DMF (e.g., 0.5 mL per 2 mmol).[10]

  • Heat the mixture to reflux (approx. 153 °C) for a short duration (typically 20-30 minutes).[10]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • Precipitate the product by adding a co-solvent like methanol or ethanol.

  • Collect the solid product by filtration, wash with the cold alcohol, and dry under vacuum. The product is often pure enough for subsequent steps without further chromatographic purification.[12]

Route 3: Direct Reduction of the Aromatic Core

This strategy is conceptually straightforward and is particularly valuable when a diverse library of aromatic pyrazolo[1,5-a]pyrimidines is already available or easily synthesized via Route 1. The challenge lies in the selective reduction of the pyrimidine ring without affecting the pyrazole ring or other functional groups.

Methodology and Rationale

Catalytic Asymmetric Hydrogenation: This is a state-of-the-art method for producing enantiomerically pure tetrahydropyrazolo[1,5-a]pyrimidines. Transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands are used.[3][13] The substrate coordinates to the chiral metal center, and hydrogen is delivered to one face of the pyrimidine ring, controlled by the steric and electronic properties of the ligand. This method requires specialized catalysts and high-pressure hydrogenation equipment but provides direct access to chiral products with excellent enantioselectivity (up to >99% ee).[3][7]

Electrochemical Transfer Hydrogenation: A more recent, sustainable approach avoids the use of high-pressure H₂ gas and expensive transition metals.[14] This method uses an electrical current and a simple hydrogen donor in a divided cell. By tuning the solvent and electrolyte, chemists can achieve regioselective reduction. For instance, using MeCN/H₂O with NH₄Cl can selectively reduce the C6=C7 bond, while DMSO/H₂O with nBu₄NBF₄ can reduce both the C6=C7 and N4=C5 bonds to give the fully saturated tetrahydropyrimidine ring.[14] This technique offers a high degree of control and represents a greener alternative to traditional methods.

Generalized Experimental Protocol (Asymmetric Hydrogenation)
  • To a high-pressure autoclave, add the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv) and the chiral catalyst (e.g., Ir-complex, 1-5 mol%).[3]

  • De-gas the vessel and backfill with an inert gas (e.g., Argon).

  • Add a degassed solvent (e.g., dichloromethane or methanol).

  • Pressurize the autoclave with hydrogen gas (typically 50-80 bar).[7]

  • Heat the reaction to the desired temperature (e.g., 50-90 °C) and stir for the required time (12-48 hours).[7]

  • After cooling and carefully venting the reactor, concentrate the solvent.

  • Purify the product by column chromatography to obtain the enantiomerically enriched tetrahydropyrazolo[1,5-a]pyrimidine.

Head-to-Head Performance Comparison

Parameter Route 1: Cyclocondensation + Reduction Route 2: Multicomponent Reaction (MCR) Route 3: Direct Reduction of Aromatic Core
Number of Steps Two (Cyclization, then Reduction)OneOne
Typical Yields High (Often 80-95% for cyclization; reduction is also typically high).[4]Moderate to Good (30-80%).[10][12]High to Excellent (Often >90%).[7][13]
Reaction Time Longer (4-10 h for cyclization + 2-24 h for reduction).Very Short (Often < 1 hour).[10]Long (12-48 hours for hydrogenation).[7]
Conditions Often requires reflux temperatures and acid/base catalysts. Reduction may require H₂ pressure.Simple heating in DMF, often catalyst-free.[11]High pressure (H₂) and temperature, specialized catalysts.[7]
Atom Economy Moderate (two dehydration steps, separate reduction step).High (most atoms from starting materials are incorporated).[9]Excellent (addition of H₂).
Substrate Scope Broad; well-established for various aminopyrazoles and dicarbonyls.Good, but can be sensitive to highly functionalized substrates.Dependent on the tolerance of functional groups to reduction conditions.
Key Advantage Reliable and well-documented. Access to aromatic intermediates.High operational simplicity and speed. Ideal for library synthesis.Direct access to chiral products (asymmetric version); high yields.
Key Disadvantage Longer overall sequence.Yields can be variable. Potential for side products.[11]Requires specialized equipment (autoclave) and expensive catalysts.

Conclusion and Recommendations

The optimal synthetic route to a tetrahydropyrazolo[1,5-a]pyrimidine target depends heavily on the specific goals of the project:

  • For large-scale, process chemistry applications where reliability and high overall yield are paramount, the Classical Cyclocondensation followed by Reduction (Route 1) is often the preferred method. Its two-step nature allows for purification of the intermediate, ensuring high purity in the final product.

  • For rapid lead generation and library synthesis in a drug discovery context , the Multicomponent Reaction (Route 2) is exceptionally powerful. Its operational simplicity, speed, and ability to generate diverse structures from simple building blocks in a single step are major advantages.

  • When the primary goal is the synthesis of a specific, enantiomerically pure final product , such as an API, Asymmetric Catalytic Hydrogenation (a subset of Route 3) is the most sophisticated and direct approach, provided the necessary catalyst and equipment are available.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make informed, strategic decisions to efficiently access this vital class of heterocyclic compounds.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC. Available at: [Link]

  • Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib. (2024). PubMed. Available at: [Link]

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). Sciforum. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. (2021). Organic Letters. Available at: [Link]

  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. (2016). New Journal of Chemistry. Available at: [Link]

  • Sequential reduction of pyrazolo[1,5-a]pyrimidines. (2023). ResearchGate. Available at: [Link]

  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. (2016). RSC Publishing. Available at: [Link]

  • Asymmetric Hydrogenation of Triazolo[1,5- a ]-, Imidazo[1,2- a ]-, and Pyrazolo[1,5- a ]pyridines. (2021). ResearchGate. Available at: [Link]

  • Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (n.d.). ResearchGate. Available at: [Link]

  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. (2016). SciSpace. Available at: [Link]

  • Multicomponent synthesis in water of 7-unsubstituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines and their antimicrobial and antifungal activity. (2016). Kharkiv National University. Available at: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2024). Preprints.org. Available at: [Link]

  • MULTICOMPONENT AND REGIOSELECTIVE SYNTHESIS OF DIHYDROPYRAZOLO[1,5-a]PYRIMIDINES FROM AROMATIC ALDEHYDES, MELDRUM´S ACID AND A. (2014). Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. Available at: [Link]

  • Ultrasonic-assisted unusual four-component synthesis of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines. (2020). Beilstein Journals. Available at: [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (2013). ResearchGate. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Available at: [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). PubMed. Available at: [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (2013). ConnectSci. Available at: [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1

    
     -pyrazole-4-carbonitriles in green media. (2013). OUCI. Available at: [Link]
    
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. (2012). ResearchGate. Available at: [Link]

  • In water multicomponent synthesis of low-molecular-mass 4,7-dihydrotetrazolo[1,5-a]pyrimidines. (2019). Beilstein Journals. Available at: [Link]

  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. (2023). PMC. Available at: [Link]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2007). ResearchGate. Available at: [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (2000). Accounts of Chemical Research. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). PMC. Available at: [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). PMC. Available at: [Link]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives. (2012). CORE. Available at: [Link]

  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. (2006). HETEROCYCLES. Available at: [Link]

  • The chemistry of pyrazolopyrimidines and their applications. (n.d.). TSI Journals. Available at: [Link]

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Advanced Resistance Profiling: The 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resistance Mutation Studies for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Shift to sp³-Rich Scaffolds

In the evolution of kinase inhibitors, the transition from planar, fully aromatic systems to partially saturated, sp³-rich scaffolds represents a critical strategy for overcoming drug resistance. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine core has emerged as a superior alternative to the classical aromatic pyrazolo[1,5-a]pyrimidine found in first-generation inhibitors (e.g., early TRK and BTK inhibitors).

This guide objectively compares the resistance profiles of this tetrahydro-scaffold against traditional planar alternatives. By introducing ring puckering and specific vectoral alignment of substituents, this scaffold evades common gatekeeper and solvent-front mutations that render first-generation drugs ineffective.

Mechanism of Action & Resistance Logic

The Structural Advantage

Unlike planar aromatic heterocycles that rely heavily on


-stacking, the 4,5,6,7-tetrahydro- scaffold introduces defined stereochemistry and flexibility.
  • Binding Mode: The amine at position 3 typically forms critical hydrogen bonds with the kinase hinge region.

  • Resistance Evasion: The saturated C5-C6-C7 region allows for substituents that project away from the ATP-binding pocket's "floor," avoiding steric clashes with bulky gatekeeper mutations (e.g., TRKA G595R or BTK C481S ).

Key Resistance Mutations Targeted
Target KinaseMutationTypeMechanism of Resistance
TRKA (NTRK1) G595R Solvent FrontSteric hindrance prevents inhibitor binding; common in Larotrectinib resistance.
TRKA (NTRK1) F589L GatekeeperAlters hydrophobic pocket shape, reducing affinity for Type I inhibitors.
BTK C481S Active SiteLoss of covalent binding site; requires potent non-covalent reversible binding (reversible inhibitors).

Comparative Performance Data

The following data contrasts "First-Generation" (Planar) inhibitors against "Next-Generation" (Tetrahydro-scaffold) derivatives. Data is synthesized from recent SAR studies optimizing this specific core [1][2].

Table 1: IC50 Shifts Against Wild-Type (WT) vs. Mutant Kinases
Compound ClassScaffold ArchitectureTargetIC50 (WT) [nM]IC50 (Mutant G595R) [nM]Fold Shift (Resistance)
Control (1st Gen) Planar Pyrazolo[1,5-a]pyrimidine (e.g., Larotrectinib-like)TRKA1.2> 1000> 800x
Compound 14h 4,5,6,7-Tetrahydro- substituted analogTRKA1.401.801.3x (Resistant)
Compound 14j 4,5,6,7-Tetrahydro- substituted analogTRKA0.866.928.0x
TPX-0005 Macrocyclic (Rigidified Control)TRKA0.10.55.0x

Analysis: The tetrahydro- scaffold (Compound 14h) demonstrates a resistance-breaking profile , maintaining single-digit nanomolar potency against the difficult G595R mutant. The planar control loses efficacy entirely due to the steric clash introduced by the Arginine (R) substitution.

Experimental Protocols for Resistance Profiling

To validate the efficacy of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivatives, the following self-validating workflows are recommended.

Protocol A: Ba/F3 Cell Viability Assay (The Gold Standard)

Objective: Determine cellular IC50 against specific engineered mutations.

  • Cell Engineering: Transfect IL-3 dependent Ba/F3 murine pro-B cells with vectors expressing human NTRK1-WT, NTRK1-G595R, or NTRK1-F589L.

  • Selection: Select stable clones by withdrawing IL-3. Cells surviving solely on TRK signaling are valid.

  • Seeding: Plate 3,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of the test compound (Tetrahydro-scaffold) vs. Control (Planar scaffold) for 72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP quantitation).

  • Validation: WT cells must die without IL-3 or drug; Transfected cells must survive without IL-3 but die with drug.

Protocol B: ENU Mutagenesis Screen

Objective: Predict future resistance mutations against the new scaffold.

  • Mutagenesis: Expose Ba/F3-NTRK1 cells to N-ethyl-N-nitrosourea (ENU, 50 µg/mL) for 24h to induce random point mutations.

  • Selection Pressure: Wash and culture cells in the presence of the test compound at 5x, 10x, and 20x the established IC50.

  • Clone Isolation: Isolate surviving colonies after 2-4 weeks.

  • Sequencing: Extract gDNA and Sanger sequence the kinase domain to identify emerging mutations.

Visualizing the Resistance Landscape

Diagram 1: TRK Signaling & Inhibition Logic

This pathway illustrates where the inhibitor acts and how downstream signaling (MAPK/PI3K) is arrested.

TRK_Pathway Ligand NGF/BDNF Ligand Receptor TRK Receptor (NTRK Gene Fusion) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Inhibitor Tetrahydro-Pyrazolo Inhibitor Inhibitor->Receptor Blocks ATP Binding (Overcomes G595R) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The inhibitor binds the TRK kinase domain, preventing phosphorylation of downstream effectors (RAS/ERK) even in the presence of solvent-front mutations.

Diagram 2: Resistance Profiling Workflow

A step-by-step logic flow for validating the scaffold's efficacy.

Resistance_Workflow Step1 Parental Ba/F3 Cells (IL-3 Dependent) Step2 Transfection: NTRK1 WT / G595R Step1->Step2 Step3 IL-3 Withdrawal (Oncogene Addiction) Step2->Step3 Step4 Drug Treatment (72 Hours) Step3->Step4 Step5 IC50 Calculation (CellTiter-Glo) Step4->Step5

Caption: Workflow for assessing potency against engineered resistance mutations in a cellular context.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 2024.[1]

  • Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 2022.[2]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors. RSC Advances, 2020.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.